molecular formula C7H7ClNNaO2S B232777 Chloramine-T CAS No. 149358-73-6

Chloramine-T

カタログ番号: B232777
CAS番号: 149358-73-6
分子量: 227.64 g/mol
InChIキー: VDQQXEISLMTGAB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Chloramine-T hydrate (CAS 149358-73-6) is the sodium salt of N-chloro-p-toluenesulfonamide. It is a versatile, inexpensive, and water-tolerant reagent that is widely used in organic synthesis and functions as a source of both electrophilic chlorine and nitrogen anions . Its broad reactivity enables a range of key transformations, including the aminohydroxylation and aminochalcogenation of alkenes, allylic aminations, and cyclization reactions for the synthesis of aziridines and other heterocycles . It also serves as an effective oxidant in various chemical reactions . The compound is a white to off-white powder with a melting point of 167-170 °C (dec.) and should be stored at 2-8°C . As a handling precaution, this compound hydrate is classified as hazardous (H302, H314, H334) and contact with acids liberates toxic gas . This product is intended for laboratory research purposes only. It is strictly for use in a controlled laboratory setting by qualified professionals. This product is not for diagnostic, therapeutic, or any other human or veterinary use.

特性

IUPAC Name

sodium;chloro-(4-methylphenyl)sulfonylazanide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClNO2S.Na/c1-6-2-4-7(5-3-6)12(10,11)9-8;/h2-5H,1H3;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDQQXEISLMTGAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)[N-]Cl.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClNNaO2S
Record name CHLORAMINE-T
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0413
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

144-86-5 (Parent)
Record name Tosylchloramide sodium [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000127651
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID6040321
Record name Chloramine-T
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6040321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White or slightly yellow crystals or crystalline powder; [HSDB], WHITE SOLID IN VARIOUS FORMS WITH CHARACTERISTIC ODOUR.
Record name Chloramine-T
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/747
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name CHLORAMINE-T
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0413
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Flash Point

192 °C c.c. (trihydrate)
Record name CHLORAMINE-T
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0413
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Solubility

Insoluble in benzene, chloroform, and ether; decomposed by alcohol, Soluble in water., Solubility in water, g/100ml at 25 °C: (good, trihydrate)
Record name CHLORAMINE T
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4303
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name CHLORAMINE-T
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0413
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Density

Density (trihydrate): 1.4 g/cm³
Record name CHLORAMINE-T
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0413
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Color/Form

White or slightly yellow crystals or crystalline powder

CAS No.

127-65-1
Record name Tosylchloramide sodium [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000127651
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Chloramine-T
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6040321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tosylchloramide sodium
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.004.414
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CHLORAMINE-T ANHYDROUS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/328AS34YM6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name CHLORAMINE T
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4303
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name CHLORAMINE-T
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0413
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Melting Point

170-177 °C decomposes
Record name CHLORAMINE T
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4303
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Foundational & Exploratory

The Core Mechanism of Chloramine-T in Oxidation Reactions: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chloramine-T (N-chloro-p-toluenesulfonamide sodium salt, CAT) is a versatile and cost-effective reagent widely employed in organic synthesis as a mild oxidizing and chlorinating agent.[1] Its utility spans a broad range of transformations, including the oxidation of alcohols, aldehydes, amino acids, and sulfides, as well as in the synthesis of valuable pharmaceutical intermediates like heterocyclic compounds and vicinal amino alcohols.[2][3][4] This technical guide provides a comprehensive overview of the core mechanisms of this compound in oxidation reactions, supported by quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows.

Core Mechanism of Action

The oxidizing and chlorinating properties of this compound stem from its ability to generate several reactive species in aqueous solutions. The nature of these active species is highly dependent on the pH of the medium.[5]

In aqueous solutions, this compound hydrolyzes to produce hypochlorous acid (HOCl), a potent oxidizing agent.[5]

CH₃C₆H₄SO₂NClNa + H₂O ⇌ CH₃C₆H₄SO₂NH₂ + NaOCl

NaOCl + H₂O ⇌ NaOH + HOCl

The reactivity of this compound is similar to that of sodium hypochlorite.[4] Aqueous solutions of this compound are typically slightly basic, with a pH of around 8.5.[4]

Active Species in Different Media:
  • Acidic Medium: In acidic solutions, the predominant reactive species are the protonated form of this compound (TsNHCl), dithis compound (TsNCl₂), hypochlorous acid (HOCl), and potentially the protonated hypochlorous acidium ion (H₂OCl⁺).[6][7] The formation of these species is governed by a series of equilibria. The presence of chloride ions can also lead to the formation of molecular chlorine (Cl₂).

  • Alkaline Medium: In alkaline media, the primary oxidizing species are the this compound anion (TsNCl⁻) and hypochlorite (OCl⁻).

  • Neutral Medium: In neutral solutions, a mixture of the species present in acidic and alkaline media exists, with their relative concentrations depending on the exact pH.

The diverse nature of these reactive species allows this compound to act as a source of electrophilic chlorine (Cl⁺), a nitrogen anion, a base, and a nucleophile, enabling a wide array of molecular transformations.[3]

Data Presentation: Quantitative Analysis of this compound Oxidations

The efficiency of this compound as an oxidizing agent is demonstrated across various functional groups. The following tables summarize key quantitative data from cited literature.

Table 1: Oxidation of Alcohols to Carbonyl Compounds
SubstrateProductCatalyst/ConditionsYield (%)Reference
Benzyl AlcoholBenzaldehydeIn(OTf)₃, CH₃CN, reflux70[8]
4-Methylbenzyl Alcohol4-MethylbenzaldehydeIn(OTf)₃, CH₃CN, reflux65[8]
4-Methoxybenzyl Alcohol4-MethoxybenzaldehydeIn(OTf)₃, CH₃CN, reflux68[8]
4-Chlorobenzyl Alcohol4-ChlorobenzaldehydeIn(OTf)₃, CH₃CN, reflux55[8]
1-PhenylethanolAcetophenoneIn(OTf)₃, CH₃CN, reflux95[8]
1-(4-Methylphenyl)ethanol4'-MethylacetophenoneIn(OTf)₃, CH₃CN, reflux92[8]
DiphenylmethanolBenzophenoneIn(OTf)₃, CH₃CN, reflux98[8]
Table 2: Kinetic Data for the Oxidation of Secondary Alcohols
AlcoholRate LawMediumReference
Propan-2-ol-d[CAT]/dt = k[CAT][Alcohol][H⁺]Aqueous Strong Mineral Acid[7]
Propan-2-olSecond-order in [CAT], First-order in [Alcohol]10-20% (v/v) Acetic Acid[7]
Propan-2-olFirst-order in [CAT], Fractional-order in [Alcohol]50% (v/v) Acetic Acid[7]
Table 3: Synthesis of Heterocyclic Compounds
SubstrateProductConditionsYield (%)Reference
2-Phenylimidazo[1,2-a]pyridine3-Chloro-2-phenylimidazo[1,2-a]pyridineNeat, RT, 5 min95[9]
2-(p-Tolyl)imidazo[1,2-a]pyridine3-Chloro-2-(p-tolyl)imidazo[1,2-a]pyridineNeat, RT, 5 min92[9]
N-Acylhydrazone of Isoniazid1,3,4-Oxadiazole derivativeEthanol, reflux, 3hHigh[2]
Aldehyde hydrazonePyrazolineEthanol, reflux, 3h70-90[10]

Experimental Protocols

Detailed methodologies for key oxidation reactions using this compound are provided below.

Protocol 1: General Procedure for the Oxidation of Benzylic Alcohols to Carbonyl Compounds[9]
  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the benzylic alcohol (1.0 mmol) and Indium(III) triflate (0.3 mmol) in acetonitrile (10 mL).

  • Reagent Addition: Add this compound (1.0 mmol) to the solution.

  • Reaction Conditions: Stir the reaction mixture at reflux.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Quench the reaction with the addition of a saturated aqueous solution of sodium sulfite. Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis of 3-Chloro-Substituted Imidazo[1,2-a]pyridines[10]
  • Reactant Preparation: In a round-bottom flask, place the respective imidazo[1,2-a]pyridine derivative (0.5 mmol).

  • Reagent Addition: Add this compound (1.0 equivalent) to the flask.

  • Reaction Conditions: Stir the mixture at room temperature under open-air for 5 minutes. The reaction is performed neat (solvent-free).

  • Work-up and Purification: Upon completion of the reaction (monitored by TLC), purify the product directly by column chromatography on silica gel using a petroleum ether-ethyl acetate mixture as the eluent.

Protocol 3: Sharpless Asymmetric Aminohydroxylation of Olefins[2][12]
  • Catalyst Preparation: In a reaction vessel, dissolve the chiral ligand (e.g., (DHQ)₂PHAL or (DHQD)₂PHAL) in a suitable solvent system (e.g., t-butanol/water).

  • Reagent Addition: Add this compound (1.1 equivalents) and potassium osmate(VI) dihydrate (as catalyst) to the mixture.

  • Substrate Addition: Add the olefin (1.0 equivalent) to the reaction mixture.

  • Reaction Conditions: Stir the reaction mixture vigorously at room temperature until the reaction is complete (monitored by TLC).

  • Quenching: Quench the reaction by adding a suitable reducing agent, such as sodium sulfite.

  • Work-up and Purification: Extract the product with an organic solvent. Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure. Purify the crude product by column chromatography.

Mandatory Visualization

Diagram 1: Reactive Species of this compound in Aqueous Solution

ChloramineT_Species cluster_acidic Acidic Medium cluster_alkaline Alkaline Medium CAT This compound (TsNClNa) TsNHCl TsNHCl CAT->TsNHCl + H⁺ HOCl Hypochlorous Acid (HOCl) CAT->HOCl + H₂O TsNCl2 Dithis compound (TsNCl₂) TsNHCl->TsNCl2 + TsNHCl Cl2 Chlorine (Cl₂) TsNHCl->Cl2 + Cl⁻ H2OCl H₂OCl⁺ HOCl->H2OCl + H⁺ OCl Hypochlorite (OCl⁻) HOCl->OCl - H⁺

Caption: Reactive oxidizing species generated from this compound under different pH conditions.

Diagram 2: General Workflow for this compound Oxidation

Oxidation_Workflow start Start prep Prepare Reactant Solution (Substrate in Solvent) start->prep add_cat Add this compound prep->add_cat react Reaction (Stirring, Heating/Reflux as required) add_cat->react monitor Monitor Reaction (TLC) react->monitor monitor->react Incomplete workup Work-up (Quenching, Extraction, Washing, Drying) monitor->workup Complete purify Purification (Column Chromatography) workup->purify end End (Isolated Product) purify->end

Caption: A typical experimental workflow for an organic oxidation reaction using this compound.

Diagram 3: Sharpless Asymmetric Aminohydroxylation Catalytic Cycle

Sharpless_Aminohydroxylation OsO4 OsO₄ ImidoOs [L]OsO₃(NTs) OsO4->ImidoOs + TsNClNa, Ligand Cycloaddition [3+2] Cycloaddition with Alkene ImidoOs->Cycloaddition Osmacycle Os(VI) Azaglycolate Cycloaddition->Osmacycle Hydrolysis Hydrolysis Osmacycle->Hydrolysis Reoxidation Reoxidation (this compound) Osmacycle->Reoxidation Product Vicinal Amino Alcohol Hydrolysis->Product Reoxidation->ImidoOs

Caption: Catalytic cycle of the Sharpless asymmetric aminohydroxylation using this compound.

References

An In-depth Technical Guide to the Physicochemical Properties of Chloramine-T Trihydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chloramine-T trihydrate, chemically known as sodium chloro(4-methylbenzene-1-sulfonyl)azanide trihydrate, is a versatile and widely utilized reagent in organic synthesis and analytical chemistry.[1] It is commercially available as a stable, white to pale yellow crystalline powder.[1][2] For researchers, scientists, and drug development professionals, this compound serves as a potent oxidizing agent, a source of electrophilic chlorine and nitrogen anions, and a key component in various synthetic transformations.[1][3] Its applications are extensive, including its use as a cyclizing agent in the synthesis of heterocycles like aziridines and oxadiazoles, in the Sharpless oxyamination to create vicinal aminoalcohols, and for the radioiodination of peptides and proteins for analytical and diagnostic purposes.[1] This guide provides a detailed overview of the physicochemical properties of this compound trihydrate, complete with quantitative data, experimental protocols, and process visualizations to ensure its effective and safe use in a laboratory setting.

Physicochemical Properties

The physical and chemical properties of this compound trihydrate are well-documented, ensuring its reliable use in experimental settings.

Table 1: General and Physical Properties of this compound Trihydrate

PropertyValueReferences
Chemical Name N-Chloro-p-toluenesulfonamide sodium salt trihydrate[4][5]
Synonyms Tosylchloramide sodium trihydrate, Chloramine T sodium salt trihydrate[6][7]
CAS Number 7080-50-4[2][3]
Molecular Formula C₇H₇ClNNaO₂S·3H₂O[4][8]
Molecular Weight 281.69 g/mol [3][8][9]
Appearance White to off-white or slightly yellow crystalline powder[2][4][10][11]
Odor Slight chlorine-like odor[10][11][12]
Melting Point 167-177 °C (decomposes)[2][4][12][13]
Density 1.4 - 1.43 g/cm³[2][4][10]
Bulk Density 540 - 680 kg/m ³[2][13]
Flash Point 192 °C (closed cup)[12][13]
Decomposition Temp. > 60 °C (release of crystal water)[14]

Table 2: Solubility and Solution Properties of this compound Trihydrate

PropertyValueReferences
Water Solubility Soluble; 150 g/L[2][4]
Ethanol Solubility Soluble; ~5 mg/mL[2][15]
DMSO Solubility ~15 mg/ml[15]
Dimethylformamide ~10 mg/ml[15]
Insoluble in Benzene, chloroform, and ethers[2][10]
pH (5% aq. solution, 20-25°C) 8.0 - 11.0[2][4][12][14]
pKa 4.54 (for the N-chloro-p-toluenesulfonamide)[2]
LogP (n-octanol/water) -1.3 (pH 9.4, 20°C)[14]

Table 3: Spectroscopic Data of this compound Trihydrate

PropertyValueReferences
UV/Vis. λmax 219 nm[15]
IR Spectrum Conforms to standard[16][17]
¹³C NMR (in D₂O) Conforms to structure[18]

Chemical Structure and Reactivity

This compound trihydrate is the sodium salt of N-chloro-p-toluenesulfonamide. The active chlorine atom attached to the nitrogen is electrophilic, making the compound a versatile oxidizing agent.

cluster_chloramine This compound Anion C1 C C2 C C1->C2 H4 H C3 C C2->C3 H1 H C4 C C3->C4 H2 H C5 C C4->C5 C_methyl CH₃ C4->C_methyl C6 C C5->C6 H3 H C6->C1 S S C6->S O1 O S->O1 O2 O S->O2 N N S->N Cl Cl N->Cl Na Na⁺ H2O_1 3H₂O

Caption: Chemical structure of this compound trihydrate.

In aqueous solutions, this compound hydrolyzes to form hypochlorous acid (HOCl), which is a primary active species responsible for its potent oxidizing and disinfectant properties.[19] The solution is typically slightly basic.[3]

Hydrolysis ChloramineT This compound (C₇H₇ClNNaO₂S) Products Products ChloramineT->Products + H₂O Water Water (H₂O) HOCl Hypochlorous Acid (HOCl) Products->HOCl Sulfonamide p-Toluenesulfonamide Products->Sulfonamide

Caption: Hydrolysis of this compound in aqueous solution.

Stability and Storage

This compound trihydrate decomposes slowly in air, liberating chlorine.[10][11] It is sensitive to moisture and light.[2][20] For long-term storage, it should be kept in tightly closed, light-resistant containers at a temperature between +2°C and +8°C.[2][11][13] The anhydrous form is known to explode on heating above 130°C.[2] Upon heating, it can decompose and emit toxic fumes, including hydrogen chloride, nitrogen oxides, sulfur oxides, and sodium oxides.[10][11] It is incompatible with strong oxidizing agents and acids; contact with acids liberates toxic chlorine gas.[9][21]

Decomposition ChloramineT This compound trihydrate DecompositionProducts Decomposition Products ChloramineT->DecompositionProducts Decomposes via Heat Heat (>60°C) Heat->DecompositionProducts Air Air (slow) Air->DecompositionProducts Acids Acids Acids->DecompositionProducts Chlorine Chlorine (Cl₂) DecompositionProducts->Chlorine ToxicGases Toxic Gases (HCl, NOx, SOx) DecompositionProducts->ToxicGases Water Water (H₂O) DecompositionProducts->Water

Caption: Decomposition pathways of this compound trihydrate.

Experimental Protocols

Detailed methodologies for key analytical procedures are provided below.

Assay by Iodometric Titration

This protocol determines the purity of this compound trihydrate. The principle is that this compound liberates iodine from potassium iodide in an acidic solution. The amount of liberated iodine is then determined by titration with a standardized sodium thiosulfate solution.[1][19][22]

Methodology: [22][23]

  • Sample Preparation: Accurately weigh approximately 0.5 g of this compound trihydrate and transfer it to a glass-stoppered Erlenmeyer flask.

  • Dissolution: Dissolve the sample in 100 mL of water.

  • Reaction: Add 5 mL of acetic acid and 2 g of potassium iodide to the solution.

  • Incubation: Stopper the flask and allow the reaction mixture to stand in the dark for 10 minutes.

  • Titration: Titrate the liberated iodine with a 0.1 N sodium thiosulfate volumetric solution.

  • Endpoint Detection: Use starch indicator solution to determine the endpoint of the titration. The disappearance of the blue color indicates the endpoint.

  • Calculation: One milliliter of 0.1 N sodium thiosulfate corresponds to 0.01408 g of C₇H₇ClNNaO₂S·3H₂O.[22]

IodometricTitration cluster_prep Sample Preparation cluster_reaction Reaction cluster_titration Titration Weigh Weigh ~0.5g This compound Dissolve Dissolve in 100mL H₂O Weigh->Dissolve AddReagents Add 5mL Acetic Acid + 2g KI Dissolve->AddReagents Incubate Incubate 10 min in dark AddReagents->Incubate Titrate Titrate with 0.1N Na₂S₂O₃ Incubate->Titrate Endpoint Endpoint: Starch Indicator (Blue to Colorless) Titrate->Endpoint Calculation Calculation Endpoint->Calculation Calculate Purity

Caption: Experimental workflow for iodometric titration assay.

Determination of Matter Insoluble in Alcohol

This protocol quantifies the amount of material in the sample that is insoluble in alcohol.[22][23]

Methodology: [22]

  • Dissolution: Dissolve 5.0 g of the sample in 100 mL of reagent alcohol.

  • Stirring: Stir the solution for 30 minutes.

  • Filtration: Filter the solution through a tared medium-porosity sintered-glass filter.

  • Washing: Wash the filter with 5 mL of reagent alcohol.

  • Drying: Dry the filter at 105 °C to a constant weight.

  • Calculation: The weight of the residue represents the amount of insoluble matter.

Suitability for Determination of Bromide

This test verifies the suitability of this compound trihydrate as a reagent for the colorimetric determination of bromide ions.[19][22]

Methodology: [22]

  • Prepare Standards: Transfer 0.01 mg and 0.02 mg of bromide ion (Br⁻) to separate color-comparison tubes. Prepare a blank using 50 mL of water. Dilute all tubes to 50 mL with water.

  • Add Reagents: To each tube, add the following reagents in sequence, mixing thoroughly after each addition:

    • 2.0 mL of Acetate Buffer Solution

    • 2.0 mL of Phenol Red Solution

    • 0.5 mL of this compound Solution (0.50 g of sample dissolved in 100 mL of water)

  • Reaction Time: Allow the reaction to proceed for 20 minutes after the addition of the this compound solution.

  • Quench Reaction: Add 0.5 mL of 2 M sodium thiosulfate solution to each tube and mix. The color of the solutions containing bromide should be discernibly more violet than the blank.

Conclusion

This compound trihydrate is a valuable reagent with well-defined physicochemical properties. Its utility as an oxidizing agent and in various organic syntheses is underscored by its reactivity, which is primarily driven by the electrophilic chlorine. A thorough understanding of its properties, stability, and the appropriate analytical methods for its quality control is essential for its effective and safe application in research and development. The data and protocols presented in this guide are intended to provide a comprehensive resource for professionals working with this important chemical compound. Adherence to proper storage and handling procedures is paramount to ensure the integrity of the reagent and the safety of laboratory personnel.

References

Chloramine-T: A Comprehensive Technical Guide to its Role as an Electrophilic Chlorine Source

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chloramine-T (CAT), the sodium salt of N-chloro-p-toluenesulfonamide, is a versatile and cost-effective reagent that has garnered significant attention in organic synthesis.[1][2] Its utility stems from its ability to act as a source of electrophilic chlorine, as well as a mild oxidizing agent.[3][4] This technical guide provides an in-depth exploration of this compound's role as an electrophilic chlorinating agent, offering detailed experimental protocols, quantitative data, and mechanistic insights relevant to researchers, scientists, and professionals in drug development. This compound's stability, solubility in a range of solvents, and effectiveness under acidic, neutral, and basic conditions contribute to its widespread use.[3][5]

Chemical Properties and Reactive Species

This compound, in its trihydrate form (p-CH₃C₆H₄SO₂NClNa·3H₂O), serves as a reservoir for several reactive species, the formation of which is dependent on the reaction medium.[2] In aqueous solutions, it can hydrolyze to produce hypochlorous acid (HOCl), a potent oxidizing and chlorinating agent.[6][7] Depending on the pH, other active species such as dithis compound (TsNCl₂) and the protonated form of this compound itself can be the active chlorinating agents.[3][8] This dynamic equilibrium allows for its application in a wide array of chemical transformations.

The fundamental reactivity of this compound lies in the polarization of the N-Cl bond, rendering the chlorine atom electrophilic. This "active chlorine" can be transferred to a variety of nucleophilic substrates.[9][10]

Applications in Electrophilic Chlorination

This compound has proven to be an effective reagent for the chlorination of a diverse range of organic molecules, including activated aromatic systems, heterocycles, and olefins.

Chlorination of Imidazoheterocycles

An environmentally friendly protocol for the chlorination of imidazoheterocycles using this compound has been developed, offering high yields under solvent-free conditions at room temperature.[11][12] This method is particularly advantageous due to its simplicity, short reaction times, and the elimination of metal catalysts.[11]

Table 1: Chlorination of Imidazo[1,2-a]pyridines with this compound [11]

EntrySubstrate (1a)Chlorinating AgentSolventTemperature (°C)Time (min)Yield (%)
18-methyl-2-phenylimidazo[1,2-a]pyridineThis compound (1 equiv)1,2-DCERoom Temp566
28-methyl-2-phenylimidazo[1,2-a]pyridineThis compound (1 equiv)NeatRoom Temp595

Experimental Protocol: Chlorination of 8-methyl-2-phenylimidazo[1,2-a]pyridine (1a) [11]

  • Reactant Mixture: In a reaction vessel open to the air, combine 8-methyl-2-phenylimidazo[1,2-a]pyridine (0.5 mmol) and this compound (1.0 equiv).

  • Reaction Conditions: Allow the neat (solvent-free) mixture to react at room temperature for 5 minutes.

  • Work-up and Isolation: The reaction proceeds to near completion, and the product, 3-chloro-8-methyl-2-phenylimidazo[1,2-a]pyridine (2a), can be isolated with simple purification techniques as the primary product.

The proposed mechanism for this reaction involves the disproportionation of this compound in the presence of atmospheric moisture to generate a more potent chlorinating species, likely dithis compound or hypochlorous acid.[11][12] The imidazopyridine then acts as a nucleophile, attacking the electrophilic chlorine to yield the chlorinated product.[11][12]

G Figure 1: Proposed Mechanism for Chlorination of Imidazoheterocycles cluster_0 Generation of Active Chlorinating Species cluster_1 Nucleophilic Attack This compound This compound Active Species TsNCl₂ or HOCl (Dithis compound or Hypochlorous Acid) This compound->Active Species Disproportionation H2O H2O H2O->this compound Imidazoheterocycle Imidazo[1,2-a]pyridine (Nucleophile) Chlorinated Product 3-Chloro-imidazo[1,2-a]pyridine Imidazoheterocycle->Chlorinated Product Nucleophilic Attack on Cl⁺

Figure 1: Proposed Mechanism for Chlorination of Imidazoheterocycles
Aminochlorination of Olefins

This compound is also a key reagent in the aminochlorination of olefins, a reaction that introduces both a chlorine atom and a nitrogen-containing group across a double bond.[13][14] This transformation is valuable for the synthesis of vicinal haloamines, which are important building blocks in medicinal chemistry.[14] A practical and diastereoselective synthesis of vicinal chloramines from electron-deficient olefins can be achieved using this compound in the presence of a Brønsted acid in water.[13][14]

Table 2: Aminochlorination of Electron-Deficient Olefins with this compound [13]

SubstrateProductYield (%)
α,β-unsaturated ketonesvicinal chloraminesGood
Cinnamatevicinal chloraminesGood
Cinnamidevicinal chloraminesGood

Experimental Protocol: General Procedure for Aminochlorination of Olefins [13]

  • Reactant Mixture: Dissolve the electron-deficient olefin in water.

  • Addition of Reagents: Add this compound and a catalytic amount of a Brønsted acid to the solution.

  • Reaction Conditions: Stir the reaction mixture at room temperature until the reaction is complete, as monitored by thin-layer chromatography.

  • Work-up and Isolation: The product can be isolated and purified using standard techniques such as extraction and column chromatography.

The workflow for a typical electrophilic chlorination experiment using this compound is outlined below.

G Figure 2: General Experimental Workflow for Electrophilic Chlorination Start Start Prepare Substrate Solution Prepare Substrate Solution in appropriate solvent Start->Prepare Substrate Solution Add this compound Add this compound (and catalyst if required) Prepare Substrate Solution->Add this compound Reaction Stir at specified temperature and time Add this compound->Reaction Monitor Progress Monitor reaction progress (e.g., TLC, GC/MS) Reaction->Monitor Progress Work-up Perform aqueous work-up and extraction Monitor Progress->Work-up Purification Purify product (e.g., column chromatography) Work-up->Purification Characterization Characterize final product (e.g., NMR, HRMS) Purification->Characterization End End Characterization->End

Figure 2: General Experimental Workflow for Electrophilic Chlorination

Synthesis of this compound

For laboratories that wish to prepare this compound, a common and industrially relevant method involves the chlorination of p-toluenesulfonamide in an alkaline solution.[15][16] The required sodium hypochlorite is typically generated in situ from the reaction of chlorine gas with sodium hydroxide.[15]

Experimental Protocol: Laboratory-Scale Synthesis of this compound Trihydrate [15]

  • Preparation of NaOH Solution: Prepare a solution of sodium hydroxide in a three-neck round-bottom flask equipped with a stirrer, a gas inlet tube, and a thermometer, and cool it in an ice bath.

  • Preparation of Sulfonamide Solution: In a separate container, dissolve p-toluenesulfonamide in a portion of the sodium hydroxide solution.

  • In situ Generation of NaOCl: Bubble chlorine gas through the cooled sodium hydroxide solution while maintaining the temperature below 10 °C.

  • N-Chlorination: Slowly add the p-toluenesulfonamide solution to the freshly prepared sodium hypochlorite solution, ensuring the temperature remains low.

  • Reaction Completion: Continue stirring for 1-2 hours after the addition is complete.

  • Isolation and Purification: The precipitated this compound trihydrate is collected by vacuum filtration and can be purified by recrystallization from an ethanol-water mixture.

The relationship between the starting materials and the final product in the synthesis of this compound is illustrated in the following diagram.

G Figure 3: Logical Relationship of Reagents in this compound Synthesis p-Toluenesulfonamide p-Toluenesulfonamide This compound This compound p-Toluenesulfonamide->this compound Sodium Hydroxide Sodium Hydroxide Sodium Hypochlorite (in situ) Sodium Hypochlorite (in situ) Sodium Hydroxide->Sodium Hypochlorite (in situ) Chlorine Gas Chlorine Gas Chlorine Gas->Sodium Hypochlorite (in situ) Sodium Hypochlorite (in situ)->this compound

Figure 3: Logical Relationship of Reagents in this compound Synthesis

Conclusion

This compound is a highly valuable reagent for electrophilic chlorination in organic synthesis. Its affordability, stability, and versatility make it an attractive choice for a wide range of chlorination reactions.[9][17] The ability to tune its reactivity by altering the reaction conditions provides a significant advantage for synthetic chemists. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate its effective application in research and development, particularly in the synthesis of novel compounds for drug discovery.

References

The Stability of Aqueous Chloramine-T Solutions: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chloramine-T (sodium N-chloro-p-toluenesulfonamide) is a versatile and widely used reagent with applications ranging from a disinfectant and mild antiseptic to a key component in organic synthesis.[1][2][3] Its efficacy is intrinsically linked to the stability of its aqueous solutions, as the active chlorine species is susceptible to degradation under various environmental conditions. For researchers, scientists, and professionals in drug development, a thorough understanding of the factors influencing this compound stability is paramount for ensuring experimental reproducibility, product efficacy, and safety.

This technical guide provides a comprehensive overview of the stability of aqueous this compound solutions, detailing the primary degradation pathways, influencing factors, and analytical methodologies for its quantification.

Core Concepts of this compound Stability

In aqueous solutions, this compound exists in equilibrium with several species, including hypochlorous acid (HOCl) and p-toluenesulfonamide (p-TSA).[4] The stability of the solution is primarily dictated by the rate at which the active chlorine is lost. The primary degradation product of this compound in water is p-toluenesulfonamide (p-TSA).[5][6]

Factors Influencing Stability

The degradation of this compound is a complex process influenced by several key factors:

  • pH: The pH of the aqueous solution is one of the most critical factors. Aqueous solutions of this compound are typically slightly basic, with a pH of around 8.5.[7][8] In strongly alkaline media, this compound solutions are quite stable, even at elevated temperatures up to 60°C.[9][10] However, in the pH range of 2.65 to 5.65, a reproducible loss in oxidative strength is observed, with the maximum loss occurring at a pH of 4.7.[9][10] This is attributed to the partial disproportionation of monothis compound to the more reactive dithis compound and p-toluenesulfonamide.[9][10] Some studies suggest that chloramine is significantly more stable at a pH of 8.5 to 9.0.[11]

  • Temperature: Higher temperatures accelerate the rate of chemical reactions, leading to a faster decay of this compound.[12] Solutions are stable at temperatures below 60°C but decompose slowly as the temperature rises above 70°C.[7] The solid powder form should not be heated above 130°C.[7]

  • Light: Exposure to light, particularly UV radiation, can induce the photodegradation of chloramines.[13][14] It is recommended to store solutions protected from direct sunlight.[7]

  • Presence of Other Substances: this compound is incompatible with reducing agents and some ammonia compounds.[7] In acidic solutions containing hydrochloric acid (greater than 0.5M), a loss in titre occurs due to the oxidation of chloride to chlorine.[9][10]

Quantitative Data on this compound Stability

The following tables summarize the quantitative data available from various sources regarding the stability of this compound solutions under different conditions.

FactorConditionObservationReference(s)
pH Strongly alkaline mediumQuite stable, even up to 60°C[9][10]
0.2-2 M Sulphuric or Perchloric Acid (25-30°C)No loss in titre[9][10]
> 0.5M Hydrochloric AcidLoss in titre, increases with acid concentration[9][10]
pH 2.65-5.65Small but reproducible loss in oxidative titre[9][10]
pH 4.7Maximal loss in oxidative titre[9][10]
pH 8.5-9.0Suggested to be much more stable[11]
Temperature Below 60°CStable[7]
Above 70°CDecomposes slowly in aqueous solutions[7]
Above 130°CPowder should not be heated[7]
Light Direct sunlightA 1% solution is >90% stable for many months if kept from direct sunlight and at moderate temperatures[7]
UV IrradiationSusceptible to photodegradation[13][14]

Decomposition Pathway

The decomposition of this compound in aqueous solution is a multifaceted process. The primary pathway involves the hydrolysis to p-toluenesulfonamide and hypochlorous acid.

ChloramineT This compound (CH₃C₆H₄SO₂NClNa) pTSA p-Toluenesulfonamide (p-TSA) ChloramineT->pTSA Hydrolysis HOCl Hypochlorous Acid (HOCl) ChloramineT->HOCl Hydrolysis Disproportionation Disproportionation (Acidic pH) ChloramineT->Disproportionation Acidic conditions Water H₂O Disproportionation->pTSA DichloramineT Dithis compound Disproportionation->DichloramineT

Primary decomposition pathway of this compound in aqueous solution.

Experimental Protocols for Stability Assessment

Accurate quantification of this compound and its degradation products is crucial for stability studies. Several analytical methods are commonly employed.

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly specific and sensitive method for the simultaneous quantification of this compound and its primary degradation product, p-TSA.[5][6][15]

Methodology:

  • Principle: Separation is based on the polarity of the compounds, followed by quantification using UV absorbance.[15]

  • Column: Reversed-phase C18 column.[5][6]

  • Mobile Phase: A mixture of phosphate buffer and acetonitrile (e.g., 60:40 v/v) with ion suppression, using a phosphate buffer at pH 3.[5][6]

  • Detection: UV spectrophotometer at 229 nm.[5][6]

  • Linearity: The method is linear up to 40 mg/L for both this compound and p-TSA.[5][15]

  • Limit of Detection (LOD): 0.01 mg/L for this compound and 0.001 mg/L for p-TSA without sample enrichment.[5][16]

cluster_prep Sample Preparation cluster_hplc HPLC Analysis AqueousSample Aqueous Sample (this compound Solution) Filter Filter (if necessary) AqueousSample->Filter Injector Injector Filter->Injector C18Column C18 Column Injector->C18Column Mobile Phase (Phosphate Buffer/ACN) UVDetector UV Detector (229 nm) C18Column->UVDetector DataSystem Data Acquisition System UVDetector->DataSystem Quantification Quantification DataSystem->Quantification Peak Area Analysis

Experimental workflow for HPLC analysis of this compound.
DPD (N,N-diethyl-p-phenylenediamine) Colorimetric Method

This method is a simpler and more rapid alternative to HPLC, but it measures total chlorine and is susceptible to interference.[15][17]

Methodology:

  • Principle: DPD is oxidized by the available chlorine from this compound, forming a colored compound that can be measured spectrophotometrically.[15]

  • Procedure: A DPD reagent is added to the aqueous sample, and the resulting color intensity is measured.

  • Specificity: Moderate; it measures total chlorine and can be affected by other chlorine compounds and organic matter.[15]

  • Interference: The DPD method can be susceptible to interference, especially in samples with high concentrations of organic material that are allowed to age.[17]

Iodometric Titration

This is a classic titrimetric method that is less specific than HPLC.

Methodology:

  • Principle: Iodide is oxidized by this compound in an acidic solution, liberating iodine. The liberated iodine is then titrated with a standard solution of sodium thiosulfate.[15]

  • Specificity: Low; it measures the total amount of oxidizing substances in the solution, not just this compound.[15]

Summary and Recommendations

The stability of aqueous this compound solutions is a critical parameter for ensuring their effective and safe use. The primary factors influencing stability are pH, temperature, and light. For optimal stability, it is recommended to:

  • Maintain the pH of the solution in the slightly basic range (pH 8.5-9.0).

  • Store solutions at or below room temperature, avoiding temperatures above 60°C.

  • Protect solutions from direct sunlight and UV radiation.

  • Use high-purity water and avoid contact with incompatible substances like reducing agents.

For accurate and precise quantification of this compound and its primary degradation product, p-toluenesulfonamide, HPLC is the recommended analytical method due to its high specificity and sensitivity. For rapid, in-process checks, the DPD colorimetric method can be a useful tool, provided its limitations are understood. By carefully controlling the storage and handling conditions and employing appropriate analytical techniques, researchers and professionals can ensure the integrity and reliability of their this compound solutions.

References

An In-depth Technical Guide on the Hydrolysis of Chloramine-T to Hypochlorous Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hydrolysis of Chloramine-T, a critical reaction for its function as an oxidizing and chlorinating agent. The guide details the underlying chemical principles, equilibrium and kinetic data, and experimental protocols for studying this process.

Introduction

This compound (sodium N-chloro-p-toluenesulfonamide) is a versatile reagent widely employed in organic synthesis, analytical chemistry, and as a disinfectant.[1] Its efficacy in these applications is largely attributed to its ability to release hypochlorous acid (HOCl) upon hydrolysis in aqueous solutions.[2] Understanding the dynamics of this hydrolysis is paramount for controlling reaction rates, optimizing experimental conditions, and ensuring the stability of this compound solutions.

The Hydrolysis Reaction

In an aqueous environment, this compound undergoes hydrolysis to establish an equilibrium with p-toluenesulfonamide and hypochlorous acid. This reaction is fundamental to the oxidizing and chlorinating properties of this compound, as hypochlorous acid is a potent reactive species.

The overall hydrolysis reaction can be represented as:

CH₃C₆H₄SO₂NCl⁻Na⁺ + H₂O ⇌ CH₃C₆H₄SO₂NH₂ + HOCl

This equilibrium is influenced by several factors, most notably pH, temperature, and the presence of light.

Equilibrium and Species Distribution

The speciation of chlorine-containing compounds in an aqueous solution of this compound is complex and highly dependent on the pH of the medium. In addition to the primary hydrolysis reaction, a disproportionation reaction can also occur, particularly in acidic conditions, leading to the formation of dithis compound (TsNCl₂).

The key equilibria in solution are:

  • Hydrolysis: TsNCl⁻ + H₂O ⇌ TsNH₂ + OCl⁻

  • Protonation of Hypochlorite: OCl⁻ + H⁺ ⇌ HOCl

  • Disproportionation: 2 TsNHCl ⇌ TsNCl₂ + TsNH₂

The following table summarizes the key equilibrium constants related to this compound in aqueous solution.

EquilibriumReactionEquilibrium ConstantReference
Hydrolysis (Kh)TsNHCl + H₂O ⇌ TsNH₂ + HOCl4.88 x 10⁻⁸[2]
Disproportionation (Kd)2 TsNHCl ⇌ TsNCl₂ + TsNH₂8.0 x 10⁻⁷[2]
Ionization of Hypochlorous Acid (Ka)HOCl ⇌ H⁺ + OCl⁻pKa ≈ 7.5[3]

Kinetics of Hydrolysis

The rate of hydrolysis of this compound to hypochlorous acid is crucial for understanding its reactivity in various applications. While the hydrolysis itself is a relatively slow process, the subsequent reactions of the formed hypochlorous acid can be very rapid.

The following table presents kinetic data for reactions involving chloramines, which provides context for the reactivity of these species.

ReactionSecond-Order Rate Constant (M⁻¹s⁻¹)Temperature (°C)ConditionsReference
Monochloramine + H₂O₂~10⁻²Room TemppH dependent[4][5]
Dichloramine + H₂O₂~10⁻⁵Room TemppH dependent[4][5]

Note: Direct kinetic data for the hydrolysis of this compound is not extensively reported in the literature, as the focus is often on the subsequent, faster oxidation reactions. The provided data illustrates the relative reactivity of related chloramine species.

Experimental Protocols

Spectrophotometric Monitoring of this compound Hydrolysis

This protocol outlines a method for monitoring the hydrolysis of this compound by observing changes in the UV-Vis spectrum over time. The formation of hypochlorous acid and its conjugate base, hypochlorite, can be tracked by their characteristic absorbance peaks.

Principle:

This compound exhibits a strong absorbance peak around 220 nm.[6] Hypochlorous acid and hypochlorite have absorbance maxima at approximately 235 nm and 292 nm, respectively.[3][7] By monitoring the decrease in the this compound peak and the increase in the hypochlorous acid/hypochlorite peaks over time, the rate of hydrolysis can be inferred.

Materials:

  • This compound trihydrate

  • Phosphate buffer solutions (pH range 5-9)

  • UV-Vis Spectrophotometer with a thermostatted cuvette holder

  • Quartz cuvettes (1 cm path length)

  • Deionized water

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of this compound (e.g., 1 mM) in deionized water.

    • Prepare a series of phosphate buffer solutions at the desired pH values (e.g., pH 5, 6, 7, 8, 9).

  • Spectrophotometric Measurement:

    • Set the spectrophotometer to scan a wavelength range of 200-350 nm.

    • Equilibrate the buffer solution in a quartz cuvette to the desired temperature in the thermostatted cell holder.

    • Inject a small volume of the this compound stock solution into the cuvette to achieve the desired final concentration (e.g., 0.1 mM).

    • Immediately begin recording UV-Vis spectra at regular time intervals (e.g., every 1-5 minutes) for a sufficient duration to observe significant changes in the absorbance peaks.

  • Data Analysis:

    • Plot the absorbance at the characteristic wavelengths of this compound and hypochlorous acid/hypochlorite as a function of time.

    • From the change in absorbance, calculate the concentration of each species at different time points using the Beer-Lambert law (A = εbc), provided the molar absorptivity (ε) of each species is known or determined.

    • The initial rate of hydrolysis can be determined from the initial slope of the concentration vs. time plot for the formation of hypochlorous acid.

Note: For faster reactions, a stopped-flow apparatus can be coupled with the UV-Vis spectrophotometer to allow for rapid mixing and data acquisition on a millisecond timescale.[4][8][9][10]

Visualizations

The following diagrams illustrate the key chemical processes and a conceptual experimental workflow for studying this compound hydrolysis.

Hydrolysis_Equilibrium cluster_reactants Reactants cluster_products Products ChloramineT This compound (TsNCl⁻Na⁺) PTS p-Toluenesulfonamide (TsNH₂) ChloramineT->PTS Hydrolysis Water Water (H₂O) Water->PTS HOCl Hypochlorous Acid (HOCl)

Caption: Chemical equilibrium of this compound hydrolysis.

Species_Distribution_pH cluster_acidic Acidic Conditions cluster_neutral_alkaline Neutral to Alkaline Conditions TsNHCl This compound Acid (TsNHCl) TsNCl_ion This compound Anion (TsNCl⁻) TsNHCl->TsNCl_ion Deprotonation (Higher pH) TsNCl2 Dithis compound (TsNCl₂) TsNHCl->TsNCl2 Disproportionation (Acidic pH) HOCl Hypochlorous Acid (HOCl) TsNHCl->HOCl Hydrolysis OCl_ion Hypochlorite Ion (OCl⁻) HOCl->OCl_ion Deprotonation (Higher pH)

Caption: Influence of pH on this compound species distribution.

Experimental_Workflow prep Solution Preparation (this compound, Buffers) thermo Temperature Equilibration (Cuvette with Buffer) prep->thermo mix Rapid Mixing (this compound into Buffer) thermo->mix measure UV-Vis Spectrophotometry (Time-course Scan) mix->measure data Data Analysis (Absorbance vs. Time) measure->data kinetics Determine Rate of Hydrolysis data->kinetics

Caption: Workflow for spectrophotometric analysis of hydrolysis.

Conclusion

The hydrolysis of this compound to form hypochlorous acid is a cornerstone of its chemical reactivity. The equilibrium and rate of this reaction are intricately linked to the solution's pH and temperature. By employing techniques such as UV-Vis spectrophotometry, researchers can effectively monitor this process, enabling the precise control and optimization of reactions where this compound serves as a key reagent. This guide provides the foundational knowledge and experimental framework necessary for in-depth studies of this important chemical transformation.

References

The Multifaceted Role of Chloramine-T in N-chloro-p-toluenesulfonamide Sodium Salt Chemistry: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chloramine-T (the sodium salt of N-chloro-p-toluenesulfonamide) is a versatile and cost-effective reagent with a long-standing history in both organic synthesis and analytical chemistry.[1][2] Its unique chemical structure, possessing an active N-Cl bond, allows it to function as a mild oxidizing agent, a source of electrophilic chlorine, and a precursor to nitrenes and nitrogen anions.[2][3] This guide provides a comprehensive overview of the chemistry of this compound, with a focus on its applications in synthetic transformations relevant to drug discovery and development. Detailed experimental protocols for key reactions, quantitative data summaries, and mechanistic pathway visualizations are presented to serve as a practical resource for researchers in the field.

Chemical Properties and Synthesis

This compound, systematically named sodium chloro(4-methylbenzene-1-sulfonyl)azanide, is commercially available as a white crystalline powder, both in its anhydrous form and as a trihydrate.[2] It is soluble in water and its aqueous solutions are slightly basic, typically with a pH of around 8.5.[2] The reactivity of this compound is akin to that of sodium hypochlorite, and in aqueous solutions, it can hydrolyze to form hypochlorous acid (HOCl), a potent oxidizing and chlorinating agent.[3]

The synthesis of this compound is typically achieved through the oxidation of p-toluenesulfonamide with sodium hypochlorite. The latter is often generated in situ from the reaction of sodium hydroxide and chlorine gas.[2]

Role in Organic Synthesis

This compound's utility in organic synthesis is extensive, primarily revolving around its capabilities as an oxidizing agent, a chlorinating agent, and a nitrogen source for amination and aziridination reactions.

Oxidizing Agent

This compound is a mild yet effective oxidizing agent for a variety of functional groups. It is particularly valuable in the oxidation of alcohols to carbonyl compounds and aldehydes to carboxylic acids.[4][5]

SubstrateProductCatalystSolventTime (h)Yield (%)Reference
1-(p-tolyl)ethanolp-MethylacetophenoneIn(OTf)₃CH₃CN195[5]
Benzyl alcoholBenzaldehydeIn(OTf)₃CH₃CN170[5]
4-Methoxybenzyl alcohol4-MethoxybenzaldehydeIn(OTf)₃CH₃CN165[5]
4-Nitrobenzyl alcohol4-NitrobenzaldehydeIn(OTf)₃CH₃CN150[5]
DiphenylmethanolBenzophenoneIn(OTf)₃CH₃CN192[5]
  • Dissolve 1-(p-tolyl)ethanol (1 mmol), this compound (1 mmol), and Indium(III) triflate (0.3 mmol) in acetonitrile (10 mL) in a 100 mL flask equipped with a magnetic stirrer and a reflux condenser.

  • Reflux the reaction mixture for 1 hour.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford p-methylacetophenone.

Chlorinating Agent

This compound serves as an efficient source of electrophilic chlorine for the chlorination of various organic substrates, including activated aromatic rings and electron-rich heteroaromatic compounds.[6]

  • In an oven-dried reaction tube, mix the desired imidazo[1,2-a]pyridine derivative (0.5 mmol) with this compound (1.0 equivalent, 114 mg).

  • Stir the neat reaction mixture at room temperature in open air for 5 minutes.

  • Monitor the reaction to completion using TLC.

  • Extract the reaction mixture with ethyl acetate (10 mL).

  • Filter to remove insoluble materials.

  • The filtrate containing the C-3 chloro-substituted product can be further purified by column chromatography if necessary.

Amination and Aziridination Reactions

This compound is a key reagent in reactions involving the introduction of nitrogen-containing functional groups, such as vicinal amino alcohols and aziridines.

The Sharpless oxyamination allows for the stereospecific synthesis of vicinal amino alcohols from alkenes.[7][8] this compound is a common source of the amido component in this osmium-catalyzed reaction.[7][8]

Sharpless_Oxyamination cluster_catalyst_formation Catalyst Formation cluster_cycloaddition Cycloaddition and Hydrolysis OsO4 OsO4 ImidoOsmium OsO3(NTs) OsO4->ImidoOsmium + TsNClNa ChloramineT This compound (TsNClNa) ChloramineT->ImidoOsmium OsmiumAzaglycolate Osmium(VI) Azaglycolate ImidoOsmium->OsmiumAzaglycolate + Alkene + Chiral Ligand Alkene Alkene Alkene->OsmiumAzaglycolate OsmiumAzaglycolate->ImidoOsmium Reoxidation by This compound AminoAlcohol Vicinal Amino Alcohol OsmiumAzaglycolate->AminoAlcohol Hydrolysis

  • In a reaction vessel, dissolve the chiral ligand (e.g., (DHQ)₂PHAL or (DHQD)₂PHAL) in a suitable solvent system (e.g., t-butanol/water).

  • Add this compound hydrate (1.1 equivalents) and potassium osmate(VI) dihydrate (as catalyst) to the mixture.

  • Add the olefin (1.0 equivalent) to the reaction mixture.

  • Stir the reaction mixture vigorously at room temperature until the reaction is complete (monitored by TLC).

  • Quench the reaction by adding a suitable reducing agent, such as sodium sulfite.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate.

  • Purify the vicinal amino alcohol product by chromatography.

This compound is employed in the synthesis of aziridines from alkenes, often catalyzed by iodine or transition metals.[9][10]

OlefinCatalystSolventTime (h)Yield (%)Reference
Methyl oleateIodineAcetonitrile2875[9]
Methyl linoleateIodineAcetonitrile2868[9]
trans-β-MethylstyreneCu(I)Acetonitrile385[11]
StyreneIodine/TBAIWater1288[12]
  • To a solution of iodine (0.1 mmol), this compound (1 mmol), and naphthalene (0.1 mmol) in acetonitrile (10 mL), add methyl oleate (2 mmol) in acetonitrile (5 mL).

  • Stir the reaction mixture at room temperature for 28 hours.

  • Monitor the progress of the reaction by TLC.

  • After completion, pour the reaction mixture into a sodium thiosulfate solution to quench the excess iodine.

  • Extract the product with diethyl ether.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting aziridine by column chromatography.

Role in Drug Development and Analytical Chemistry

This compound's utility extends to various aspects of drug development and analysis.

Synthesis of Heterocyclic Scaffolds

Many pharmaceutical compounds contain heterocyclic cores. This compound facilitates the synthesis of various heterocycles, such as pyrazoles, isoxazoles, and oxadiazoles, which are important pharmacophores.[2][13]

Aldehyde HydrazoneAlkeneSolventTime (h)Yield (%)Reference
Benzaldehyde phenylhydrazoneStyreneEthanol385[1]
4-Chlorobenzaldehyde phenylhydrazoneAcrylonitrileEthanol390[1]
4-Methoxybenzaldehyde phenylhydrazoneMethyl acrylateEthanol378[1]
  • Prepare a mixture of an aldehyde hydrazone (1 equivalent), an alkene (1 equivalent), and this compound (1 equivalent) in ethanol.

  • Warm the reaction mixture and then reflux for approximately 3 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture and isolate the product by filtration or extraction.

  • Purify the pyrazoline product by crystallization or column chromatography.

Protein and Peptide Iodination

In radiolabeling for diagnostic and research purposes, this compound is a widely used oxidizing agent for the iodination of tyrosine residues in proteins and peptides.[4][14] It oxidizes iodide ions (I⁻) to a more electrophilic species (I⁺), which then readily substitutes onto the aromatic ring of tyrosine.[14]

Protein_Iodination_Workflow Start Start PrepareReagents Prepare Reagents (Protein, Na125I, this compound, Phosphate Buffer) Start->PrepareReagents InitiateReaction Initiate Reaction (Add this compound) PrepareReagents->InitiateReaction Incubate Incubate (e.g., 60 seconds) InitiateReaction->Incubate QuenchReaction Quench Reaction (Add Sodium Metabisulfite) Incubate->QuenchReaction Purify Purify Labeled Protein (e.g., Gel Filtration) QuenchReaction->Purify End End Purify->End

  • Reagent Preparation:

    • Dissolve the protein to be iodinated in 0.5 M sodium phosphate buffer (pH 7.5).

    • Prepare a fresh working solution of this compound (e.g., 0.4 mg/mL in distilled water).

    • Prepare a quenching solution of sodium metabisulfite (e.g., 0.6 mg/mL in distilled water).

  • Iodination Reaction:

    • In a reaction tube, combine the protein solution and Na¹²⁵I.

    • Initiate the reaction by adding the this compound working solution and start a timer. Mix gently.

    • Allow the reaction to proceed for a short duration (e.g., 60 seconds).

  • Quenching and Purification:

    • Stop the reaction by adding the sodium metabisulfite solution. Mix gently and let it stand for 5 minutes.

    • Dilute the reaction mixture with a suitable chromatography buffer.

    • Isolate the ¹²⁵I-labeled protein from unreacted Na¹²⁵I and other byproducts using gel filtration chromatography.

Safety Considerations

This compound is a strong oxidizing agent and is corrosive.[2] It should be handled with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat.[3] It is harmful if swallowed and can cause respiratory irritation.[2] Care should be taken to avoid contact with acids, as this can liberate toxic chlorine gas.[2]

Conclusion

This compound is a remarkably versatile reagent with broad applications in organic synthesis and drug development. Its ability to act as a mild oxidant, a chlorinating agent, and a nitrogen source makes it an invaluable tool for the construction of complex molecules, including various heterocyclic systems, vicinal amino alcohols, and aziridines. The straightforward experimental protocols and cost-effectiveness of this compound ensure its continued relevance in both academic and industrial research settings. This guide provides a foundational understanding and practical protocols to aid researchers in harnessing the full potential of this important synthetic reagent.

References

An In-depth Technical Guide on the Mild Oxidizing Agent Properties of Chloramine-T

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chloramine-T (CAT), the sodium salt of N-chloro-p-toluenesulfonamide, is a versatile and cost-effective reagent widely recognized for its role as a mild oxidizing and chlorinating agent.[1][2] Its chemical stability, low toxicity, and efficacy in acidic, neutral, and basic media make it an invaluable tool in organic synthesis, analytical chemistry, and pharmaceutical sciences.[3] This guide provides a comprehensive overview of the core oxidizing properties of this compound, focusing on its mechanism of action, quantitative oxidizing power, and practical applications, including detailed experimental protocols relevant to research and drug development.

Chemically, this compound features a toluenesulfonamide backbone with a chloramine moiety, where an electrophilic chlorine atom is bonded to a nitrogen atom.[4] This N-Cl bond is the source of its oxidizing and chlorinating capabilities.[5] In solution, it serves as a source of halonium cations (Cl+) and nitrogen anions, enabling a wide range of molecular transformations.[3]

Physicochemical Properties and Active Species in Solution

This compound is typically available as a white, crystalline trihydrate powder that is soluble in water and ethanol but insoluble in nonpolar solvents like benzene and ether.[3][6][7]

PropertyValueReference(s)
Chemical Formula C₇H₇ClNNaO₂S·3H₂O[8][9]
Molar Mass 281.69 g/mol (trihydrate)[8][9]
Appearance White to light yellow crystalline powder[6][9]
Melting Point 167-170 °C (decomposes)[6][7][8]
Solubility 150 g/L in water (25 °C)[8]
pH 8.0 - 10.0 (50 g/L solution)[6][8]

The oxidizing power of this compound is not attributed to a single species but rather to a pH-dependent equilibrium of several active compounds in aqueous solution.[10] The primary oxidizing species include:

  • Hypochlorous acid (HOCl): Formed by the hydrolysis of CAT, HOCl is a potent oxidizing agent and the key player in many reactions.[4]

  • N-chloro-p-toluenesulfonamide (TsNHCl): The conjugate acid of CAT, which is prevalent in acidic media.[10]

  • Dithis compound (TsNCl₂): Formed from the disproportionation of TsNHCl in acidic solutions.[10][11]

  • Hypochloronium ion (H₂OCl⁺): A highly electrophilic species that can form in strongly acidic conditions.[10]

The equilibria governing the formation of these species are crucial for understanding the reaction kinetics and mechanism under different experimental conditions.

G cluster_acidic Acidic Medium (H⁺) cluster_aqueous Aqueous Solution CAT This compound (TsNClNa) TsNHCl TsNHCl CAT->TsNHCl + H₂O ⇌ - NaOH TsNH2 p-Toluenesulfonamide (TsNH₂) TsNCl2 Dithis compound (TsNCl₂) TsNHCl->TsNCl2 + TsNHCl HOCl Hypochlorous Acid (HOCl) TsNHCl->HOCl + H₂O ⇌ - TsNH₂ H2OCl H₂OCl⁺ TsNHCl->H2OCl + H₂O TsNCl2->TsNHCl - TsNHCl

Caption: pH-dependent speciation of this compound in aqueous solution.

Quantitative Oxidizing Power

The oxidizing strength of a substance is quantified by its standard reduction potential (E°). The redox potential of the this compound/p-toluenesulfonamide (PTS) couple is highly dependent on the pH of the medium, decreasing as the pH increases.[10] This variability allows for the modulation of its oxidizing power to suit specific synthetic or analytical needs.

pHStandard Reduction Potential (E°) vs. SHE (Volts)Reference
0.65+1.138 V[10]
7.0+0.778 V[10]
9.7+0.614 V[10]
12.0+0.50 V[10]

Kinetic studies provide further quantitative insight into the reactivity of this compound. The rate of oxidation is influenced by the substrate, temperature, and the specific active species present. For example, the oxidation of secondary alcohols in a strong mineral acid medium follows a rate law that is first-order with respect to CAT, the alcohol, and H⁺ ions.[11]

ReactionKey Kinetic ParametersReference(s)
Monochloramine + H₂O₂ Activation Energy (Ea): 51.5 ± 3.7 kJ mol⁻¹[12]
Dichloramine + H₂O₂ Activation Energy (Ea): 75.8 ± 5.1 kJ mol⁻¹[12]
Oxidation of Allyl Alcohol (in HCl) Activation Energy (Ea): 55.6 kJ mol⁻¹[13]
Oxidation of Lactic Acid (in H₂SO₄) Reaction is entropy-controlled (ΔS≠ = -280 J K⁻¹mol⁻¹)[14]

Applications in Synthesis and Drug Development

This compound's utility as a mild oxidant is demonstrated in a variety of transformations critical to organic synthesis and pharmaceutical chemistry.

  • Oxidation of Functional Groups: It is widely used for the selective oxidation of various functional groups.

    • Alcohols: Secondary alcohols are oxidized to ketones.[11]

    • Sulfides: Thioethers are oxidized to sulfoxides and sulfones. This reaction is notably used to neutralize mustard gas.

    • Amino Acids: It can oxidize amino acids like cysteine and methionine.[4]

  • Sharpless Asymmetric Aminohydroxylation: In this powerful reaction, this compound serves as the nitrogen source to convert alkenes into vicinal amino alcohols, which are important pharmacophores.[15][16] The reaction proceeds via an osmium imido intermediate.[15]

  • Synthesis of Heterocycles: CAT is employed as a cyclizing agent in the synthesis of heterocycles such as aziridines and oxadiazoles.

  • Radioiodination of Peptides and Proteins: In combination with an iodide source, CAT is used to label peptides and proteins with radioiodine isotopes.[17] It oxidizes iodide to iodine monochloride (ICl), which then rapidly undergoes electrophilic substitution with activated aromatic rings like those in tyrosine residues.[17]

G Alkene Alkene Intermediate Osmium Imido Complex [OsO₃(NTs)] Alkene->Intermediate OsO4 OsO₄ (catalyst) OsO4->Intermediate CAT This compound (TsNClNa) CAT->Intermediate Ligand Chiral Ligand Ligand->Intermediate Hydrolysis Hydrolysis Intermediate->Hydrolysis Cycloaddition Product Vicinal Amino Alcohol Hydrolysis->Product

Caption: Simplified workflow of the Sharpless Asymmetric Aminohydroxylation.

Experimental Protocols

Detailed methodologies for key applications of this compound are provided below.

Protocol 1: Assay of this compound by Iodometric Titration

This protocol determines the purity of a this compound sample by quantifying its oxidizing capacity.

  • Principle: In an acidic medium, this compound quantitatively oxidizes iodide ions (I⁻) to iodine (I₂). The liberated iodine is then titrated with a standardized solution of sodium thiosulfate (Na₂S₂O₃) using a starch indicator.

    • TsNClNa + 2I⁻ + 2H⁺ → TsNH₂ + I₂ + NaCl

    • I₂ + 2S₂O₃²⁻ → 2I⁻ + S₄O₆²⁻

  • Reagents and Materials:

    • This compound sample (approx. 0.1 g)

    • Potassium iodide (KI), 10% (w/v) solution

    • Sulfuric acid (H₂SO₄), 2 M

    • Standardized sodium thiosulfate (Na₂S₂O₃) solution, 0.1 N

    • Starch indicator solution, 1% (w/v)

    • 250 mL Erlenmeyer flask, burette, pipettes

  • Methodology:

    • Accurately weigh approximately 0.1 g of the this compound sample and record the weight.

    • Dissolve the sample in 50 mL of distilled water in a 250 mL Erlenmeyer flask.

    • Add 10 mL of 10% potassium iodide solution and 10 mL of 2 M sulfuric acid to the flask.

    • Swirl the flask gently and allow the reaction to proceed in the dark for 5-10 minutes. The solution will turn a deep brown due to the liberated iodine.

    • Titrate the liberated iodine with the standardized 0.1 N sodium thiosulfate solution until the solution becomes a pale yellow color.

    • Add 1-2 mL of starch indicator solution. The solution will turn a deep blue-black color.

    • Continue the titration dropwise with constant swirling until the blue color completely disappears, marking the endpoint.

    • Record the volume of sodium thiosulfate solution consumed.

    • Calculate the purity of the this compound sample. Each mL of 0.1 N sodium thiosulfate is equivalent to 14.08 mg of this compound trihydrate.

G start Start: Weigh CAT Sample dissolve Dissolve CAT in H₂O start->dissolve add_reagents Add KI and H₂SO₄ dissolve->add_reagents react React in Dark (5-10 min) add_reagents->react titrate1 Titrate with Na₂S₂O₃ until Pale Yellow react->titrate1 add_starch Add Starch Indicator titrate1->add_starch titrate2 Titrate until Colorless (Endpoint) add_starch->titrate2 end End: Record Volume & Calculate titrate2->end

Caption: Experimental workflow for the iodometric titration of this compound.
Protocol 2: Determination of Ascorbic Acid (Vitamin C)

This protocol outlines a direct titration method for quantifying ascorbic acid in a sample, relevant for pharmaceutical quality control.[18]

  • Principle: Ascorbic acid is a strong reducing agent and is quantitatively oxidized by this compound in an acidic medium. The endpoint is detected using potassium iodide-starch as an indicator.[18]

    • C₆H₈O₆ + TsNClNa → C₆H₆O₆ + TsNH₂ + NaCl

  • Reagents and Materials:

    • Ascorbic acid sample solution

    • Standardized this compound solution, 0.1 N

    • Potassium iodide (KI), solid

    • Sulfuric acid (H₂SO₄), 2 M

    • Starch indicator solution, 1% (w/v)

    • 250 mL Erlenmeyer flask, burette, pipettes

  • Methodology:

    • Pipette a known volume (e.g., 25.00 mL) of the ascorbic acid sample solution into a 250 mL Erlenmeyer flask.[18]

    • Add approximately 1 g of solid potassium iodide and 5 mL of 2 M sulfuric acid.[18]

    • Titrate the solution directly with the standardized 0.1 N this compound solution.

    • As the titrant is added, the solution will remain colorless until all ascorbic acid is consumed. At the endpoint, the excess drop of this compound will oxidize the iodide to iodine, which will immediately react with the starch to produce a permanent, faint blue color.

    • Record the volume of this compound solution consumed.

    • Calculate the concentration of ascorbic acid in the sample.

Protocol 3: Oxidation of a Secondary Alcohol to a Ketone

This protocol provides a general procedure for the oxidation of a secondary alcohol, such as propan-2-ol, using this compound.

  • Principle: In an acidic medium, this compound oxidizes a secondary alcohol to the corresponding ketone. The reaction often involves the formation of an alkyl hypochlorite intermediate.[11]

  • Reagents and Materials:

    • Secondary alcohol (e.g., propan-2-ol)

    • This compound

    • Acid catalyst (e.g., HCl or H₂SO₄)

    • Suitable solvent (e.g., aqueous acetic acid)

    • Reaction flask with reflux condenser, heating mantle, stirring mechanism

    • Extraction solvent (e.g., diethyl ether)

    • Drying agent (e.g., anhydrous MgSO₄)

    • Apparatus for distillation or chromatography for product purification

  • Methodology:

    • In a reaction flask, dissolve the secondary alcohol in the chosen solvent (e.g., 50% aqueous acetic acid).

    • Add the acid catalyst to the solution.

    • Add this compound (typically in a 1:1 molar ratio to the alcohol).

    • Heat the reaction mixture under reflux with stirring for a specified time, monitoring the reaction progress using a suitable technique (e.g., TLC).

    • After the reaction is complete, cool the mixture to room temperature.

    • Extract the product into an organic solvent like diethyl ether.

    • Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid, followed by a brine wash.

    • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent under reduced pressure.

    • Purify the resulting crude ketone by distillation or column chromatography.

    • Characterize the final product using spectroscopic methods (e.g., IR, NMR).

Conclusion

This compound is a remarkably versatile and reliable mild oxidizing agent with significant applications in research, development, and quality control.[1][3] Its reactivity is conveniently tunable by adjusting the pH, allowing for a range of oxidative transformations from the synthesis of complex molecules to the quantitative analysis of pharmaceuticals.[10] The well-established protocols and predictable reactivity of this compound ensure its continued importance as a staple reagent for chemists and pharmaceutical scientists.

References

Chloramine-T: A Versatile Reagent in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Chloramine-T (CAT), the sodium salt of N-chloro-p-toluenesulfonamide, has emerged as a powerful and versatile reagent in organic synthesis. Its cost-effectiveness, stability, and multifaceted reactivity make it an invaluable tool for a wide array of chemical transformations. This guide provides a comprehensive overview of the core applications of this compound, complete with quantitative data, detailed experimental protocols, and mechanistic visualizations to empower researchers in leveraging this potent reagent for the synthesis of complex organic molecules.

Core Reactivity of this compound

This compound's utility in organic synthesis stems from its ability to act as a source of electrophilic chlorine, a nitrogen anion, a nitrenoid precursor, and a mild oxidizing agent.[1] In aqueous solutions, it hydrolyzes to form hypochlorous acid (HOCl) and p-toluenesulfonamide, contributing to its oxidizing and chlorinating properties.[2] The reactivity can be tuned by the reaction conditions, such as pH and the presence of catalysts.

General Reactivity Pathways of this compound CAT This compound (TsNClNa) Electrophilic_Cl Electrophilic Chlorine (Cl+ source) CAT->Electrophilic_Cl Halogenation Aminochlorination Nitrogen_Anion Nitrogen Anion (TsN-Na+) CAT->Nitrogen_Anion Nucleophilic Addition Nitrenoid Nitrenoid Precursor (TsN:) CAT->Nitrenoid Aziridination Aminohydroxylation Oxidant Oxidizing Agent (via HOCl) CAT->Oxidant Oxidation of Alcohols, Sulfides, etc.

Fig. 1: General reactivity pathways of this compound.

Oxidation Reactions

This compound is a reliable and mild oxidizing agent for a variety of functional groups. It offers an effective alternative to harsher, metal-based oxidants.

Oxidation of Alcohols to Carbonyl Compounds

This compound efficiently oxidizes primary and secondary alcohols to aldehydes and ketones, respectively. The reaction can be performed under various conditions, often with catalytic amounts of an activating agent.

Table 1: Oxidation of Alcohols with this compound

Substrate (Alcohol)Catalyst/ConditionsProductYield (%)Reference
Benzyl alcoholIn(OTf)₃, CH₃CN, rtBenzaldehyde95[3]
4-Methylbenzyl alcoholIn(OTf)₃, CH₃CN, rt4-Methylbenzaldehyde92[3]
4-Methoxybenzyl alcoholIn(OTf)₃, CH₃CN, rt4-Methoxybenzaldehyde90[3]
1-PhenylethanolIn(OTf)₃, CH₃CN, rtAcetophenone98[3]
CyclohexanolMicellar phase (SDS), NaOHCyclohexanone-[4]
Propan-2-olAqueous acidic mediumAcetone-[5]

Experimental Protocol: Oxidation of Benzyl Alcohol to Benzaldehyde [3]

  • To a solution of benzyl alcohol (1.0 mmol) in anhydrous acetonitrile (10 mL) under an inert atmosphere, add indium(III) triflate (0.3 mmol).

  • Add this compound trihydrate (1.1 mmol) to the mixture.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon consumption of the starting alcohol, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extract the mixture with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford benzaldehyde.

Oxidation of a Secondary Alcohol to a Ketone Alcohol R-CH(OH)-R' Intermediate Hypochlorite Intermediate Alcohol->Intermediate + TsNClNa CAT This compound CAT->Intermediate Ketone R-C(=O)-R' Intermediate->Ketone Elimination Byproducts TsNH₂ + NaCl + H₂O

Fig. 2: Simplified workflow for alcohol oxidation.
Oxidation of Sulfides to Sulfoxides and Sulfilimines

This compound is also a valuable reagent for the oxidation of sulfides. Depending on the reaction conditions, either sulfoxides or N-tosyl sulfilimines can be obtained in high yields.

Table 2: Oxidation of Sulfides with this compound

Substrate (Sulfide)ProductConditionsYield (%)Reference
ThioanisoleMethyl phenyl sulfoxideChiral N-chloraminesEnantioenriched[6]
Diphenyl sulfideDiphenyl sulfoneNaClO₂/HCl (in situ ClO₂)96[4]
Various sulfidesN-Tosyl sulfiliminesCH₃CN, rtnearly quantitative[7]

Experimental Protocol: Synthesis of N-Tosyl sulfilimines [7]

  • Dissolve the sulfide (1.0 mmol) in acetonitrile.

  • Add this compound (1.1 mmol) to the solution.

  • Stir the mixture at room temperature.

  • Monitor the reaction by TLC until the starting sulfide is consumed.

  • The product can often be isolated by simple filtration or after removal of the solvent, as yields are typically very high.

Synthesis of Heterocyclic Compounds

This compound serves as an excellent reagent for the construction of various nitrogen-containing heterocyclic systems, which are prevalent scaffolds in pharmaceuticals and agrochemicals.

Synthesis of Pyrazolines

Pyrazolines can be synthesized in good yields through the 1,3-dipolar cycloaddition of in situ generated nitrilimines from aldehyde hydrazones with alkenes. This compound acts as the oxidant for the generation of the nitrilimine.[8]

Table 3: Synthesis of Pyrazolines using this compound

Aldehyde HydrazoneAlkeneProductYield (%)Reference
Benzaldehyde phenylhydrazoneAcrylonitrile5-cyano-1,3-diphenyl-2-pyrazoline70-90[5]
Various aromatic hydrazonesVarious alkenesSubstituted pyrazolines68-82[9]
ChalconesHydrazine hydratePyrazolines50-82

Experimental Protocol: Synthesis of Pyrazolines [5]

  • Prepare a mixture of an aldehyde hydrazone (1.0 mmol), an alkene (1.0 mmol), and this compound (1.0 mmol) in ethanol.

  • Warm the reaction mixture and then reflux for approximately 3 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture and pour it into crushed ice.

  • Isolate the product by filtration and purify by recrystallization or column chromatography.

Synthesis of Pyrazolines via Nitrilimine Intermediate Hydrazone Aldehyde Hydrazone Nitrilimine Nitrilimine Intermediate Hydrazone->Nitrilimine Oxidation CAT This compound CAT->Nitrilimine Pyrazoline Pyrazoline Nitrilimine->Pyrazoline [3+2] Cycloaddition Alkene Alkene Alkene->Pyrazoline

Fig. 3: Reaction pathway for pyrazoline synthesis.
Synthesis of 1,3,4-Oxadiazoles

1,3,4-Oxadiazoles can be synthesized through the oxidative cyclization of N-acylhydrazones using this compound as the oxidizing agent.

Table 4: Synthesis of 1,3,4-Oxadiazoles using this compound

N-AcylhydrazoneConditionsProductYield (%)Reference
Various INH hydrazonesEthanol, reflux2,5-disubstituted 1,3,4-oxadiazoles-
N'-(4-chlorobenzylidene)isonicotinohydrazideEthanol, reflux, 6h2-(4-chlorophenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazole72
N'-(4-methoxybenzylidene)isonicotinohydrazideEthanol, reflux, 6h2-(4-methoxyphenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazole78

Experimental Protocol: Synthesis of 1,3,4-Oxadiazoles

  • Dissolve the N-acylhydrazone (0.01 mol) in absolute alcohol (50 mL).

  • Add this compound (0.01 mol) to the solution.

  • Reflux the reaction mixture for approximately 6 hours.

  • After cooling, filter the precipitated sodium chloride.

  • Concentrate the filtrate on a water bath.

  • Recrystallize the obtained solid from a suitable solvent (e.g., ethanol) to afford the pure 1,3,4-oxadiazole.

Aziridination and Aminohydroxylation of Alkenes

This compound is a key reagent in the synthesis of aziridines and vicinal amino alcohols, which are important building blocks in medicinal chemistry.

Aziridination of Alkenes

This compound can act as a nitrene source for the aziridination of olefins, often in the presence of a catalyst.

Table 5: Aziridination of Alkenes with this compound

AlkeneCatalyst/ConditionsProductYield (%)Reference
StyreneMn-porphyrin, H₂O, pH 4N-tosyl-2-phenylaziridineup to 93
Various olefinsI₂, phase-transfer catalyst, H₂ON-tosyl aziridinesGood yields
Methyl long-chain alkenoatesMild conditionsN-substituted aziridinesModerate yields

Experimental Protocol: Manganese-Catalyzed Aziridination of Styrene

  • In a buffered aqueous solution (pH 4), dissolve the manganese-porphyrin catalyst.

  • Add styrene and this compound.

  • Stir the reaction at room temperature.

  • Monitor the reaction progress by GC-MS.

  • Upon completion, extract the product with an organic solvent.

  • Purify the product by column chromatography.

Sharpless Asymmetric Aminohydroxylation

In the Sharpless asymmetric aminohydroxylation, this compound serves as the nitrogen source in the osmium-catalyzed syn-selective conversion of alkenes to vicinal amino alcohols. Chiral ligands are used to induce enantioselectivity.

Sharpless Asymmetric Aminohydroxylation Alkene Alkene Intermediate Osmium Imido Complex Alkene->Intermediate CAT This compound CAT->Intermediate OsO4 OsO₄ (catalyst) OsO4->Intermediate Chiral_Ligand Chiral Ligand Chiral_Ligand->Intermediate Amino_Alcohol Vicinal Amino Alcohol Intermediate->Amino_Alcohol Hydrolysis

Fig. 4: Key components of the Sharpless aminohydroxylation.

Experimental Protocol: General Procedure for Sharpless Aminohydroxylation

A detailed protocol can be found in publications by K. Barry Sharpless and coworkers. The general procedure involves the reaction of an alkene with this compound in the presence of a catalytic amount of osmium tetroxide and a chiral cinchona alkaloid-derived ligand in a suitable solvent system, typically a mixture of t-butanol and water.

Halogenation Reactions

As a source of electrophilic chlorine, this compound is employed in various halogenation reactions.

Aminochlorination of Alkenes

This compound can be used for the aminochlorination of olefins to produce vicinal chloroamines, which are versatile synthetic intermediates.

Table 6: Aminochlorination of Alkenes with this compound

AlkeneConditionsProductYield (%)Reference
Electron-deficient olefinsBrønsted acid, H₂OVicinal chloraminesGood to excellent[4]
Various olefinsCO₂ promotedVicinal chloroamines-

Hofmann-Löffler-Freytag Reaction

The Hofmann-Löffler-Freytag reaction is a powerful method for the synthesis of pyrrolidines and piperidines through the intramolecular cyclization of N-haloamines.[1] While specific detailed protocols using this compound are not as commonly reported as for other N-haloamines, this compound can serve as a precursor to the required N-chloro-N-alkyl-p-toluenesulfonamide intermediate. The reaction proceeds via a radical mechanism involving a 1,5-hydrogen atom transfer.[1][3]

Hofmann-Löffler-Freytag Reaction Mechanism N_Haloamine N-Chloro-N-alkyl-p-toluenesulfonamide N_Radical Nitrogen Radical Cation N_Haloamine->N_Radical H⁺, heat or hv C_Radical Carbon Radical N_Radical->C_Radical 1,5-H abstraction delta_Haloamine δ-Chloroamine C_Radical->delta_Haloamine + N-Haloamine Pyrrolidine N-Tosylpyrrolidine delta_Haloamine->Pyrrolidine Base, Intramolecular SN2

Fig. 5: General mechanism of the Hofmann-Löffler-Freytag reaction.

Conclusion

This compound is a remarkably versatile and efficient reagent in organic synthesis, offering a broad spectrum of reactivity that enables the construction of diverse and complex molecular architectures. Its applications in oxidation, heterocycle synthesis, aziridination, and halogenation reactions highlight its importance in the modern synthetic chemist's toolkit. The protocols and data presented in this guide serve as a valuable resource for researchers seeking to harness the full potential of this powerful reagent in their synthetic endeavors.

References

An In-depth Technical Guide to the Safe Handling of Chloramine-T in the Laboratory

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety protocols and handling precautions for the use of Chloramine-T in a laboratory setting. Adherence to these guidelines is critical to ensure the safety of laboratory personnel and the integrity of experimental work.

Chemical and Physical Properties

This compound, the sodium salt of N-chloro-p-toluenesulfonamide, is a white to slightly yellow crystalline powder with a slight chlorine-like odor.[1] It is utilized in various laboratory applications, including as a disinfectant, antiseptic, and a reagent in organic synthesis.[2][3] Both the anhydrous salt and its trihydrate are common.[4]

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
Chemical Formula C₇H₇ClNNaO₂S (anhydrous) C₇H₇ClNNaO₂S · 3H₂O (trihydrate)[5]
Molar Mass 227.64 g/mol (anhydrous) 281.69 g/mol (trihydrate)[4][5]
Appearance White to slightly yellow crystalline powder[1]
Odor Slight chlorine-like odor[1]
Melting Point Decomposes at >130°C, melts at 167-170°C[2][4]
Solubility in Water 150 g/L at 25°C[2]
pH of Aqueous Solution ~8.5 (for a 1% solution)[4][6]

Hazard Identification and Toxicity

This compound is classified as a hazardous substance and poses several risks upon exposure. It is harmful if swallowed, causes severe skin burns and eye damage, and may cause allergy or asthma symptoms or breathing difficulties if inhaled.[5] Contact with acids liberates toxic chlorine gas.[5]

Table 2: GHS Hazard Classification

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral 4H302: Harmful if swallowed
Skin Corrosion 1BH314: Causes severe skin burns and eye damage
Respiratory Sensitization 1H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled

Table 3: Toxicological Data

TestSpeciesRouteValueReference(s)
LD50 RatOral935 mg/kg[3]
LD50 RabbitDermal>2020 mg/kg[3]
LC50 RatInhalation>275 mg/m³ (4 h)[3]

There are currently no established occupational exposure limits for this compound.[7][8] However, due to its sensitizing and corrosive nature, exposure should be minimized to the lowest achievable levels.

Safe Handling and Storage

Personal Protective Equipment (PPE)

A comprehensive assessment of potential exposure should be conducted before handling this compound. The following PPE is mandatory:

  • Eye/Face Protection: Chemical safety goggles and a face shield are required.[5]

  • Skin Protection: A lab coat and a chemical-resistant apron or full-body suit should be worn.[5]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber, tested to EN 374) must be worn.[9] Always inspect gloves prior to use and use proper glove removal technique.

  • Respiratory Protection: When handling the powder or when dusts may be generated, a NIOSH-approved particulate respirator (e.g., N95) or a higher level of respiratory protection, such as a full-face respirator with appropriate cartridges, is required.[5]

PPE_Workflow cluster_ppe Required Personal Protective Equipment start Task: Handling this compound ppe_check Assess Potential for Exposure (Dust, Splash, etc.) start->ppe_check eye_face Eye/Face Protection (Goggles & Face Shield) ppe_check->eye_face Always Required hand Hand Protection (Chemical-Resistant Gloves) ppe_check->hand Always Required body Body Protection (Lab Coat, Apron) ppe_check->body Always Required respiratory Respiratory Protection (Respirator for Dusts) ppe_check->respiratory If Dust/Aerosol Potential

Caption: Required Personal Protective Equipment (PPE) for handling this compound.

Engineering Controls
  • Work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, especially when handling the powder or preparing solutions.[3]

  • Eyewash stations and safety showers must be readily accessible in the immediate work area.[3]

Storage Requirements
  • Store in a cool, dry, and well-ventilated place away from direct sunlight.[5]

  • Keep containers tightly closed to prevent exposure to air and moisture, as it can slowly decompose.[2]

  • Store locked up or in an area accessible only to authorized personnel.[10]

  • Crucially, store separately from acids and incompatible materials (see Section 4.0) to prevent the release of toxic chlorine gas.[5]

Incompatibilities and Hazardous Reactions

This compound is incompatible with a range of substances. Mixing with these can lead to hazardous reactions.

  • Acids: Reacts to liberate toxic chlorine gas.[5]

  • Strong Oxidizing Agents: Can lead to violent reactions.[2]

  • Ammonia and Ammonium Salts: May form unstable and explosive nitrogen trichloride.[10]

  • Reducing Agents: Incompatible.[6]

Table 4: Chemical Compatibility of Common Laboratory Materials

MaterialCompatibilityNotesReference(s)
Glass (Borosilicate) ExcellentN/AGeneral Lab Knowledge
Polypropylene (PP) GoodN/A[11]
Polyethylene (PE) GoodN/A[11]
Stainless Steel (304, 316) Fair to PoorCorrosive nature may cause pitting over time.[11][12]
Aluminum Not RecommendedCorrosive.[12]
Nitrile Rubber GoodSuitable for gloves.[9]
PVC GoodN/A[11]

Compatibility ratings are general and can be affected by concentration, temperature, and duration of exposure.

Spill and Emergency Procedures

Prompt and appropriate action is essential in the event of a spill.

Spill Response

Spill_Response spill This compound Spill Occurs alert Alert personnel in the area & Isolate the spill spill->alert assess Assess Spill Size & Hazard alert->assess small_spill Small Spill (Manageable by lab staff) assess->small_spill Small large_spill Large Spill (or unknown hazard) assess->large_spill Large don_ppe Don appropriate PPE (Gloves, Goggles, Respirator) small_spill->don_ppe evacuate Evacuate the area. Close doors. large_spill->evacuate contain Contain spill with inert absorbent (e.g., sand, vermiculite) don_ppe->contain cleanup Sweep up solid or absorbed material into a labeled waste container. DO NOT USE WATER. contain->cleanup decontaminate Decontaminate the area with soap and water. cleanup->decontaminate dispose Dispose of waste as hazardous material. decontaminate->dispose call_ehs Contact Emergency Services / EH&S evacuate->call_ehs

Caption: Decision-making workflow for responding to a this compound spill.

For a small, manageable spill of solid this compound:

  • Alert and Isolate: Immediately alert others in the vicinity and restrict access to the spill area.

  • Don PPE: Wear the appropriate PPE as described in Section 3.1, including respiratory protection.

  • Contain: Prevent the powder from becoming airborne. Moisten the spilled material with a fine water mist only if you are certain it will not react with other spilled chemicals.

  • Clean-up: Carefully sweep the spilled substance into a designated, labeled container for hazardous waste.[5] Avoid creating dust. Do not flush with water down the drain.[5]

  • Decontaminate: Clean the spill area with soap and water, collecting the cleaning materials for hazardous waste disposal.

  • Dispose: Dispose of all contaminated materials (including PPE) as hazardous waste according to institutional guidelines.

For a large spill, or any spill involving contact with acids:

  • Evacuate: Immediately evacuate the area.

  • Alert: Notify your supervisor and institutional Environmental Health and Safety (EH&S) department.

  • Isolate: Close doors to the affected area to contain vapors.

First Aid Measures

Table 5: First Aid Procedures for this compound Exposure

Exposure RouteFirst Aid ActionReference(s)
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[3]
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[3]
Eye Contact Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[3]
Ingestion Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]

Experimental Protocols

Protocol for Laboratory Surface Disinfection

This compound solutions are effective for disinfecting laboratory surfaces and equipment. A typical concentration for general surface disinfection is 0.5% to 1.0% (w/v).[13][14]

Materials:

  • This compound trihydrate powder

  • Distilled or deionized water

  • Glass beaker or flask

  • Stir bar and magnetic stir plate

  • Appropriate PPE (gloves, safety glasses, lab coat)

  • Spray bottle or clean cloths

Procedure:

  • Preparation of 1% (w/v) Solution:

    • In a chemical fume hood, weigh 10 grams of this compound trihydrate.

    • Add the powder to a beaker containing approximately 900 mL of distilled water.

    • Add a stir bar and stir on a magnetic stir plate until the solid is completely dissolved. Warm water can aid dissolution.[13]

    • Transfer the solution to a 1 L graduated cylinder and bring the final volume to 1000 mL with distilled water.

    • Label the container clearly with "1% this compound Solution," the preparation date, and appropriate hazard warnings. Store in a cool, dark place.

  • Disinfection Protocol:

    • Pre-cleaning: Remove any gross filth or heavy soil from the surface with a detergent and water. Organic matter can reduce the efficacy of the disinfectant.[13]

    • Application: Liberally apply the 1% this compound solution to the surface using a spray bottle or a saturated cloth, ensuring the entire surface is thoroughly wetted.[13]

    • Contact Time: Allow the solution to remain on the surface for a minimum of 15-20 minutes. The surface must remain visibly wet for the entire contact time.[13]

    • Post-Contact: For most surfaces, the solution can be allowed to air dry. For surfaces susceptible to corrosion or that will contact sensitive materials, wipe away the residue with a cloth dampened with sterile water after the contact time.

General Protocol for Aziridination of Olefins

This compound is a common nitrogen source for the aziridination of alkenes, a key reaction in the synthesis of nitrogen-containing compounds. The following is a generalized procedure and may require optimization for specific substrates.

Materials:

  • Olefin (alkene substrate)

  • This compound trihydrate

  • Acetonitrile (or other suitable solvent)

  • Catalyst (e.g., Iodine (I₂), Copper salts - optional, reaction dependent)[15][16]

  • Appropriate glassware (round-bottom flask, condenser, etc.)

  • Stir bar and magnetic stir plate with heating

  • Appropriate PPE

Procedure:

  • Reaction Setup:

    • In a fume hood, add the olefin (e.g., 2 mmol) and solvent (e.g., 15 mL acetonitrile) to a round-bottom flask equipped with a magnetic stir bar.[15]

    • If a catalyst is used, add it to the flask (e.g., Iodine, 0.1 mmol).[15]

    • Add this compound (e.g., 1 mmol) to the reaction mixture.[15]

  • Reaction Conditions:

    • Stir the reaction mixture at room temperature or with heating, as required by the specific substrate and catalyst system.[15]

    • Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS). Reaction times can vary significantly (e.g., 2-28 hours).

  • Work-up and Purification:

    • Once the reaction is complete, quench the reaction with a suitable reagent (e.g., aqueous sodium thiosulfate solution to remove excess iodine).

    • Extract the product into an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or other suitable methods to yield the desired aziridine.

This protocol is a general example. Researchers must consult the primary literature for specific reaction conditions, stoichiometry, and safety considerations relevant to their specific olefin and desired product.[15][17][18]

Waste Disposal

All this compound waste, including unused product, contaminated materials from spill cleanup, and empty containers, must be disposed of as hazardous waste.[5] Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this compound down the drain.

References

Methodological & Application

Application Notes and Protocols: Chloramine-T Method for Protein Radioiodination

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The Chloramine-T method is a widely utilized technique for radiolabeling proteins and peptides with isotopes of iodine, most commonly ¹²⁵I and ¹³¹I. This method relies on the oxidizing agent this compound (N-chloro-p-toluenesulfonamide) to convert radioactive iodide (I⁻) into its reactive electrophilic form, which then readily incorporates into tyrosine and, to a lesser extent, histidine residues on the protein. The procedure is relatively simple, rapid, and results in high specific activity labeling, making it suitable for a variety of applications including radioimmunoassays (RIA), in vivo imaging, and metabolic studies. However, as this compound is a strong oxidizing agent, it can potentially damage sensitive proteins. Therefore, optimization of the reaction conditions is critical to achieve efficient labeling while preserving the protein's biological activity.

Experimental Protocol: Radioiodination of Proteins using the this compound Method

This protocol provides a general guideline for the radioiodination of proteins. Optimal conditions, particularly the concentrations of this compound and the protein, as well as the reaction time, may need to be determined empirically for each specific protein.

Materials:

  • Protein to be labeled (in a suitable buffer, e.g., 0.25 M sodium phosphate, pH 7.5)

  • Radioactive sodium iodide (Na¹²⁵I or Na¹³¹I)

  • This compound solution (e.g., 1 mg/mL in 0.05 M sodium phosphate buffer, pH 7.5; prepare fresh)

  • Sodium metabisulfite solution (e.g., 2 mg/mL in 0.05 M sodium phosphate buffer, pH 7.5; prepare fresh)

  • Potassium iodide (KI) solution (e.g., 10 mg/mL in buffer)

  • Purification column (e.g., Sephadex G-25)

  • Reaction vial (e.g., 1.5 mL microcentrifuge tube)

  • Lead shielding and appropriate personal protective equipment (PPE)

  • Gamma counter or other suitable radiation detection instrument

Procedure:

  • Preparation: All procedures involving radioactive materials must be conducted in a designated fume hood with appropriate lead shielding. Wear gloves, a lab coat, and safety glasses.

  • Reaction Setup: In a reaction vial, combine the following reagents in order:

    • 50 µL of 0.25 M Sodium Phosphate Buffer (pH 7.5)

    • 10 µg of the protein to be labeled (in a small volume of buffer)

    • 0.5 mCi of Na¹²⁵I (or other desired amount)

  • Initiation of Reaction: To initiate the iodination reaction, add 10 µL of freshly prepared this compound solution (1 mg/mL).

  • Incubation: Gently mix the solution and incubate at room temperature for 60-90 seconds. The reaction time is critical and should be minimized to prevent oxidative damage to the protein.

  • Termination of Reaction: Stop the reaction by adding 20 µL of sodium metabisulfite solution (2 mg/mL). Sodium metabisulfite is a reducing agent that quenches the activity of this compound.

  • Addition of Carrier Iodide: Add 100 µL of potassium iodide solution (10 mg/mL). This helps to saturate any non-specific binding sites with non-radioactive iodide.

  • Purification: Separate the radiolabeled protein from unreacted free iodide and other reaction components using a pre-equilibrated gel filtration column (e.g., Sephadex G-25).

    • Equilibrate the column with a suitable buffer (e.g., phosphate-buffered saline, PBS, containing 0.1% bovine serum albumin, BSA).

    • Apply the reaction mixture to the top of the column.

    • Elute the column with the equilibration buffer and collect fractions.

  • Analysis of Labeling Efficiency:

    • Measure the radioactivity in each fraction using a gamma counter.

    • The first peak of radioactivity corresponds to the labeled protein, while the second, slower-migrating peak represents free iodide.

    • Calculate the radiolabeling efficiency by dividing the radioactivity of the protein peak by the total radioactivity applied to the column and multiplying by 100.

  • Storage: Store the purified radiolabeled protein at an appropriate temperature (e.g., 4°C or -20°C) and use it within its effective radioactive half-life.

Quantitative Data Summary

The following table summarizes typical quantitative parameters for the this compound radioiodination method. These values may require optimization for specific proteins.

ParameterTypical Range/ValueNotes
Protein Concentration 1-10 µgHigher concentrations can improve labeling efficiency but may lead to aggregation.
Radioiodine Activity 0.1-1.0 mCiThe amount can be adjusted based on the desired specific activity of the final product.
This compound Concentration 10-100 µg per 10 µg of proteinThe ratio of this compound to protein is a critical parameter to optimize.
Reaction Buffer 0.05 - 0.5 M Sodium Phosphate, pH 7.0-7.5The pH should be maintained in the neutral to slightly alkaline range for optimal reaction.
Reaction Time 30-120 secondsMinimize reaction time to reduce potential oxidative damage to the protein.
Reaction Temperature Room Temperature (20-25°C)The reaction is typically performed at ambient temperature.
Quenching Agent Sodium Metabisulfite (2x molar excess over this compound)Sufficient quenching agent is necessary to completely stop the reaction.
Specific Activity 10-100 µCi/µgHighly dependent on the protein, reaction conditions, and the amount of radioisotope used.
Labeling Efficiency 70-95%Represents the percentage of the initial radioactivity that is incorporated into the protein.

Experimental Workflow Diagram

ChloramineT_Workflow cluster_prep Preparation cluster_reaction Iodination Reaction cluster_purification Purification & Analysis cluster_storage Final Product A Prepare Reagents (Protein, Buffers, Na¹²⁵I, This compound, Metabisulfite) B Combine Protein, Buffer, and Na¹²⁵I in Reaction Vial A->B 1. Setup C Initiate Reaction: Add this compound B->C 2. Initiation D Incubate at Room Temperature (60-90 seconds) C->D 3. Incubation E Terminate Reaction: Add Sodium Metabisulfite D->E 4. Termination F Add Carrier KI E->F 5. Post-Reaction G Apply to Gel Filtration Column (e.g., Sephadex G-25) F->G 6. Purification H Elute and Collect Fractions G->H I Measure Radioactivity of Fractions H->I 7. Analysis J Calculate Labeling Efficiency I->J K Store Purified Radiolabeled Protein J->K 8. Storage

Caption: Workflow of the this compound method for protein radioiodination.

Signaling Pathway of Iodination

Iodination_Pathway ChloramineT This compound Iodide Iodide (I⁻) ChloramineT->Iodide Oxidizes ReactiveIodine Reactive Electrophilic Iodine (I⁺) Iodide->ReactiveIodine Forms Tyrosine Tyrosine Residue ReactiveIodine->Tyrosine Electrophilic Attack Protein Protein Protein->Tyrosine RadiolabeledProtein Radiolabeled Protein Tyrosine->RadiolabeledProtein Incorporation

Caption: Chemical pathway of this compound mediated protein iodination.

Application Notes and Protocols for Chloramine-T-Mediated Oxidation of Methionine Residues in Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methionine, a sulfur-containing amino acid, is particularly susceptible to oxidation, primarily forming methionine sulfoxide (MetO) and, under stronger conditions, methionine sulfone (MetO₂).[1] This post-translational modification is not merely a hallmark of oxidative stress but is increasingly recognized as a crucial regulatory mechanism in a variety of cellular processes.[2][3][4] The reversible oxidation of methionine to methionine sulfoxide, catalyzed by reactive oxygen species (ROS) and reversed by methionine sulfoxide reductases (Msrs), positions this modification as a dynamic switch in signaling pathways, akin to phosphorylation.[2][4][5]

Chloramine-T (N-chloro-p-toluenesulfonamide sodium salt) is a widely used reagent for the specific and controlled oxidation of methionine residues in proteins in vitro.[6][7][8] Its utility stems from its ability to act as a mild oxidizing agent at neutral to slightly alkaline pH, primarily targeting the sulfur atom of methionine.[6] Understanding and controlling this reaction is critical for researchers studying the functional consequences of methionine oxidation, developing antibody-drug conjugates, and investigating protein stability and degradation.

These application notes provide detailed protocols for the this compound-mediated oxidation of methionine residues in proteins, methods for quenching the reaction, and approaches for the analysis of oxidation products.

Chemical Principles

This compound, in aqueous solution, generates hypochlorous acid (HOCl), which is the primary oxidizing species responsible for the oxidation of methionine.[7] The reaction proceeds in two main steps:

  • Methionine to Methionine Sulfoxide: The initial and more facile oxidation converts the methionine thioether to a sulfoxide. This reaction is reversible in vivo by the action of methionine sulfoxide reductases (Msrs).[1][2]

  • Methionine Sulfoxide to Methionine Sulfone: Under harsher conditions, such as higher concentrations of this compound or prolonged reaction times, the methionine sulfoxide can be further oxidized to methionine sulfone. This oxidation is generally considered irreversible under physiological conditions.[1]

While this compound is relatively specific for methionine, other amino acid residues can also be oxidized, particularly cysteine to cystine and, to a lesser extent, tryptophan.[6] Therefore, careful control of reaction conditions is essential to achieve selective methionine oxidation.

Experimental Protocols

Protocol 1: Controlled Oxidation of Methionine to Methionine Sulfoxide

This protocol is designed for the selective oxidation of exposed methionine residues to methionine sulfoxide.

Materials:

  • Protein of interest in a suitable buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

  • This compound trihydrate (FW: 281.69 g/mol )

  • Quenching solution: Sodium metabisulfite (FW: 190.11 g/mol ) or L-methionine (FW: 149.21 g/mol )

  • Reaction buffer (e.g., 0.1 M sodium phosphate, pH 7.4)

  • Desalting column or dialysis tubing for buffer exchange

Procedure:

  • Preparation of Reagents:

    • Prepare a fresh stock solution of this compound (e.g., 10 mM) in the reaction buffer immediately before use. Protect the solution from light.

    • Prepare a quenching solution of either 1 M sodium metabisulfite or 1 M L-methionine in water.

    • Dissolve the protein of interest in the reaction buffer to a known concentration (e.g., 1 mg/mL).

  • Oxidation Reaction:

    • In a microcentrifuge tube, add the protein solution.

    • Initiate the oxidation by adding the this compound solution to the protein solution. The molar ratio of this compound to total methionine residues is a critical parameter and should be optimized. Start with a molar excess of 10- to 50-fold of this compound over the protein.[9]

    • Incubate the reaction mixture at room temperature (20-25°C) for 30-60 minutes. The incubation time may need to be optimized depending on the protein and the desired extent of oxidation.

  • Quenching the Reaction:

    • To terminate the reaction and remove excess this compound, add the quenching solution. A 2- to 5-fold molar excess of the quenching agent over the initial amount of this compound is recommended.[10]

    • Incubate for 5-10 minutes at room temperature.

  • Removal of Reagents:

    • Remove the excess quenching agent and byproducts by buffer exchange using a desalting column or by dialysis against the desired final buffer.

  • Analysis of Oxidation:

    • Determine the extent of methionine oxidation using methods such as mass spectrometry (see below).

Protocol 2: Extensive Oxidation of Methionine Residues

This protocol is for achieving a higher degree of methionine oxidation, potentially including buried residues. This may require denaturing conditions.

Materials:

  • Same as Protocol 1

  • Denaturant (optional): Guanidinium chloride or urea

Procedure:

  • Protein Denaturation (Optional):

    • If targeting buried methionine residues, denature the protein by adding a denaturant (e.g., 6 M guanidinium chloride or 8 M urea) to the protein solution and incubating for 1-2 hours at room temperature.

  • Oxidation Reaction:

    • Follow the same procedure as in Protocol 1, but a higher molar excess of this compound (e.g., 50- to 100-fold over total methionine) may be required.[9]

  • Quenching and Purification:

    • Follow the same quenching and purification steps as in Protocol 1. If a denaturant was used, refolding of the protein may be necessary, which can be achieved through stepwise dialysis to remove the denaturant.

Quantitative Data Summary

The efficiency and specificity of this compound-mediated methionine oxidation are dependent on several factors including the protein's primary sequence and tertiary structure, pH, temperature, and the molar ratio of oxidant to protein.

ParameterConditionObservationReference(s)
Molar Excess of this compound 20-fold molar excess over methionineFull oxidation of four methionine residues in equine growth hormone.[11]
50-fold molar excess over methionineAlmost full oxidation of all methionine residues in bovine growth hormone.[9]
pH Neutral to slightly alkaline (pH 7.0-8.5)Optimal for selective methionine oxidation. Reaction rate is independent of pH in the range of 6.1 to 8.5.[6][12]
Side Reactions Higher this compound concentrationsIncreased risk of oxidizing other susceptible residues like cysteine and tryptophan.[6]
Quenching Agents Sodium MetabisulfiteStrong reducing agent, widely used. Can lower the pH of the reaction mixture.[10]
Sodium ThiosulfateEffective at neutralizing chloramines.[10]
Ascorbic AcidMild reducing agent, less likely to damage sensitive molecules. Can lower the pH.[10]

Analysis of Methionine Oxidation

Mass spectrometry (MS) is the gold standard for identifying and quantifying methionine oxidation.

  • Bottom-up Proteomics: The protein is digested (e.g., with trypsin), and the resulting peptides are analyzed by liquid chromatography-mass spectrometry (LC-MS). The oxidation of a methionine residue results in a 16 Da mass increase (for MetO) or a 32 Da mass increase (for MetO₂).[13] The extent of oxidation can be quantified by comparing the peak intensities of the oxidized and unoxidized peptide species.

  • Isotopic Labeling: To accurately quantify in vivo versus in vitro oxidation, methods using ¹⁸O-labeled hydrogen peroxide can be employed to label unoxidized methionines during sample preparation.[14][15][16]

Visualizing Workflows and Pathways

Experimental Workflow for Methionine Oxidation

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_post_reaction Post-Reaction cluster_analysis Analysis Protein Protein Solution (Known Concentration) Mix Mix Protein and This compound Protein->Mix ChloramineT Fresh this compound Solution ChloramineT->Mix Quencher Quenching Solution (e.g., Sodium Metabisulfite) Quench Add Quenching Solution Quencher->Quench Incubate Incubate (e.g., 30-60 min at RT) Mix->Incubate Incubate->Quench Purify Purification (Desalting/Dialysis) Quench->Purify Analysis Mass Spectrometry (LC-MS/MS) Purify->Analysis signaling_pathway cluster_consequences Functional Consequences ROS Reactive Oxygen Species (e.g., from cellular metabolism) Protein_Met Protein-Methionine (Reduced Form) ROS->Protein_Met Oxidation Protein_MetO Protein-Methionine Sulfoxide (Oxidized Form) Protein_Met->Protein_MetO Reversible Modification Msr Methionine Sulfoxide Reductase (Msr) Protein_MetO->Msr Substrate LossOfFunction Loss of Function (e.g., enzyme inactivation) Protein_MetO->LossOfFunction GainOfFunction Gain of Function (e.g., resistance to proteolysis) Protein_MetO->GainOfFunction Signaling Altered Signaling (e.g., interaction with other PTMs) Protein_MetO->Signaling Msr->Protein_Met Reduction

References

Application Notes and Protocols: Chloramine-T in the Synthesis of Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chloramine-T (N-chloro-p-toluenesulfonamide sodium salt) has emerged as a versatile and valuable reagent in synthetic organic chemistry. Its utility stems from its ability to act as a mild oxidizing agent, a source of electrophilic chlorine, and a precursor to nitrenoid species.[1][2] These reactive intermediates enable a variety of transformations, making this compound a powerful tool for the construction of diverse heterocyclic scaffolds, which are core components of many pharmaceutical agents. This document provides detailed application notes and experimental protocols for the synthesis of several key heterocyclic systems using this compound, supported by quantitative data and mechanistic insights.

Key Applications of this compound in Heterocyclic Synthesis

This compound's reactivity profile allows for its application in a range of cyclization and functionalization reactions to produce important heterocyclic compounds. Herein, we focus on its role in the synthesis of quinolines, 1,3,4-oxadiazoles, pyrazolines, and the chlorination of imidazo[1,2-a]pyridines.

Synthesis of Substituted Quinolines via Friedländer Annulation

The Friedländer annulation is a classical and straightforward method for the synthesis of quinolines, which are prevalent in numerous natural products and bioactive molecules.[3] this compound has been demonstrated to be an efficient catalyst for this condensation reaction between 2-aminoaryl ketones and compounds containing an active methylene group.[1][4]

General Reaction Scheme:

G reactant1 2-Aminoaryl Ketone catalyst This compound (acetonitrile, reflux) reactant1->catalyst reactant2 Active Methylene Compound reactant2->catalyst product Substituted Quinoline catalyst->product

Figure 1: General workflow for the this compound catalyzed Friedländer synthesis of quinolines.

Experimental Protocol: Synthesis of Ethyl 2,4-dimethylquinoline-3-carboxylate [1]

  • Reactant Preparation: In a round-bottom flask, combine 2-aminoacetophenone (1 mmol) and ethyl acetoacetate (1 mmol).

  • Solvent and Catalyst Addition: Add acetonitrile (10 mL) to the flask, followed by this compound (10 mol%).

  • Reaction Conditions: Reflux the reaction mixture for 4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up and Purification: After completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).

Quantitative Data Summary for Quinoline Synthesis [1]

Entry2-Aminoaryl KetoneActive Methylene CompoundProductTime (h)Yield (%)
12-AminoacetophenoneEthyl acetoacetateEthyl 2,4-dimethylquinoline-3-carboxylate492
22-AminoacetophenoneAcetylacetone3-Acetyl-2,4-dimethylquinoline4.590
32-AminobenzophenoneCyclohexanone1,2,3,4-Tetrahydroacridine588
42-Amino-5-chlorobenzophenoneCyclopentanone7-Chloro-9-phenyl-2,3-dihydro-1H-cyclopenta[b]quinoline5.585
Oxidative Cyclization for the Synthesis of 1,3,4-Oxadiazoles

1,3,4-Oxadiazoles are a class of five-membered heterocyclic compounds that exhibit a wide range of biological activities. This compound serves as an effective oxidizing agent for the oxidative cyclization of N-acylhydrazones, providing a straightforward route to 2,5-disubstituted 1,3,4-oxadiazoles.[5][6]

General Reaction Scheme:

G reactant N-Acylhydrazone reagent This compound (Ethanol, reflux) reactant->reagent product 2,5-Disubstituted 1,3,4-Oxadiazole reagent->product

Figure 2: Workflow for the synthesis of 1,3,4-oxadiazoles using this compound.

Experimental Protocol: Synthesis of 2-(4-chlorophenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazole [5]

  • Starting Material Synthesis: Prepare the required N-acylhydrazone by reacting isoniazid (INH) with 4-chlorobenzaldehyde.

  • Oxidative Cyclization: To a solution of the N'-((4-chlorophenyl)methylene)isonicotinohydrazide (0.01 mol) in ethanol (50 mL), add this compound (0.01 mol).

  • Reaction Conditions: Reflux the reaction mixture for 3 hours.

  • Product Isolation: After cooling, pour the reaction mixture into ice-cold water.

  • Purification: Filter the resulting solid, wash with water, and recrystallize from ethanol to afford the pure 2-(4-chlorophenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazole.

Quantitative Data Summary for 1,3,4-Oxadiazole Synthesis [5]

EntryAldehyde used for Hydrazone SynthesisProductTime (h)Yield (%)
14-Chlorobenzaldehyde2-(4-chlorophenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazole385
24-Nitrobenzaldehyde2-(4-nitrophenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazole382
34-Methoxybenzaldehyde2-(4-methoxyphenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazole388
4Benzaldehyde2-phenyl-5-(pyridin-4-yl)-1,3,4-oxadiazole390
Synthesis of Pyrazolines via 1,3-Dipolar Cycloaddition

Pyrazolines are five-membered nitrogen-containing heterocycles with significant applications in medicinal chemistry. This compound facilitates the in-situ generation of nitrile imines from aldehyde hydrazones. These nitrile imines then undergo a 1,3-dipolar cycloaddition reaction with alkenes to yield pyrazoline derivatives.[7][8]

Reaction Mechanism:

G cluster_0 Nitrile Imine Formation cluster_1 1,3-Dipolar Cycloaddition A Aldehyde Hydrazone B N-Chloro Hydrazone A->B This compound C Nitrile Imine B->C - HCl E Pyrazoline C->E D Alkene D->E

Figure 3: Mechanism of pyrazoline synthesis via this compound mediated nitrile imine formation.

Experimental Protocol: General Procedure for Pyrazoline Synthesis [8]

  • Reactant Mixture: In a suitable flask, a mixture of the aldehyde hydrazone (1 mmol), an alkene (1 mmol), and this compound (1 mmol) is taken in ethanol.

  • Reaction Conditions: The mixture is warmed and then refluxed for approximately 3 hours.

  • Work-up and Purification: After the reaction is complete (monitored by TLC), the solvent is removed under reduced pressure. The residue is then purified by column chromatography to obtain the desired pyrazoline.

Quantitative Data Summary for Pyrazoline Synthesis [8]

EntryAldehyde HydrazoneAlkeneTime (h)Yield (%)
1Benzaldehyde phenylhydrazoneAcrylonitrile370-90
24-Chlorobenzaldehyde phenylhydrazoneStyrene370-90
34-Methylbenzaldehyde phenylhydrazoneMethyl acrylate370-90
C-3 Chlorination of Imidazo[1,2-a]pyridines

Imidazo[1,2-a]pyridines are a class of fused heterocyclic compounds with a wide array of biological activities. The functionalization of the C-3 position is of particular interest for the development of new pharmaceutical candidates. This compound provides an environmentally friendly and highly efficient method for the regioselective chlorination of these scaffolds.[9][10]

General Reaction Scheme:

G reactant Imidazo[1,2-a]pyridine reagent This compound (Neat, rt) reactant->reagent product 3-Chloro-imidazo[1,2-a]pyridine reagent->product

Figure 4: Workflow for the C-3 chlorination of imidazo[1,2-a]pyridines.

Experimental Protocol: Synthesis of 3-chloro-2-phenylimidazo[1,2-a]pyridine [9]

  • Reactant Preparation: In an oven-dried reaction tube, mix 2-phenylimidazo[1,2-a]pyridine (0.5 mmol) and this compound (1.0 equivalent, 114 mg).

  • Reaction Conditions: Stir the neat (solvent-free) mixture at room temperature for 5 minutes in ambient air.

  • Work-up and Purification: Upon completion of the reaction (monitored by TLC), extract the reaction mixture with ethyl acetate (10 mL). Filter out any insoluble materials. The filtrate can be concentrated and the product purified by column chromatography on silica gel if necessary, though in many cases the product is obtained in high purity.

Quantitative Data Summary for Chlorination of Imidazo[1,2-a]pyridines [9]

EntrySubstrateProductTime (min)Yield (%)
12-Phenylimidazo[1,2-a]pyridine3-Chloro-2-phenylimidazo[1,2-a]pyridine595
27-Methyl-2-phenylimidazo[1,2-a]pyridine3-Chloro-7-methyl-2-phenylimidazo[1,2-a]pyridine598
32-(4-Fluorophenyl)imidazo[1,2-a]pyridine3-Chloro-2-(4-fluorophenyl)imidazo[1,2-a]pyridine583
42-Phenylimidazo[1,2-a]pyridine-6-carbonitrile3-Chloro-2-phenylimidazo[1,2-a]pyridine-6-carbonitrile584

Conclusion

This compound is a highly effective and versatile reagent for the synthesis and functionalization of a variety of heterocyclic compounds. The protocols outlined in this document demonstrate its utility in catalyzing condensation reactions, acting as an oxidant for cyclization, and serving as an efficient chlorinating agent. The mild reaction conditions, high yields, and often simple work-up procedures make this compound an attractive choice for researchers and professionals in the field of drug development and organic synthesis.

References

Application Notes and Protocols for Chloramine-T as a Disinfectant in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chloramine-T, a sodium salt of N-chloro-p-toluenesulfonamide, is a broad-spectrum antimicrobial agent with a long history of use as a disinfectant and antiseptic.[1] Its stability in powdered form and in solution, coupled with its effectiveness against a wide range of pathogens including bacteria, viruses, fungi, and spores, makes it a candidate for various disinfection applications in the laboratory.[1][2] This document provides detailed application notes and protocols for the preparation and use of this compound as a disinfectant for surfaces and equipment in a cell culture environment. Crucially, it also outlines a protocol for determining the cytotoxicity of this compound against specific cell lines to ensure its safe implementation.

Mechanism of Action: this compound's antimicrobial activity is attributed to a dual mechanism. When dissolved in water, it slowly releases hypochlorous acid, a potent oxidizing agent that damages microbial cell walls, membranes, and essential proteins.[1] Additionally, the sulfonamide moiety of the molecule can interfere with microbial metabolic pathways, similar to sulfa drugs.[1]

Efficacy and Cytotoxicity Data

The following tables summarize the available data on the antimicrobial efficacy and cytotoxicity of this compound. It is important to note that the cytotoxicity data is limited, and it is strongly recommended that researchers validate the non-toxic concentration for their specific cell lines using the protocol provided in Section 5.

Table 1: Antimicrobial Efficacy of this compound

Target MicroorganismConcentrationContact TimeTemperatureEfficacy
Candida albicans0.1% - 0.5% (w/w)24 hoursNot SpecifiedEffective, with a significant zone of inhibition at 0.5%.[3][4]
Gram-positive bacteria200 - 400 ppm5 - 20 minNot Specified>95% reduction in growth.
Escherichia coli300 - 400 ppm3 - 5 minNot Specified95% - 100% inhibition.
Mycoplasma25 ppm (free chlorine)SecondsNot SpecifiedEffective in the absence of organic load.[5]

Table 2: Cytotoxicity of this compound on Human Cells

Cell TypeConcentrationExposure TimeCell Viability
Human Fibroblasts100 ppmNot Specified>90%
Human Fibroblasts200 ppmNot Specified>90%
Human Fibroblasts300 ppm3 minutesUp to 70%
Human Red Blood Cells2.77 - 22.18 mmol/LNot Specified61% - 67.7% hemolysis compared to 100% with NaOCl.[6]

Safety Precautions and Handling

This compound, while an effective disinfectant, requires careful handling to ensure laboratory safety.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, safety goggles, and a lab coat when handling this compound powder and solutions.[7][8][9][10]

  • Ventilation: Prepare solutions in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or aerosols.[8]

  • Avoid Inhalation: Do not breathe in the dust from the powder.[9]

  • Skin and Eye Contact: In case of contact with skin, wash immediately with plenty of water.[7] If it comes into contact with eyes, rinse cautiously with water for several minutes and seek medical attention.[7][9]

  • Ingestion: Do not eat, drink, or smoke while handling.[7] If swallowed, rinse your mouth and drink one or two glasses of water. Seek medical attention.[7]

  • Storage: Store this compound powder in a cool, dry, and dark place, away from acids and combustible materials.[7][9]

  • Disposal: Dispose of this compound solutions and contaminated materials according to local regulations. Do not pour down the drain.[9]

Protocols for Preparation and Use of this compound Solutions

Preparation of this compound Stock Solutions

Materials:

  • This compound trihydrate powder

  • Sterile distilled or deionized water

  • Sterile, light-blocking container (e.g., amber glass bottle)

  • Stir plate and sterile stir bar

  • Appropriate PPE

Procedure:

  • Determine the desired concentration. For general surface disinfection, a 1% (w/v) stock solution is a common starting point. This is equivalent to 10,000 ppm.

  • Weigh the this compound powder. To prepare a 1% solution, weigh out 10 grams of this compound trihydrate powder for every 1 liter of sterile water.

  • Dissolve the powder. Add the powder to the sterile water in the light-blocking container. Place the container on a stir plate with a sterile stir bar and stir until the powder is completely dissolved. Gentle warming can aid dissolution.

  • Label and store. Clearly label the container with "this compound," the concentration, the preparation date, and any necessary hazard warnings. Store the solution at room temperature, protected from light. Prepared solutions are stable for several weeks.[11]

Protocol for Disinfection of Laboratory Surfaces and Equipment

Important Note: Due to the corrosive nature of chlorine-releasing compounds, this compound is not recommended for the routine disinfection of the interior of CO2 incubators, especially those with stainless steel or copper components. Use of this compound on these surfaces may lead to damage over time. For incubator disinfection, 70% ethanol or quaternary ammonium compounds are generally recommended by manufacturers. This protocol is intended for general laboratory surfaces such as benchtops, biosafety cabinet work surfaces (check manufacturer compatibility), and external equipment surfaces.

Materials:

  • Prepared this compound working solution (e.g., 0.1% to 0.5% or 1,000 to 5,000 ppm)

  • Clean cloths or wipes

  • Spray bottle (optional)

  • Sterile water for rinsing (optional)

  • Appropriate PPE

Procedure:

  • Pre-clean the surface. Remove any gross organic material or debris from the surface with a general-purpose cleaner.

  • Apply the this compound solution. Liberally apply the working solution to the surface using a spray bottle or a cloth saturated with the solution. Ensure the entire surface is thoroughly wetted.

  • Ensure adequate contact time. Allow the disinfectant to remain on the surface for a minimum of 15 minutes.[1] The surface should remain visibly wet during this time.

  • Rinse or wipe the surface (optional but recommended). After the contact time, wipe the surface with a cloth dampened with sterile water to remove any residual disinfectant. This is particularly important for surfaces that may come into contact with cell culture vessels or sensitive equipment.

  • Allow to air dry.

Experimental Protocol: Determining the Cytotoxicity of this compound on Adherent Cell Lines

This protocol provides a framework for researchers to determine the highest non-toxic concentration of this compound for their specific cell lines. It utilizes two common cell viability assays: the MTT assay and the Trypan Blue exclusion assay.

Materials
  • Adherent cell line of interest (e.g., HeLa, HEK293, CHO, Vero)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS), sterile

  • Trypsin-EDTA solution

  • This compound stock solution (e.g., 1%)

  • 96-well flat-bottom sterile cell culture plates

  • 24-well sterile cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • MTT solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Trypan Blue solution (0.4%)

  • Hemocytometer

  • Microplate reader (absorbance at 570 nm)

  • Inverted microscope

  • CO2 incubator (37°C, 5% CO2)

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_exposure Exposure cluster_assay Assay cluster_analysis Data Analysis A Seed cells in 96-well and 24-well plates B Allow cells to adhere overnight A->B C Prepare serial dilutions of this compound B->C D Treat cells with this compound dilutions C->D E Incubate for a defined contact time (e.g., 15 min) D->E F Remove disinfectant and wash cells E->F G Add fresh medium and incubate for 24-48 hours F->G H1 MTT Assay (96-well plate) G->H1 H2 Trypan Blue Assay (24-well plate) G->H2 I1 Add MTT and incubate H1->I1 I2 Trypsinize and stain with Trypan Blue H2->I2 J1 Solubilize formazan I1->J1 J2 Count viable and non-viable cells I2->J2 K1 Read absorbance at 570 nm J1->K1 L Calculate % cell viability J2->L K1->L M Determine highest non-toxic concentration L->M

Caption: Workflow for determining this compound cytotoxicity.

Step-by-Step Methodology

Day 1: Cell Seeding

  • Harvest and count your cells.

  • Seed cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium.

  • Seed cells into a 24-well plate at a density of 5 x 10^4 cells/well in 500 µL of complete medium.

  • Incubate the plates overnight in a CO2 incubator.

Day 2: Treatment with this compound

  • Prepare serial dilutions of your this compound stock solution in sterile PBS or serum-free medium to achieve final concentrations ranging from, for example, 1 ppm to 1000 ppm. Also, prepare a vehicle control (PBS or serum-free medium only).

  • Carefully aspirate the medium from the wells of both the 96-well and 24-well plates.

  • Gently add 100 µL (for 96-well) or 500 µL (for 24-well) of the different this compound dilutions and the vehicle control to the respective wells.

  • Incubate the plates at room temperature for a contact time that reflects your intended disinfection protocol (e.g., 15 minutes).

  • Aspirate the this compound solutions and gently wash the cells twice with sterile PBS.

  • Add fresh, complete medium to all wells (100 µL for 96-well, 500 µL for 24-well).

  • Return the plates to the CO2 incubator and incubate for 24 to 48 hours.

Day 3 or 4: Cell Viability Assessment

MTT Assay (from 96-well plate):

  • Add 10 µL of MTT solution (5 mg/mL) to each well.[12]

  • Incubate the plate for 3-4 hours in the CO2 incubator.[13]

  • Add 100 µL of MTT solubilization solution to each well.[12]

  • Incubate the plate overnight in the incubator to ensure complete solubilization of the formazan crystals.[12]

  • The next day, read the absorbance at 570 nm using a microplate reader.[14]

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

Trypan Blue Exclusion Assay (from 24-well plate):

  • Aspirate the medium from the wells.

  • Wash the cells once with PBS.

  • Add 100 µL of trypsin-EDTA to each well and incubate until the cells detach.

  • Neutralize the trypsin with 400 µL of complete medium.

  • Transfer the cell suspension from each well to a separate microcentrifuge tube.

  • Mix 10 µL of the cell suspension with 10 µL of 0.4% Trypan Blue solution.[15]

  • Incubate for 1-2 minutes at room temperature.[16][17]

  • Load 10 µL of the mixture into a hemocytometer and count the number of viable (clear) and non-viable (blue) cells under a microscope.[15][16]

  • Calculate the percentage of viable cells for each concentration.

Logical Decision-Making for Disinfectant Use in Cell Culture

decision_making A Identify Need for Disinfection B Routine Surface Cleaning or Spill? A->B C Routine Surface Cleaning B->C Routine D Spill B->D Spill E Select Appropriate Disinfectant C->E D->E F Check Material Compatibility E->F G Is it compatible? F->G H Yes G->H Yes I No G->I No K Follow Disinfection Protocol H->K J Choose Alternative Disinfectant I->J J->E L Validate for Cell Culture Use (Cytotoxicity Assay) K->L M Is it non-toxic at effective concentration? L->M N Yes M->N Yes O No M->O No P Implement for Routine Use N->P Q Re-evaluate Disinfectant Choice O->Q Q->E

Caption: Decision-making for disinfectant use in cell culture.

Conclusion

This compound can be an effective disinfectant for general laboratory surfaces in a cell culture facility. However, its potential for corrosion and cytotoxicity necessitates a cautious and well-validated approach. The protocols provided herein offer a starting point for the preparation and use of this compound, but it is imperative that each laboratory performs its own risk assessment and cytotoxicity testing to ensure the integrity of their cell cultures. By following these guidelines, researchers can harness the disinfectant properties of this compound while minimizing the risks to their valuable experiments.

References

Application of Chloramine-T in Peptide Mapping and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chloramine-T, a mild oxidizing agent, serves as a valuable tool in protein chemistry, particularly for peptide mapping and the analysis of protein structure and function. Its primary application lies in the selective oxidation of specific amino acid residues, which can then be identified and quantified using mass spectrometry-based techniques. This allows for the investigation of solvent accessibility of amino acid residues, providing insights into protein folding, conformation, and interactions.

The most susceptible amino acid residues to oxidation by this compound under neutral to slightly alkaline conditions are methionine and cysteine. Methionine is oxidized to methionine sulfoxide, while cysteine is converted to cystine.[1] Under more forcing conditions or at different pH values, other residues such as tryptophan may also be oxidized. The controlled use of this compound can thus introduce specific modifications that act as probes for structural analysis.

These application notes provide an overview of the use of this compound in peptide mapping, including detailed experimental protocols, data presentation for quantitative analysis, and diagrams illustrating the experimental workflow and chemical reactions involved.

Data Presentation

The following tables summarize key quantitative data and recommended conditions for the application of this compound in peptide analysis.

Table 1: Recommended Reaction Conditions for Protein Oxidation with this compound

ParameterRecommended Value/ConsiderationRationale
This compound Concentration Molar excess over susceptible residues (e.g., 10 to 50-fold)To ensure sufficient oxidation of target residues. The exact ratio should be optimized for each protein.
Protein Concentration 1-10 mg/mLA typical concentration range for protein chemistry experiments.
pH 7.0 - 8.5Neutral to slightly alkaline pH favors the selective oxidation of methionine and cysteine.[1][2]
Reaction Time 30 - 60 secondsShort reaction times minimize non-specific oxidation and potential protein damage.[3]
Temperature Room Temperature (20-25°C)Convenient and generally sufficient for the reaction to proceed.
Quenching Agent Sodium metabisulfite, Sodium thiosulfate, L-methionine, or Ascorbic acidTo rapidly terminate the oxidation reaction and prevent further modification.[3][4]

Table 2: Susceptibility of Amino Acid Residues to Oxidation by this compound

Amino Acid ResiduePrimary Oxidation ProductRelative ReactivityNotes
Methionine (Met) Methionine SulfoxideHighReadily oxidized, often used to probe solvent accessibility.[1]
Cysteine (Cys) Cystine (disulfide bond)HighThe thiol group is highly susceptible to oxidation.
Tryptophan (Trp) Pyrrolo(2,3-b)indole, Kynurenine, N-formylkynurenineModerateOxidation is more likely at higher this compound concentrations or lower pH.[5][6]
Tyrosine (Tyr) Chlorinated TyrosineLowChlorination can occur as a side reaction, especially at higher this compound concentrations.[7]
Histidine (His) -LowGenerally not reactive under mild conditions.
Other Amino Acids -Very LowGenerally not modified under conditions optimized for methionine and cysteine oxidation.[1]

Experimental Protocols

Protocol 1: Controlled Oxidation of a Protein with this compound for Peptide Mapping

This protocol describes the general procedure for the controlled oxidation of a protein sample using this compound prior to enzymatic digestion and LC-MS analysis.

Materials:

  • Protein of interest (lyophilized or in a suitable buffer)

  • This compound trihydrate

  • Ammonium Bicarbonate buffer (50 mM, pH 8.0)

  • Quenching solution (e.g., 1 M Sodium Metabisulfite or 1 M L-methionine)

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • Formic acid

  • HPLC-grade water and acetonitrile

Procedure:

  • Protein Sample Preparation:

    • Dissolve the lyophilized protein in 50 mM ammonium bicarbonate buffer to a final concentration of 1-5 mg/mL. If the protein is already in solution, exchange the buffer to 50 mM ammonium bicarbonate using a desalting column or dialysis.

  • This compound Solution Preparation:

    • Prepare a fresh stock solution of this compound (e.g., 10 mg/mL) in HPLC-grade water immediately before use.

  • Oxidation Reaction:

    • Add a calculated volume of the this compound solution to the protein solution to achieve the desired molar excess (e.g., 20-fold molar excess over methionine residues).

    • Incubate the reaction mixture at room temperature for 30-60 seconds with gentle mixing.[3]

  • Quenching the Reaction:

    • Immediately stop the reaction by adding an excess of the quenching solution (e.g., a 2-fold molar excess of sodium metabisulfite over this compound).

    • Incubate for 5 minutes at room temperature.

  • Denaturation, Reduction, and Alkylation:

    • Add a denaturant such as urea or guanidine-HCl to the quenched reaction mixture (e.g., a final concentration of 6 M urea).

    • Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes to reduce disulfide bonds.

    • Cool the sample to room temperature and add IAA to a final concentration of 25 mM. Incubate in the dark at room temperature for 20 minutes to alkylate free cysteine residues.

  • Enzymatic Digestion:

    • Dilute the sample with 50 mM ammonium bicarbonate buffer to reduce the denaturant concentration (e.g., to less than 1 M urea).

    • Add trypsin at an enzyme-to-protein ratio of 1:50 (w/w).

    • Incubate at 37°C for 16-18 hours.

  • Sample Preparation for LC-MS:

    • Acidify the digest with formic acid to a final concentration of 0.1% to stop the digestion.

    • Desalt the peptide mixture using a C18 solid-phase extraction (SPE) cartridge.

    • Dry the desalted peptides in a vacuum centrifuge and reconstitute in a suitable solvent for LC-MS analysis (e.g., 0.1% formic acid in water).

Protocol 2: LC-MS/MS Analysis of Oxidized Peptides

This protocol outlines the general parameters for the analysis of the this compound treated peptide digest by LC-MS/MS.

Instrumentation:

  • High-performance liquid chromatography (HPLC) or Ultra-high performance liquid chromatography (UHPLC) system

  • Mass spectrometer with electrospray ionization (ESI) source and tandem MS (MS/MS) capability (e.g., Q-TOF, Orbitrap)

LC Parameters:

  • Column: C18 reversed-phase column suitable for peptide separations (e.g., 1.7 µm particle size, 2.1 mm ID x 100 mm length).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 2% to 40% Mobile Phase B over 60-90 minutes is a good starting point and should be optimized based on the complexity of the peptide mixture.

  • Flow Rate: 200-400 µL/min.

  • Column Temperature: 40-50°C.

MS Parameters:

  • Ionization Mode: Positive ion ESI.

  • Data Acquisition: Data-dependent acquisition (DDA) or data-independent acquisition (DIA).

  • MS1 Scan Range: m/z 350-1500.

  • MS/MS: Select the top 5-10 most intense precursor ions from each MS1 scan for fragmentation.

  • Collision Energy: Use a collision energy ramp appropriate for peptide fragmentation.

Data Analysis:

  • Use a suitable proteomics software package (e.g., MaxQuant, Proteome Discoverer, Mascot) to search the MS/MS data against a protein sequence database.

  • Specify methionine oxidation (+15.9949 Da) and other potential modifications (e.g., cysteine carbamidomethylation, tryptophan oxidation) as variable modifications in the search parameters.

  • Quantify the extent of oxidation for each identified methionine-containing peptide by comparing the peak areas of the oxidized and non-oxidized peptide ions in the MS1 spectra.

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_reaction Oxidation & Quenching cluster_digestion Digestion Preparation cluster_analysis Analysis Protein Protein Sample (1-5 mg/mL in 50 mM AmBic) Oxidation Oxidation (30-60 sec, RT) Protein->Oxidation ChloramineT This compound Solution (Freshly Prepared) ChloramineT->Oxidation Quenching Quenching (e.g., Sodium Metabisulfite) Oxidation->Quenching Immediate Denature Denaturation (e.g., 6M Urea) Quenching->Denature Reduce Reduction (DTT) Denature->Reduce Alkylate Alkylation (IAA) Reduce->Alkylate Digest Tryptic Digestion (37°C, overnight) Alkylate->Digest Desalt Desalting (C18 SPE) Digest->Desalt LCMS LC-MS/MS Analysis Desalt->LCMS DataAnalysis Data Analysis (Identify & Quantify Oxidation) LCMS->DataAnalysis reaction_pathways cluster_reactants Reactants cluster_products Oxidation Products ChloramineT This compound MetO Methionine Sulfoxide ChloramineT->MetO Methionine Cystine Cystine (Disulfide Bond) ChloramineT->Cystine Cysteine TrpOx Tryptophan Oxidation Products (e.g., Pyrrolo(2,3-b)indole, Kynurenine) ChloramineT->TrpOx Tryptophan TyrCl Chlorinated Tyrosine (Side Product) ChloramineT->TyrCl Tyrosine (side reaction) AminoAcids Amino Acid Residues in Peptides/Proteins AminoAcids->MetO AminoAcids->Cystine AminoAcids->TrpOx AminoAcids->TyrCl

References

Quantitative Determination of Peptides Using Chloramine-T: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the quantitative determination of peptides using Chloramine-T. This compound serves as a potent oxidizing agent, enabling the quantification of peptides and amino acids through various analytical methods, primarily spectrophotometry and radioiodination. This guide outlines the underlying principles, applications, and detailed experimental procedures.

Principle of the Method

This compound (the sodium salt of N-chloro-p-toluenesulfonamide) is a versatile oxidizing and chlorinating agent.[1][2] When dissolved in water, it hydrolyzes to form hypochlorous acid (HOCl), which is a key reactive species in the quantification of peptides.[1] The quantification of peptides using this compound can be approached through several mechanisms:

  • Oxidation of Amino Acid Residues: this compound can oxidize specific amino acid side chains, particularly those of cysteine and methionine.[1]

  • Reaction with the N-terminal Amino Group: The un-ionized amino group of amino acids and the N-terminal of peptides can be chlorinated by this compound.[3]

  • Indirect Spectrophotometry: A common method involves reacting the peptide sample with a known excess of this compound. The unreacted this compound is then quantified by its ability to bleach a colored dye, such as gallocyanine. The decrease in color intensity is proportional to the amount of unreacted this compound, and thus inversely proportional to the peptide concentration.[4]

  • Radioiodination: In the presence of a radioactive iodine isotope (e.g., ¹²⁵I), this compound acts as an oxidizing agent to convert iodide (I⁻) to a reactive iodine species (e.g., I₂ or I⁺) that can then be incorporated into tyrosine or histidine residues of the peptide.[2][5] The amount of radioactivity incorporated is a measure of the peptide quantity.

Applications

The quantitative determination of peptides using this compound has several applications in research and drug development:

  • Quantification of Peptides and Amino Acids in Formulations: This method can be used to determine the concentration of bioactive peptides and amino acids in pharmaceutical preparations.[4]

  • Protein Hydrolysate Analysis: The concentration of specific amino acids, such as aspartic acid, in protein hydrolysates can be measured.[4]

  • Radioimmunoassay (RIA): Peptides labeled with radioactive iodine using the this compound method are widely used as tracers in RIAs to quantify low concentrations of hormones and other biologically active molecules.[5][6]

  • Oxidative Stress Studies: this compound can be used to induce oxidative damage to proteins and peptides in a controlled manner, serving as a model for studying oxidative stress.[7]

Data Presentation

The following table summarizes representative quantitative data from the determination of various analytes using a spectrophotometric method with this compound and gallocyanine.[4]

AnalyteLinear Range (µg/mL)Molar Absorptivity (L mol⁻¹ cm⁻¹)Sandell's Sensitivity (µg cm⁻²)Regression Coefficient (r)Relative Standard Deviation (%)
Sulphamethoxazole0.4 - 4.04.8 x 10⁴0.00530.99920.8
Tetracycline HCl0.4 - 4.88.0 x 10⁴0.00600.99891.2
Amidopyrine0.4 - 5.64.2 x 10⁴0.00550.99900.9
Nifurtimox0.8 - 5.64.0 x 10⁴0.00710.99921.1
Isoniazid0.4 - 4.02.4 x 10⁴0.00570.99890.9
Cysteine0.4 - 4.02.1 x 10⁴0.00570.99920.5
Aspartic acid0.4 - 4.82.0 x 10⁴0.00660.99900.6
Arginine1.0 - 8.01.8 x 10⁴0.00960.99920.5

Experimental Protocols

General Spectrophotometric Determination of Peptides

This protocol is based on the method described by P. Nagaraja et al.[4] and is adapted for the general quantification of peptides.

Materials and Reagents:

  • This compound solution (e.g., 200 µg/mL in deionized water)

  • Gallocyanine solution (e.g., 250 µg/mL in deionized water)

  • Hydrochloric acid (HCl), 5 M

  • Peptide standards of known concentrations

  • Peptide samples of unknown concentration

  • Spectrophotometer

  • Volumetric flasks and pipettes

Protocol:

  • Preparation of Standard and Sample Solutions: Prepare a series of peptide standards of known concentrations in deionized water. Prepare the unknown peptide samples, ensuring they are diluted to fall within the expected linear range of the assay.

  • Reaction Setup:

    • To a set of 10 mL volumetric flasks, add 1.0 mL of the this compound solution.

    • To each flask, add a known volume of the peptide standard or sample solution.

    • Add 1.0 mL of 5 M HCl to each flask.

    • Bring the volume in each flask to approximately 7 mL with deionized water and mix well.

    • Allow the reaction to proceed for the optimized time (e.g., 5-15 minutes at room temperature). The optimal time may vary depending on the peptide and should be determined empirically.

  • Color Development:

    • To each flask, add 1.0 mL of the gallocyanine solution.

    • Bring the volume to 10 mL with deionized water and mix thoroughly.

  • Measurement:

    • Measure the absorbance of each solution at the wavelength of maximum absorbance for gallocyanine (typically around 540 nm) against a reagent blank. The reagent blank is prepared by following the same procedure but using deionized water instead of the peptide solution.

  • Quantification:

    • Plot a calibration curve of absorbance versus the concentration of the peptide standards.

    • Determine the concentration of the unknown peptide samples from the calibration curve.

Radioiodination of Peptides

This is a specialized protocol for labeling peptides with radioactive iodine for use in radioimmunoassays.

Materials and Reagents:

  • Peptide to be labeled (e.g., 1 mg/mL in a suitable buffer)

  • Sodium iodide (Na¹²⁵I)

  • This compound solution (e.g., 0.4 mg/mL in distilled water, freshly prepared)

  • Sodium metabisulphite solution (e.g., 0.6 mg/mL in distilled water, freshly prepared)

  • 0.5 M Sodium phosphate buffer, pH 7.5

  • Chromatography column (e.g., Sephadex G-25) for purification

  • Reaction vials and shielding for handling radioactivity

Protocol:

  • Reaction Setup (in a shielded environment):

    • To a reaction vial, add the peptide solution (e.g., 10 µL of 1 mg/mL).

    • Add 50 µL of 0.5 M sodium phosphate buffer, pH 7.5.

    • Add approximately 1 mCi of Na¹²⁵I.

  • Initiation of Reaction:

    • Add 20 µL of the freshly prepared this compound working solution.

    • Gently mix the contents and allow the reaction to proceed for 60 seconds at room temperature.

  • Termination of Reaction:

    • Add 20 µL of the sodium metabisulphite solution to stop the reaction.

    • Mix gently and let it stand for 5 minutes at room temperature.

  • Purification:

    • Purify the iodinated peptide from unreacted iodide and other reaction components using a suitable chromatography column (e.g., gel filtration).

  • Quantification:

    • The amount of radioactivity incorporated into the peptide is measured using a gamma counter. The specific activity (e.g., µCi/µg) of the labeled peptide can then be calculated.

Mandatory Visualizations

G cluster_workflow Experimental Workflow: Spectrophotometric Method prep Prepare Peptide Standards & Samples react React with excess This compound in HCl prep->react Add known volumes color Add Gallocyanine (Color Development) react->color After incubation measure Measure Absorbance (e.g., 540 nm) color->measure Read on spectrophotometer quantify Quantify Peptide Concentration measure->quantify Using calibration curve G cluster_mechanism This compound Reaction Mechanism with Peptides chloramine_t This compound (CH₃C₆H₄SO₂NClNa) hocl Hypochlorous Acid (HOCl) chloramine_t->hocl Hydrolysis h2o H₂O h2o->hocl oxidized_peptide Oxidized/Chlorinated Peptide hocl->oxidized_peptide Oxidation/Chlorination peptide Peptide (with reactive sites) peptide->oxidized_peptide

References

Application Notes and Protocols: Chloramine-T for Labeling Proteins with Radioiodine Isotopes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Chloramine-T method is a widely utilized technique for the radioiodination of proteins and peptides, crucial for a variety of applications including radioimmunoassays, receptor binding studies, and in vivo trafficking experiments.[1][2][3] This method's popularity stems from its simplicity, speed, and the use of readily available and inexpensive reagents.[1] this compound, the sodium salt of N-chloro-p-toluenesulfonamide, is a potent oxidizing agent that facilitates the incorporation of radioactive iodine isotopes (commonly ¹²⁵I or ¹³¹I) into tyrosine and, to a lesser extent, histidine residues of proteins.[4][5][6]

The underlying principle of the reaction involves the oxidation of the radioactive iodide anion (e.g., Na¹²⁵I) by this compound to a more reactive electrophilic species, likely iodine monochloride (ICl).[5][6] This reactive iodine then undergoes electrophilic substitution with the activated aromatic rings of amino acid residues, primarily tyrosine.[6] The reaction is rapid and is typically terminated by the addition of a reducing agent, such as sodium metabisulfite, which quenches the activity of this compound.[4][7]

While effective, the harsh oxidizing nature of this compound can lead to damage of sensitive proteins, potentially altering their biological activity.[4][8] Therefore, careful optimization of reaction conditions is critical to achieve high specific activity while preserving the integrity of the labeled protein.[4][9] These application notes provide detailed protocols and quantitative data to guide researchers in successfully employing the this compound method for protein radioiodination.

Quantitative Data Summary

The efficiency and outcome of this compound mediated radioiodination can vary depending on the protein and reaction conditions. The following tables summarize key quantitative parameters from various studies to provide a comparative overview.

ParameterValueProtein/ConditionReference
Radiochemical Yield > 95%β-CIT[10][11]
85% - 95% (reproducible yields)Stannyl ester intermediate for antibody labeling[12]
50% - 80% (overall radiochemical yield for antibody conjugation)Stannyl ester intermediate for antibody labeling[12]
Specific Activity 490-50 kBq(¹²⁵I)/µgMonoclonal antibodies C215 and MOv18[12]
117 ± 61 MBq/nmolVarious biomolecules[13]
~30 µCi/µg (targeted)Bovine Serum Albumin (BSA)[5]
Iodine Incorporation 1.4 ± 0.8 atoms of ¹²⁵I/moleculeVarious biomolecules[13]
Purification Yield 56% ± 19% (gel permeation)Various biomolecules[13]
59% ± 19% (trichloroacetic acid precipitation)Various biomolecules[13]

Experimental Protocols

Protocol 1: General Radioiodination of Proteins using this compound

This protocol is a generalized procedure that can be adapted for various proteins. Optimization of the protein and this compound concentrations, as well as the reaction time, is recommended for each new protein.

Materials:

  • Protein to be labeled (5-100 µg)

  • Na¹²⁵I or Na¹³¹I solution (e.g., 1 mCi)[7]

  • 0.5 M Sodium Phosphate Buffer, pH 7.5[7]

  • This compound solution (freshly prepared, e.g., 0.4 mg/mL in distilled water)[7]

  • Sodium Metabisulfite solution (quenching solution, e.g., 0.6 mg/mL in distilled water)[7]

  • Purification column (e.g., PD-10 desalting column)[4][7]

  • Chromatography buffer (e.g., 50 mM sodium phosphate, 150 mM NaCl, 0.25% w/v BSA, pH 6.5)[7]

  • Reaction vial (e.g., 1.5 mL microcentrifuge tube)

  • Lead shielding and appropriate radioisotope handling equipment

Procedure:

  • In a reaction vial placed in a fume hood with lead shielding, combine the protein solution (typically in a small volume of a suitable buffer) and 50 µL of 0.5 M sodium phosphate buffer, pH 7.5.[7]

  • Carefully add the desired amount of Na¹²⁵I or Na¹³¹I solution (e.g., approximately 1 mCi) to the reaction vial.[7]

  • Initiate the iodination reaction by adding a small volume (e.g., 10-20 µL) of the freshly prepared this compound solution.[4][7] The molar ratio of protein to this compound should be optimized, starting with a low ratio to minimize protein damage.[4]

  • Gently mix the contents of the vial and incubate at room temperature for 30-60 seconds.[4][7] The optimal reaction time may vary depending on the protein.

  • Terminate the reaction by adding an excess of the sodium metabisulfite quenching solution (e.g., 50-100 µL).[4][7] Mix gently.

  • Allow the quenched reaction to stand for 5 minutes at room temperature.[7]

  • Purify the labeled protein from unreacted radioiodine and other reaction components using a desalting column (e.g., PD-10).[4][7]

  • Equilibrate the column with the chromatography buffer.

  • Dilute the reaction mixture with chromatography buffer (e.g., 300 µL) and apply it to the column.[7]

  • Elute the column with chromatography buffer and collect fractions.[4]

  • Measure the radioactivity in each fraction to identify the peak corresponding to the labeled protein, which typically elutes in the void volume, separated from the smaller, free iodide molecules.[4]

  • Pool the fractions containing the purified labeled protein.

  • Assess the radiochemical purity and specific activity of the labeled protein.

  • Evaluate the biological activity of the labeled protein using a relevant functional assay and compare it to an unlabeled control to ensure its integrity has been maintained.[4]

Protocol 2: Optimized Radioiodination of Bovine Serum Albumin (BSA)

This protocol provides optimized conditions for the radioiodination of BSA, a commonly used model protein.[5]

Materials:

  • Bovine Serum Albumin (BSA) solution (1 mg/mL in 0.05 M phosphate buffer, pH 7.4)[5]

  • Na¹²⁵I solution (0.3 mCi)[5]

  • 1 M Phosphate Buffer, pH 7.4[5]

  • This compound solution (10 µg in a small volume of 0.05 M phosphate buffer, pH 7.4)[5]

  • Sodium Metabisulfite solution (20 µg in a small volume of 0.05 M phosphate buffer, pH 7.4)[5]

  • Potassium Iodide solution (250 µg in 50 µL of 0.05 M phosphate buffer, pH 7.4)[5]

Procedure:

  • In a reaction vial, add 50 µL of 1 M phosphate buffer, pH 7.4.[5]

  • Add 0.3 mCi of Na¹²⁵I solution.[5]

  • Add 10 µL of the BSA solution.[5]

  • Initiate the reaction by adding the this compound solution.[5]

  • Allow the reaction to proceed for 60 seconds with gentle stirring at 2°C.[5]

  • Terminate the reaction by adding the sodium metabisulfite solution, followed by the addition of 1 mL of 0.05 M phosphate buffer, pH 7.4.[5]

  • Add 50 µL of potassium iodide solution as a carrier.[5]

  • Proceed with purification as described in Protocol 1.

Visualizations

ChloramineT_Mechanism cluster_activation Oxidant Activation cluster_labeling Protein Labeling cluster_quenching Reaction Quenching ChloramineT This compound (CH₃C₆H₄SO₂NClNa) ReactiveIodine Reactive Iodine Species (e.g., I⁺, ICl) ChloramineT->ReactiveIodine Oxidizes ChloramineT_Quench This compound H2O H₂O Iodide Radioactive Iodide (¹²⁵I⁻) Iodide->ReactiveIodine is oxidized to LabeledProtein Radioiodinated Protein ReactiveIodine->LabeledProtein Electrophilic Substitution Protein Protein with Tyrosine Residue Protein->LabeledProtein SodiumMetabisulfite Sodium Metabisulfite (Na₂S₂O₅) InactiveProducts Inactive Products SodiumMetabisulfite->InactiveProducts Reduces ChloramineT_Quench->InactiveProducts

Caption: Mechanism of this compound mediated protein radioiodination.

Experimental_Workflow start Start: Prepare Reagents reaction_setup Combine Protein, Buffer, and Radioiodide start->reaction_setup add_chloramine_t Add this compound (Initiate Reaction) reaction_setup->add_chloramine_t incubation Incubate (e.g., 30-60 seconds) add_chloramine_t->incubation add_quencher Add Sodium Metabisulfite (Terminate Reaction) incubation->add_quencher purification_prep Prepare for Purification (e.g., Dilute Sample) add_quencher->purification_prep purification Purify Labeled Protein (e.g., Gel Filtration) purification_prep->purification analysis Analyze Labeled Protein (Purity, Activity) purification->analysis end End: Purified Labeled Protein analysis->end

Caption: Experimental workflow for protein radioiodination.

Troubleshooting and Optimization

Low Labeling Efficiency:

  • Problem: Insufficient incorporation of radioiodine.

  • Solutions:

    • Ensure all reagents, especially this compound, are freshly prepared.[4]

    • Verify the pH of the reaction buffer is optimal (typically 7.0-7.5).[4]

    • While tempting, avoid drastically increasing the this compound concentration or reaction time as this can lead to significant protein damage.[4] A second, small addition of this compound can be considered if efficiency remains low after optimizing other parameters.[9]

    • Check the quality of the protein and ensure it has accessible tyrosine residues.[4]

Protein Damage/Loss of Biological Activity:

  • Problem: The labeled protein shows reduced or no biological function.

  • Cause: The primary cause of damage is oxidation by this compound, which can irreversibly alter sensitive amino acid residues like cysteine and methionine, disrupting the protein's structure.[4]

  • Solutions:

    • Minimize the concentration of this compound; treat it as the limiting reagent.[4][9]

    • Keep the reaction time as short as possible.[4]

    • Perform the reaction at a lower temperature (e.g., on ice).[5]

    • Ensure prompt purification after quenching the reaction to remove the labeled protein from potentially damaging byproducts.[4]

High Background Signal in Assays:

  • Problem: Assays using the labeled protein show high non-specific binding or background.

  • Cause: This can be due to the presence of aggregated or damaged protein, or incomplete removal of free radioiodine.[4]

  • Solutions:

    • Optimize the purification process. Standard gel filtration may not be sufficient to remove all aggregates. Consider more advanced purification techniques if necessary.[4]

    • Use a desalting column (e.g., PD-10) to efficiently separate the labeled protein from free iodide.[4]

Conclusion

The this compound method remains a valuable tool for the radioiodination of proteins due to its simplicity and efficiency. However, researchers must be mindful of the potential for oxidative damage to the target protein. By carefully optimizing the reaction conditions, particularly the concentration of this compound and the reaction time, and by employing effective purification strategies, it is possible to produce high-quality radiolabeled proteins with preserved biological activity for a wide range of research and drug development applications.

References

Application Notes and Protocols for the Use of Chloramine-T in Sharpless Oxyamination Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sharpless oxyamination, also known as aminohydroxylation, is a powerful and reliable method for the stereospecific synthesis of vicinal amino alcohols from alkenes.[1] This reaction has become a cornerstone in synthetic organic chemistry, particularly in the pharmaceutical industry, where the vicinal amino alcohol motif is a common pharmacophore.[1] A key reagent in this transformation is Chloramine-T, which serves as an efficient nitrogen source for the osmium-catalyzed process. This document provides detailed application notes, experimental protocols, and quantitative data on the use of this compound in Sharpless oxyamination reactions.

The reaction typically involves the use of a catalytic amount of osmium tetroxide, a chiral ligand to induce enantioselectivity, and a stoichiometric amount of this compound. The choice of chiral ligand, often a derivative of dihydroquinine (DHQ) or dihydroquinidine (DHQD), dictates the facial selectivity of the addition to the double bond, allowing for the synthesis of specific enantiomers.

Reaction Mechanism and Workflow

The currently accepted mechanism for the Sharpless aminohydroxylation reaction involves a catalytic cycle initiated by the reaction of osmium tetroxide with this compound to form a reactive osmium imido species. This species then undergoes a [3+2] cycloaddition with the alkene substrate to form an osmaazaglycolate intermediate. Hydrolysis of this intermediate releases the desired amino alcohol product and regenerates the osmium catalyst, which can then re-enter the catalytic cycle. The presence of a chiral ligand coordinates to the osmium center, creating a chiral environment that directs the cycloaddition to one face of the alkene, leading to high enantioselectivity.

A potential side reaction involves a second cycloaddition of the reoxidized metallacycle to another alkene molecule, which can decrease the enantioselectivity.[2] To favor the desired primary catalytic cycle and hydrolysis, the reaction is often conducted in an aqueous medium under dilute conditions.[2]

Below is a diagram illustrating the experimental workflow for a typical Sharpless oxyamination reaction.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up A Dissolve chiral ligand (e.g., (DHQ)2PHAL) in t-BuOH/water B Add alkene substrate A->B 1. C Add K2OsO2(OH)4 (potassium osmate(VI) dihydrate) B->C 2. D Add this compound trihydrate C->D 3. E Stir vigorously at room temperature D->E 4. F Monitor reaction by TLC E->F During reaction G Quench with Na2SO3 F->G H Extract with ethyl acetate G->H I Wash with brine H->I J Dry over Na2SO4 I->J K Concentrate in vacuo J->K L Column chromatography (silica gel) K->L

Caption: General experimental workflow for the Sharpless oxyamination.

The following diagram illustrates the catalytic cycle of the Sharpless aminohydroxylation reaction.

G OsO4 OsO4 Imido [L]OsO3(NTs) OsO4->Imido + TsNCINa - NaCl Cycloadduct Os(VI) Azaglycolate Intermediate Imido->Cycloadduct + Alkene [3+2] Cycloaddition Alkene Alkene (R-CH=CH-R') Product vic-Amino Alcohol Cycloadduct->Product + H2O RegenOs [L]OsO2(OH)2 Cycloadduct->RegenOs + H2O ChloramineT This compound (TsNCINa) H2O H2O RegenOs->Imido + TsNCINa - NaOH

Caption: Catalytic cycle of the Sharpless aminohydroxylation.

Quantitative Data Summary

The Sharpless oxyamination using this compound has been successfully applied to a wide range of alkene substrates, affording the corresponding vicinal amino alcohols in good yields and high enantioselectivities. The regioselectivity of the reaction, particularly for α,β-unsaturated esters, can often be controlled by the choice of the chiral ligand.

Alkene SubstrateChiral LigandProductYield (%)Enantiomeric Excess (ee, %)Reference
Furyl Acrylate(DHQ)₂PHALβ-Hydroxy-α-furfurylamine derivative6287[3]
Ether 111(DHQD)₂AQNγ-Amino alcohol derivative6781[3]
(E)-Dimethyl-2-alkylidene glutaratesQuinuclidineγ-Butyrolactone derivative30-[3]
α,β-Unsaturated Ester(DHQ)₂-PHAL or (DHQD)₂-PHALsyn-α-Hydroxy-β-amino acid derivativeModerateHigh[3]
Cinnamate Esters(DHQD)₂AQNPhenyl serine derivatives->90[4]

Experimental Protocols

General Procedure for the Asymmetric Aminohydroxylation of Alkenes

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Alkene (1.0 mmol)

  • This compound trihydrate (1.2 mmol)

  • Potassium osmate(VI) dihydrate (K₂OsO₂(OH)₄, 0.02 mmol)

  • Chiral Ligand (e.g., (DHQ)₂PHAL or (DHQD)₂PHAL, 0.025 mmol)

  • tert-Butanol (5 mL)

  • Water (5 mL)

  • Sodium sulfite (Na₂SO₃, 1.5 g)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve the chiral ligand in a 1:1 mixture of tert-butanol and water.

  • To this solution, add the alkene substrate, followed by potassium osmate(VI) dihydrate.

  • Add the this compound trihydrate to the reaction mixture.

  • Stir the mixture vigorously at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction, quench the reaction by adding a saturated aqueous solution of sodium sulfite.

  • Stir the mixture for 30 minutes, then extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure vicinal amino alcohol.

Example Protocol: Asymmetric Aminohydroxylation of Furyl Acrylate

This protocol is based on a reported synthesis.[3]

Materials:

  • Furyl acrylate (1.0 mmol)

  • This compound trihydrate (1.2 mmol)

  • Potassium osmate(VI) dihydrate (0.04 mmol)

  • (DHQ)₂PHAL (0.05 mmol)

  • tert-Butanol (10 mL)

  • Water (10 mL)

Procedure:

  • Follow the general procedure described above, using furyl acrylate as the substrate and (DHQ)₂PHAL as the chiral ligand.

  • The reaction is typically stirred for 12-24 hours at room temperature.

  • After work-up and purification, the corresponding β-hydroxy-α-furfurylamine derivative is obtained.

Conclusion

This compound is a highly effective and commercially available nitrogen source for the Sharpless oxyamination reaction. This powerful transformation provides a direct route to enantiomerically enriched vicinal amino alcohols, which are crucial building blocks in the synthesis of pharmaceuticals and other biologically active molecules. The reaction conditions are generally mild, and the stereochemical outcome can be reliably controlled by the selection of the appropriate chiral ligand. The protocols and data presented here serve as a valuable resource for researchers engaged in the synthesis of complex organic molecules.

References

Application Notes and Protocols for the Spectrophotometric Determination of Drugs Using Chloramine-T

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Chloramine-T (N-chloro-p-toluenesulfonamide sodium salt) is a versatile oxidizing agent widely employed in pharmaceutical analysis.[1][2] Its ability to react with a variety of functional groups makes it a valuable reagent for the spectrophotometric determination of numerous drugs.[3] This document provides detailed application notes and protocols for the quantification of several key pharmaceuticals using this compound-based spectrophotometric methods. These methods are typically simple, cost-effective, and suitable for quality control laboratories.

The principle behind these assays often involves either the direct oxidation of the drug by a known excess of this compound and the subsequent measurement of the unreacted oxidant, or the formation of a colored product upon reaction of the drug with this compound.[4][5] The choice of the specific method depends on the chemical nature of the drug and the desired sensitivity.

General Principles of this compound Based Spectrophotometric Assays

This compound acts as a mild oxidizing agent in both acidic and alkaline media.[5] The analytical utility of this compound in spectrophotometry is primarily based on two general reaction schemes:

  • Indirect Spectrophotometry (Redox-Coupled Dye Reaction): In this common approach, the drug of interest is treated with a known excess of this compound in an appropriate acidic or alkaline medium. After the oxidation of the drug is complete, the unreacted this compound is determined by adding a chromogenic reagent (a dye). The excess this compound bleaches the dye, leading to a decrease in its absorbance. The difference in absorbance is proportional to the concentration of the drug. Commonly used dyes include indigo carmine, methyl orange, and rhodamine-B.[4][6][7]

  • Direct Spectrophotometry (Colored Product Formation): In some cases, the reaction between the drug and this compound in an alkaline medium directly produces a stable, colored product. The intensity of the color, measured at the wavelength of maximum absorbance (λmax), is directly proportional to the drug concentration.[5]

The following diagram illustrates the general workflow for the indirect spectrophotometric method.

indirect_spectrophotometry_workflow cluster_preparation Sample and Reagent Preparation cluster_reaction Reaction Steps cluster_measurement Measurement Drug_Solution Drug Standard/Sample Solution Mix_Drug_CAT Mix Drug and Excess this compound Drug_Solution->Mix_Drug_CAT ChloramineT_Solution This compound Solution (Excess) ChloramineT_Solution->Mix_Drug_CAT Acid_Base Acidic/Alkaline Medium Acid_Base->Mix_Drug_CAT Dye_Solution Chromogenic Dye Solution Add_Dye Add Chromogenic Dye Dye_Solution->Add_Dye Incubate Incubate for a Defined Time Mix_Drug_CAT->Incubate Oxidation of Drug Incubate->Add_Dye Measure_Absorbance Measure Absorbance at λmax Add_Dye->Measure_Absorbance Bleaching of Dye

General workflow for indirect spectrophotometric drug determination.

Application Note 1: Determination of Fluoroquinolone Antibiotics (Gemifloxacin and Ciprofloxacin)

Principle: This method is based on the oxidation of fluoroquinolone antibiotics by an excess of this compound in an acidic medium. The residual this compound is then determined by reacting it with a fixed amount of a dye, such as indigo carmine or methyl orange, and measuring the absorbance of the remaining dye.[6][8] The amount of this compound that has reacted is directly proportional to the concentration of the drug.

Quantitative Data Summary:

ParameterGemifloxacin (GEM)[6]Ciprofloxacin (CIP)[8]
Method Indirect (this compound & Indigo Carmine)Indirect (this compound & Methyl Orange)
Medium Acidic (HCl)Acidic
λmax 608 nm510 nm
Linearity Range (µg/mL) 3.0 - 6.52.0 - 14.0
Molar Absorptivity (L mol⁻¹ cm⁻¹) Not ReportedNot Reported
Sandell's Sensitivity (µg cm⁻²) Not ReportedNot Reported
Limit of Detection (LOD) (µg/mL) Not ReportedNot Reported
Limit of Quantification (LOQ) (µg/mL) Not ReportedNot Reported
Correlation Coefficient (r²) Not Reported> 0.99

Experimental Protocol:

1. Reagent Preparation:

  • Standard Drug Solution (100 µg/mL): Accurately weigh 10 mg of the pure drug (Gemifloxacin or Ciprofloxacin) and dissolve it in 100 mL of double-distilled water in a volumetric flask.

  • This compound Solution (e.g., 1.17 x 10⁻³ M): Dissolve 0.033 g of this compound in 100 mL of double-distilled water.[6]

  • Indigo Carmine Dye Solution (e.g., 1.23 x 10⁻³ M): Dissolve 0.0325 g of indigo carmine powder in 100 mL of double-distilled water.[6]

  • Methyl Orange Solution: Prepare a suitable concentration as required by the specific validated method.[8]

  • Acid Solution (2 M HCl): Dilute concentrated HCl with double-distilled water.[6]

2. Calibration Curve Construction:

  • Into a series of 10 mL volumetric flasks, pipette aliquots (e.g., 0.3 to 0.65 mL for Gemifloxacin) of the standard drug solution.

  • To each flask, add 1.0 mL of 2 M HCl, followed by 1.0 mL of the this compound solution.

  • Shake the flasks occasionally and allow the reaction to proceed for 10 minutes at room temperature.[6]

  • Add 1.0 mL of the indigo carmine (or methyl orange) solution to each flask.

  • Dilute to the mark with double-distilled water and mix well.

  • Measure the absorbance at the specified λmax against a reagent blank prepared in the same manner without the drug.

  • Plot a graph of absorbance versus concentration to obtain the calibration curve.

3. Analysis of Pharmaceutical Formulations:

  • Weigh and finely powder a number of tablets (e.g., 20).

  • Accurately weigh a portion of the powder equivalent to a known amount of the drug (e.g., 10 mg) and transfer it to a 100 mL volumetric flask.

  • Add about 70 mL of distilled water, sonicate for 15 minutes, and then dilute to the mark with water.

  • Filter the solution using Whatman No. 41 filter paper.

  • Take a suitable aliquot of the filtrate and proceed as described in the calibration curve construction.

  • Determine the concentration of the drug in the sample from the calibration curve.

The logical relationship for the indirect determination is depicted in the following diagram:

indirect_determination_logic Drug_Concentration Drug Concentration Reacted_CAT Amount of Reacted this compound Drug_Concentration->Reacted_CAT is proportional to Bleached_Dye Amount of Bleached Dye Reacted_CAT->Bleached_Dye is proportional to Absorbance_Decrease Decrease in Absorbance Bleached_Dye->Absorbance_Decrease results in direct_determination_pathway Tetracycline Tetracycline / Doxycycline Colored_Product Red-Colored Product Tetracycline->Colored_Product ChloramineT This compound ChloramineT->Colored_Product Alkaline_Medium Alkaline Medium (Na₂CO₃) Alkaline_Medium->Colored_Product Spectrophotometer Measure Absorbance at λmax Colored_Product->Spectrophotometer

References

Troubleshooting & Optimization

Technical Support Center: Minimizing Protein Damage During Chloramine-T Radioiodination

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize protein damage during Chloramine-T radioiodination experiments.

Frequently Asked Questions (FAQs)

Q1: My protein has lost its biological activity after radioiodination with this compound. What is the likely cause?

Loss of biological activity is a common issue primarily due to the harsh nature of the this compound reagent.[1] this compound is a potent oxidizing agent that can lead to oxidative denaturation of your protein's structure.[1] It can modify sensitive amino acid residues, particularly those crucial for the protein's function.[1]

Q2: How can I optimize the this compound to protein ratio to minimize damage?

Optimizing the molar ratio of protein to this compound is critical. It is advisable to start with a low concentration of this compound and gradually increase it to find the optimal balance between labeling efficiency and protein integrity.[1] The goal is to use just enough of the oxidizing agent to achieve the desired iodine incorporation without causing excessive damage.[2]

Q3: What are the optimal reaction time and temperature to reduce protein damage?

Short reaction times are crucial. The incubation period should typically be between 30 to 60 seconds at room temperature.[1] Prolonged exposure to this compound can increase the risk of protein damage.[3] Some studies suggest that conducting the reaction at a lower temperature, such as on ice (around 2-4°C), can help reduce protein aggregation and damage, potentially improving the yield of labeled protein.[3]

Q4: What is the purpose of a quenching agent, and which one should I use?

A quenching agent is added to terminate the radioiodination reaction. This is essential to prevent further protein damage by neutralizing the oxidizing agent. A common and effective quenching agent is an excess of sodium metabisulphite.[3] Ideally, for every molecule of oxidant (this compound), two molecules of the reductant (sodium metabisulphite) are needed to effectively stop the reaction.[3] Other potential quenching agents or scavengers include tyrosine or p-hydroxyphenyl propionic acid.[4]

Q5: I am observing aggregation of my protein after labeling. How can I prevent this?

Protein aggregation can result from the oxidative effects of this compound. To mitigate this, consider the following:

  • Optimize Reagent Concentrations: Use the minimal amount of this compound necessary for labeling.[3]

  • Control Temperature: Performing the reaction at a lower temperature can sometimes reduce aggregation.[3]

  • Purification: Immediately after quenching the reaction, purify the labeled protein using methods like gel filtration chromatography to separate the monomeric labeled protein from aggregates and unreacted iodine.[5]

Q6: Are there milder alternatives to the this compound method for radioiodination?

Yes, several milder methods are available if your protein is particularly sensitive to oxidation:

  • Iodogen Method: This method uses a solid-phase oxidizing agent (1,3,4,6-tetrachloro-3α,6α-diphenylglycoluril), which is water-insoluble. The reaction occurs on the surface of the Iodogen-coated tubes, minimizing direct exposure of the protein to the harsh oxidizing agent in solution.[6]

  • Lactoperoxidase Method: This enzymatic method is generally considered gentler than this compound, often resulting in products with better immuno- and bio-activity.

  • Bolton-Hunter Reagent: This is a non-oxidative method that involves conjugating a pre-labeled acylating agent to the protein. It is particularly useful for proteins that lack tyrosine residues or are extremely sensitive to oxidation.[7]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low Labeling Efficiency Insufficient this compound concentration.Gradually increase the this compound to protein molar ratio.
Short reaction time.Increase the incubation time in small increments (e.g., 15-30 seconds).
Suboptimal pH.Ensure the reaction buffer is within the optimal pH range of 7.0-7.5.
Loss of Protein Activity Excessive this compound causing oxidation.Decrease the this compound concentration.[1]
Prolonged reaction time.Shorten the incubation period to 30-60 seconds.[1]
High reaction temperature.Perform the reaction on ice (2-4°C).[3]
Protein Aggregation Oxidative damage to the protein.Optimize the this compound concentration and reaction time.[3]
Use a milder labeling method like the Iodogen or Lactoperoxidase method.[6]
High Background (Free Iodine) Incomplete quenching of the reaction.Ensure an adequate excess of quenching agent (e.g., sodium metabisulphite) is added.[3]
Inefficient purification.Use an appropriate purification method such as gel filtration or dialysis to effectively remove free iodine.[5]

Experimental Protocols

Standard this compound Radioiodination Protocol

This protocol provides a general guideline. Optimal conditions may vary depending on the specific protein.

Materials:

  • Protein to be labeled in a suitable buffer (e.g., Phosphate Buffered Saline, pH 7.4)

  • Radioactive Iodide (e.g., Na¹²⁵I)

  • Freshly prepared this compound solution

  • Quenching solution (e.g., Sodium Metabisulphite)

  • Purification column (e.g., Sephadex G-25)

Procedure:

  • In a reaction vial, combine the protein solution and the radioactive iodide.

  • Initiate the reaction by adding the freshly prepared this compound solution. Gently mix the components.

  • Incubate at room temperature for 30-60 seconds.[1]

  • Terminate the reaction by adding the quenching solution.

  • Immediately purify the reaction mixture using a pre-equilibrated gel filtration column to separate the labeled protein from unreacted iodide, damaged protein fragments, and aggregates.[5]

  • Collect fractions and determine the radioactivity and protein concentration of each fraction to identify the purified, labeled protein.

Quantitative Data Summary

The following table summarizes key quantitative parameters for optimizing this compound radioiodination, compiled from various studies.

Parameter Recommended Range/Value Reference
This compound Concentration 10 µg (optimized for a specific peptide)[8]
Sodium Metabisulphite Concentration 20 µg (to quench 10 µg of this compound)[8]
Reaction Time 30 - 60 seconds[1]
Reaction Temperature Room Temperature or 2-4°C[1][3]
pH 7.0 - 7.5[2]

Visualizations

ChloramineT_Workflow Start Start: Prepare Reagents Mix Mix Protein and NaI* Start->Mix Add_CAT Add this compound (Initiate Reaction) Mix->Add_CAT Incubate Incubate (30-60s at RT) Add_CAT->Incubate Quench Add Quenching Agent (e.g., Sodium Metabisulphite) Incubate->Quench Purify Purify Labeled Protein (e.g., Gel Filtration) Quench->Purify Analyze Analyze Fractions (Radioactivity & Protein Conc.) Purify->Analyze End End: Purified Labeled Protein Analyze->End

Caption: Experimental workflow for this compound radioiodination.

Troubleshooting_Guide Problem Problem Encountered? Low_Yield Low Labeling Yield? Problem->Low_Yield Yes Damaged_Protein Protein Damaged/ Inactive? Problem->Damaged_Protein No Increase_CAT Increase this compound or Reaction Time Low_Yield->Increase_CAT Yes Decrease_CAT Decrease this compound, Time, or Temperature Damaged_Protein->Decrease_CAT Yes Milder_Method Consider Milder Method (e.g., Iodogen) Damaged_Protein->Milder_Method Also Consider

Caption: A logical troubleshooting guide for common issues.

Signaling_Pathway CAT This compound I_plus I+ (Reactive Iodine) CAT->I_plus Oxidizes Oxidized_Protein Oxidized/Damaged Protein CAT->Oxidized_Protein Side Reaction: Oxidizes Sensitive Amino Acids NaI NaI NaI->I_plus Source of I* Labeled_Protein I-Labeled Protein I_plus->Labeled_Protein Electrophilic Substitution Protein Protein (Tyrosine Residue) Protein->Labeled_Protein Protein->Oxidized_Protein

Caption: Key reactions in this compound radioiodination.

References

Technical Support Center: Optimizing Chloramine-T Concentration for Peptide Labeling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing Chloramine-T concentration for peptide labeling. Find troubleshooting tips and frequently asked questions to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound in peptide labeling?

This compound is a potent oxidizing agent used to facilitate the radioiodination of peptides, typically targeting tyrosine or histidine residues.[1][2] In an aqueous solution, this compound generates hypochlorous acid (HOCl), which oxidizes iodide ions (I-) to a more reactive electrophilic species (I+).[2] This reactive iodine species then substitutes onto the aromatic rings of tyrosine and, to a lesser extent, histidine residues within the peptide sequence.[3][4]

Q2: Why is it critical to optimize the this compound concentration?

Optimizing the this compound concentration is crucial because it is a harsh oxidizing agent that can cause significant damage to the peptide.[5][6] Excessive concentrations can lead to the oxidation of sensitive amino acid residues, such as methionine and cysteine, potentially altering the peptide's structure and biological activity.[7][8] Treating this compound as the limiting reagent in the reaction is essential to minimize these undesirable side effects.[9]

Q3: What are the most common side reactions associated with this compound labeling?

The most common side reactions include:

  • Oxidation of sensitive amino acids: Methionine can be oxidized to methionine sulfoxide, and cysteine to cystine.[7] Tryptophan and histidine are also susceptible to oxidation.[3][10]

  • Peptide damage: The strong oxidizing nature of this compound can lead to the denaturation or even cleavage of the peptide backbone.[11]

  • Chlorination: Direct chlorination of the peptide can occur, introducing chlorine atoms into the structure and potentially affecting its function.[11]

Q4: How does pH affect the efficiency and specificity of the labeling reaction?

The pH of the reaction buffer is a critical parameter. Generally, a neutral to slightly alkaline pH (7.0-8.5) is considered optimal for the iodination of tyrosine residues.[1][12] Within this range, the iodination reaction is catalyzed by hydroxide ions, proceeding more rapidly than the oxidation of sulfur-containing amino acids like methionine.[1] At pH values above 8.5, the rate of the chlorination reaction of amino acids by this compound tends to decrease.[12]

Q5: What is the purpose of sodium metabisulfite in the this compound labeling protocol?

Sodium metabisulfite is a reducing agent used to quench the labeling reaction.[11] It rapidly neutralizes any remaining this compound, thereby stopping the oxidative process and preventing further damage to the peptide.[13] It is crucial to add a sufficient amount of sodium metabisulfite to completely halt the reaction.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Labeling Yield Insufficient this compound: The amount of oxidizing agent is not enough to generate sufficient reactive iodine.While avoiding excess, a second small addition of this compound can be considered if the initial yield is very low. However, this may increase the risk of peptide damage.[9]
Suboptimal pH: The pH of the reaction buffer is not in the optimal range for iodination.Ensure the pH is between 7.0 and 8.5 for efficient tyrosine labeling.[1][12]
Short Reaction Time: The reaction may not have proceeded to completion.Increase the reaction time in small increments (e.g., from 60 seconds to 90 seconds), but be mindful of potential peptide damage with longer exposure.
Peptide Aggregation: The peptide may be aggregated, making labeling sites inaccessible.Adjust the peptide concentration or the buffer composition to improve solubility.
Loss of Biological Activity Oxidation of Critical Residues: Sensitive amino acids essential for the peptide's function (e.g., methionine, cysteine) may have been oxidized.[7]Decrease the this compound concentration and/or the reaction time. Consider using a milder oxidizing agent like Iodogen.
Peptide Denaturation: The harsh conditions have altered the peptide's conformation.Reduce the this compound concentration and ensure the reaction is quenched promptly and effectively with sodium metabisulfite.
Presence of Aggregates or Precipitate Over-iodination: Excessive labeling can alter the peptide's physicochemical properties, leading to aggregation.Reduce the this compound to peptide molar ratio.
Oxidative Cross-linking: Oxidation can induce the formation of intermolecular disulfide bonds if multiple cysteine residues are present.Lower the this compound concentration and reaction time.
High Background in Assays Presence of Unreacted ("Free") Radioiodine: Incomplete purification after the labeling reaction.Ensure efficient purification of the labeled peptide from free iodine using methods like gel filtration or HPLC.
Presence of Damaged Peptide Fragments: The labeling reaction caused peptide degradation.Optimize the reaction conditions by lowering the this compound concentration and reaction time to minimize peptide damage.

Experimental Protocols

Detailed Methodology for Peptide Radioiodination using this compound

This protocol is a general guideline and may require optimization for specific peptides.

Materials:

  • Peptide to be labeled

  • This compound

  • Sodium Iodide (e.g., Na¹²⁵I)

  • Sodium Metabisulfite

  • Phosphate Buffer (0.5M, pH 7.5)

  • Hydrochloric Acid (10mM)

  • Purification column (e.g., PD-10)

  • Chromatography buffer

Procedure:

  • Peptide Reconstitution: Dissolve 10µg of the lyophilized peptide in 50µl of 10mM HCl and let it stand for 30 minutes at room temperature.[14]

  • Reaction Setup: In a suitable reaction vessel, add 50µl of 0.5M sodium phosphate buffer (pH 7.5) to the reconstituted peptide.[14]

  • Addition of Radioiodine: Add approximately 1 mCi of Na¹²⁵I to the reaction tube.[14]

  • Initiation of Reaction: Add 20µl of a freshly prepared 0.4mg/ml this compound solution to the reaction mixture and start a timer immediately.[14]

  • Incubation: Gently mix the contents and let the reaction proceed for 60 seconds.[14] This time may need to be optimized.

  • Quenching the Reaction: Add 20µl of a 0.6mg/ml sodium metabisulfite solution to stop the reaction. Mix gently and let it stand for 5 minutes.[14]

  • Purification: Purify the labeled peptide from unreacted iodine and other reaction components using a suitable chromatography method, such as a PD-10 column.

Quantitative Data Summary

Table 1: Recommended Concentration Ranges for Key Reagents

ReagentConcentrationRationale
This compound 0.1 - 0.5 mg/mLShould be treated as the limiting reagent to minimize oxidative damage. Higher concentrations increase the risk of side reactions.[9]
Peptide 1 - 10 µgThe amount will depend on the desired specific activity and the labeling efficiency of the particular peptide.
Sodium Metabisulfite 0.5 - 1.0 mg/mLShould be in molar excess to this compound to ensure complete quenching of the reaction. A common practice is to use 1.5 to 2 times the amount of this compound.[13]
Reaction Buffer 0.25 - 0.5 M Phosphate BufferMaintains a stable pH during the reaction.

Table 2: Impact of Reaction Parameters on Labeling Outcome

ParameterRangeEffect on Labeling EfficiencyEffect on Peptide Integrity
This compound:Peptide Molar Ratio 1:1 to 5:1Increasing the ratio generally increases efficiency up to a point.Higher ratios significantly increase the risk of oxidation and loss of biological activity.
Reaction Time 30 - 120 secondsLonger times can increase labeling, but the reaction is typically rapid.Increased risk of peptide damage with prolonged exposure to the oxidizing agent.[2]
pH 6.5 - 8.5Optimal efficiency for tyrosine iodination is typically between 7.0 and 8.5.[1][12]At pH > 7.5, the rate of tyrosine iodination is significantly faster than methionine oxidation, preserving integrity.[1]
Temperature Room TemperatureThe reaction proceeds efficiently at room temperature.Higher temperatures can increase the reaction rate but also the risk of peptide denaturation.

Visualizations

PeptideLabelingWorkflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification & Analysis Peptide Reconstitute Peptide Mix Combine Peptide, Buffer, and NaI Peptide->Mix Buffer Prepare pH 7.5 Phosphate Buffer Buffer->Mix ChloramineT Prepare Fresh This compound Solution Add_CT Add this compound (Initiate Reaction) ChloramineT->Add_CT NaI Prepare Radioiodine (e.g., Na¹²⁵I) NaI->Mix Mix->Add_CT Incubate Incubate (e.g., 60 seconds) Add_CT->Incubate Quench Add Sodium Metabisulfite (Stop Reaction) Incubate->Quench Purify Purify Labeled Peptide (e.g., Gel Filtration) Quench->Purify Analyze Analyze Labeling Efficiency & Peptide Integrity Purify->Analyze LabeledPeptide Labeled Peptide Analyze->LabeledPeptide

Caption: Workflow for peptide labeling using the this compound method.

TroubleshootingLogic Start Low Labeling Efficiency? Check_pH Is pH optimal (7.0-8.5)? Start->Check_pH Yes Check_Activity Loss of Biological Activity? Start->Check_Activity No Adjust_pH Adjust pH Check_pH->Adjust_pH No Check_CT_Conc Is this compound concentration sufficient? Check_pH->Check_CT_Conc Yes Adjust_pH->Start Increase_CT Cautiously increase This compound Check_CT_Conc->Increase_CT No Check_Time Is reaction time adequate? Check_CT_Conc->Check_Time Yes Increase_CT->Start Increase_Time Slightly increase reaction time Check_Time->Increase_Time No Check_Time->Check_Activity Yes Increase_Time->Start Decrease_CT_Time Decrease this compound and/or reaction time Check_Activity->Decrease_CT_Time Yes Success Problem Resolved Check_Activity->Success No Milder_Oxidant Consider milder oxidant (e.g., Iodogen) Decrease_CT_Time->Milder_Oxidant Milder_Oxidant->Success

References

Chloramine-T Technical Support Center: A Guide to Side Reactions in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Chloramine-T. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and byproduct formation encountered during experiments with this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common byproduct in reactions involving this compound? The most prevalent byproduct is p-toluenesulfonamide (TsNH₂).[1] It is the reduced form of this compound, generated as the active chlorine atom is transferred to the substrate.[1] Its removal is a common step in product purification.[1]

Q2: How does pH critically affect the stability and reactivity of this compound? The pH of the reaction medium is a critical factor influencing this compound's stability and the nature of the reactive species.[1][2] In neutral to slightly acidic conditions (pH 3-7), it can disproportionate to form the more reactive dithis compound (TsNCl₂) and p-toluenesulfonamide.[1][2] Aqueous solutions of this compound are typically most stable in the slightly basic range (pH > 8).[1][2]

Q3: Can this compound be used for the direct oxidation of primary alcohols to carboxylic acids? While this compound is a potent oxidizing agent, its primary application is not the direct, high-yield oxidation of primary alcohols to carboxylic acids.[1] The reaction often stops at the aldehyde stage, and over-oxidation to the carboxylic acid is typically considered a side reaction.[1]

Q4: What are the primary safety hazards associated with this compound? this compound is harmful if swallowed and is corrosive to the skin, eyes, and mucous membranes.[1][3][4] A significant hazard is its reaction with acids, which releases toxic chlorine gas.[1][3] It is also a known sensitizer that can cause occupational asthma.[1][3][4] Always handle this compound in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[1]

Troubleshooting Guides

Issue 1: Presence of a Crystalline Impurity (p-Toluenesulfonamide)
  • Symptom: A white, crystalline solid impurity is observed co-eluting with the product during chromatography or precipitating from the concentrated reaction mixture.[1]

  • Possible Cause: Incomplete removal of the p-toluenesulfonamide (TsNH₂) byproduct, which is inherent to most this compound reactions.[1]

  • Suggested Solutions:

    • Alkaline Wash: Extract the organic reaction mixture with a dilute aqueous solution of sodium hydroxide (e.g., 1% NaOH). p-Toluenesulfonamide is acidic and will be deprotonated to its water-soluble sodium salt, which is then removed in the aqueous layer.[1]

    • Recrystallization: If the desired product is a solid, recrystallization can be an effective method to remove the more soluble p-toluenesulfonamide.[1]

    • Chromatography: Standard column chromatography on silica gel can separate the product from the sulfonamide byproduct.[1]

Issue 2: Unexpected Reactivity or Byproducts
  • Symptom: The reaction is more vigorous than expected, or unexpected chlorinated or oxidized byproducts are formed.

  • Possible Cause: Formation of dithis compound (TsNCl₂) via disproportionation, which is more reactive than this compound. This is favored in neutral to slightly acidic conditions (pH 3-7).[1][2]

  • Suggested Solutions:

    • pH Control: Maintain the reaction pH in the slightly basic range (pH > 8) to minimize the disproportionation of this compound.[1][2]

    • Slow Addition: Add this compound to the reaction mixture slowly and in portions. This maintains a low instantaneous concentration, which can disfavor the second-order disproportionation reaction.[1]

Issue 3: Over-oxidation of Primary Alcohols
  • Symptom: When oxidizing a primary alcohol to an aldehyde, the corresponding carboxylic acid is isolated as a significant byproduct.[1]

  • Possible Cause: The reaction was allowed to proceed for too long, or an excess of this compound was used.[1]

  • Suggested Solutions:

    • Reaction Monitoring: Closely monitor the reaction's progress using TLC or GC. Quench the reaction (e.g., with aqueous sodium thiosulfate) as soon as the starting alcohol is consumed to prevent further oxidation.[1]

    • Stoichiometry Control: Use a stoichiometric amount or only a slight excess (e.g., 1.1 equivalents) of this compound.[1]

    • Temperature Control: Perform the reaction at a lower temperature to reduce the rate of over-oxidation relative to the desired aldehyde formation.[1]

Data Summary

Table 1: pH Influence on this compound Species and Reactivity

pH RangeDominant Species/ProcessPotential Side Reactions/IssuesSuggested Action
< 7Disproportionation FavoredFormation of highly reactive Dithis compound (TsNCl₂), release of toxic Cl₂ gas if strongly acidic.[1][2][3]Buffer the reaction in the basic range. Avoid adding acid.
7 - 8Transition RangeIncreased rate of disproportionation compared to alkaline conditions.[1][2]Maintain pH > 8 for maximum stability.
> 8This compound (TsNCl⁻Na⁺)Stable.[1][2]Optimal pH range for most controlled reactions.

Key Experimental Protocols

Protocol: Removal of p-Toluenesulfonamide Byproduct via Alkaline Wash

This protocol outlines the general procedure for removing the acidic p-toluenesulfonamide (TsNH₂) byproduct from an organic solvent following a reaction with this compound.

Materials:

  • Reaction mixture in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

  • 1% aqueous sodium hydroxide (NaOH) solution.

  • Saturated aqueous sodium chloride (brine) solution.

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Separatory funnel.

Procedure:

  • Transfer the crude reaction mixture to a separatory funnel.

  • Add an equal volume of 1% aqueous NaOH solution to the funnel.

  • Stopper the funnel and shake vigorously for 30-60 seconds, periodically venting to release any pressure.

  • Allow the layers to separate completely. Drain and collect the lower aqueous layer.

  • Repeat the wash (steps 2-4) one or two more times to ensure complete removal of the sulfonamide.

  • Wash the remaining organic layer with an equal volume of brine to remove residual sodium hydroxide.

  • Drain the organic layer into a clean flask and dry it over anhydrous Na₂SO₄ or MgSO₄.

  • Filter or decant the dried organic solution to remove the drying agent.

  • Concentrate the organic phase under reduced pressure to yield the purified product, now free of the p-toluenesulfonamide byproduct.[1]

Visualized Workflows and Pathways

Troubleshooting_Workflow Start Start: Unexpected Reaction Outcome Symptom1 Symptom: Crystalline Impurity Start->Symptom1 Symptom2 Symptom: Low Yield / Over-oxidation Start->Symptom2 Symptom3 Symptom: Vigorous Reaction / Unexpected Byproducts Start->Symptom3 Cause1 Cause: p-Toluenesulfonamide Byproduct Symptom1->Cause1 Inherent byproduct Cause2 Cause: Excess Reagent / Prolonged Reaction Time Symptom2->Cause2 Reaction conditions Cause3 Cause: Dithis compound Formation (Incorrect pH) Symptom3->Cause3 Reagent disproportionation Solution1 Solution: Alkaline Wash or Recrystallization Cause1->Solution1 Solution2 Solution: Control Stoichiometry & Monitor Reaction (TLC/GC) Cause2->Solution2 Solution3 Solution: Maintain pH > 8 & Add Reagent Slowly Cause3->Solution3

Caption: A logical workflow for troubleshooting common issues in this compound reactions.

ChloramineT_Equilibrium CAT This compound (TsNCl⁻ Na⁺) center CAT->center 2 Stable Relatively Stable (pH > 8) CAT->Stable DCAT Dithis compound (TsNCl₂) TSA p-Toluenesulfonamide (TsNH₂) center->DCAT H⁺ (pH < 7) center->TSA H⁺ (pH < 7)

Caption: pH-dependent equilibrium of this compound, showing disproportionation at acidic pH.

Over_Oxidation_Pathway Alcohol Primary Alcohol (R-CH₂OH) Aldehyde Aldehyde (R-CHO) Desired Product Alcohol->Aldehyde This compound Acid Carboxylic Acid (R-COOH) Side Product Aldehyde->Acid Excess this compound or Prolonged Time

Caption: Reaction pathway showing the over-oxidation of a primary alcohol to a carboxylic acid.

References

Technical Support Center: Degradation of Chloramine-T in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the degradation products of Chloramine-T in aqueous solutions. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist researchers in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation products of this compound in an aqueous solution?

The primary and most abundant degradation product of this compound in water is p-toluenesulfonamide (p-TSA).[1] In solution, this compound exists in equilibrium with several other species, including hypochlorous acid (HOCl), its conjugate base hypochlorite (OCl⁻), the protonated form N-chloro-p-toluenesulfonamide, and the dichlorinated form, N,N-dichloro-p-toluenesulfonamide (Dithis compound).[2]

Q2: What are the main factors that influence the degradation of this compound?

The stability of aqueous this compound solutions is significantly influenced by several factors:

  • pH: The pH of the solution is a critical determinant of this compound's stability. It is relatively stable in alkaline solutions (pH > 8).[3] In neutral to mildly acidic conditions, degradation is more pronounced, and under strongly acidic conditions (pH < 4), it can undergo disproportionation to form the less stable Dithis compound and p-TSA. A small but reproducible loss in oxidative titre is maximal at pH 4.7.[4]

  • Temperature: Elevated temperatures accelerate the degradation of this compound. It is stable in strongly alkaline medium even up to 60°C.[3][4] However, oxidation reactions should not be carried out at elevated temperatures, as decomposition occurs even at 70°C.

  • Light: Exposure to ultraviolet (UV) radiation can lead to the photodecomposition of this compound.[5]

Q3: How can I minimize the degradation of my this compound stock solution?

To ensure the stability of your this compound stock solution, it is recommended to:

  • Store the solution in a dark, well-stoppered bottle to protect it from light.

  • Maintain a slightly alkaline pH (pH > 8).

  • Keep the solution at a moderate temperature, as it is stable at or under about 60°C.[4]

Q4: What is the most common interference I might encounter when analyzing this compound?

A common issue in the analysis of this compound, particularly with methods that measure total chlorine like the DPD (N,N-diethyl-p-phenylenediamine) colorimetric method, is interference from other chlorine-containing compounds and organic matter.[6] This is often referred to as "breakthrough," where monochloramine can be mistakenly measured as free chlorine.[7]

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments involving this compound.

Issue Possible Cause(s) Suggested Solution(s)
Inconsistent or lower-than-expected oxidative activity Degradation of this compound solution due to improper storage (exposure to light, acidic pH, high temperature).Prepare fresh solutions daily. Store stock solutions in a dark, cool place and ensure the pH is slightly alkaline. Verify the concentration of the stock solution using a standardized method like iodometric titration before use.
Formation of a white precipitate in the reaction mixture The primary degradation product, p-toluenesulfonamide (p-TSA), has limited solubility in some aqueous and organic solvents and may precipitate out.If p-TSA is an unwanted byproduct, it can be removed by an alkaline wash. p-TSA is acidic and will deprotonate to its more water-soluble sodium salt in a dilute aqueous solution of sodium hydroxide.[8]
Unexpected side reactions or formation of byproducts Disproportionation of this compound to the more reactive Dithis compound, especially under neutral to slightly acidic conditions (pH 3-7).Maintain the reaction pH in the slightly basic range (pH > 8) to minimize disproportionation. Add this compound to the reaction mixture slowly and in portions to keep its instantaneous concentration low.[8]
Over-oxidation of the target substrate Use of excess this compound, prolonged reaction time, or elevated reaction temperature.Carefully control the stoichiometry of the reaction, using only a slight excess of this compound if necessary. Monitor the reaction progress closely (e.g., by TLC or HPLC) and quench the reaction promptly upon completion. Conduct the reaction at a lower temperature to control the reaction rate.[8]
Variability in HPLC results for this compound and p-TSA Improper sample preparation, such as not filtering the sample, leading to particulate matter in the HPLC system. Mobile phase issues, including incorrect pH or composition.Always filter aqueous samples through a 0.45 µm syringe filter before injection.[1] Ensure the mobile phase is correctly prepared, degassed, and that the pH is maintained as specified in the protocol, as this is crucial for the ion-suppression mechanism that separates this compound and p-TSA.

Data Presentation

The degradation of this compound is highly dependent on the pH and temperature of the aqueous solution. The following tables summarize the stability and kinetic data under various conditions.

Table 1: Effect of pH on the Stability of Aqueous this compound Solutions

pH Range Stability Characteristics Primary Degradation Pathway
> 8 (Strongly Alkaline)Relatively stable, even up to 60°C.[3][4]Slow hydrolysis
2.65 - 5.65Small but reproducible loss in oxidative titre, with maximum degradation at pH 4.7.[4]Partial disproportionation to Dithis compound and p-toluenesulfonamide.[4]
< 4 (Strongly Acidic)Loss in titre, which increases with increasing hydrochloric acid concentration.[3][4]Oxidation of chloride to chlorine (in HCl solutions) and disproportionation.[4]

Table 2: Temperature Dependence of Chloramine Decay

Temperature (°C) Observation Kinetic Parameter
25 - 30No loss in titre in 0.2-2 M sulphuric or perchloric acid.[4]-
11.4 - 37.9Temperature-dependent rate constants for the reaction of monochloramine with hydrogen peroxide have been determined.[9]Arrhenius expression: ln(k) = (17.3 ± 1.5) – (51500 ± 3700)/RT[9][10]
> 70Decomposition occurs, making it unsuitable for oxidation reactions at elevated temperatures.-

Experimental Protocols

Detailed methodologies for the analysis of this compound and its degradation products are provided below.

Method 1: High-Performance Liquid Chromatography (HPLC)

This method allows for the direct and simultaneous quantification of this compound and its primary degradation product, p-toluenesulfonamide (p-TSA).[1]

  • Instrumentation:

    • HPLC system equipped with a UV detector.

    • Data acquisition and processing software.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 5 µm, 3.9 x 150 mm).

    • Mobile Phase: 0.01M Phosphate Buffer (pH 3) and Acetonitrile (60:40, v/v).[1]

    • Flow Rate: 1.0 mL/min.[1]

    • Injection Volume: 100 µL.

    • Detection: UV at 229 nm.[1]

    • Column Temperature: Ambient.

    • Run Time: Approximately 9 minutes.

  • Reagent Preparation:

    • 0.2M Phosphoric Acid: Dilute 13.6 mL of concentrated phosphoric acid to 1 L with LC-grade water.[1]

    • 0.2M Monobasic Potassium Phosphate: Dissolve 27.2 g of KH₂PO₄ in 1 L of LC-grade water.[1]

    • 0.01M Phosphate Buffer (pH 3): Mix 14.3 mL of 0.2M phosphoric acid with 10.7 mL of 0.2M monobasic potassium phosphate and dilute to 500 mL with LC-grade water.[1]

    • Mobile Phase: Combine the 0.01M phosphate buffer and acetonitrile in a 60:40 ratio and degas before use.

  • Sample Preparation:

    • Filter aqueous samples through a 0.45 µm syringe filter into an HPLC vial.[1]

  • Analysis:

    • Inject a series of freshly prepared this compound and p-TSA standards to generate a calibration curve.

    • Inject the filtered sample.

    • Quantify the concentrations based on the peak areas from the calibration curve.

Method 2: Iodometric Titration (for determining this compound concentration)

This method is a classic titrimetric analysis to determine the concentration of active chlorine in a this compound solution.

  • Reagents:

    • Standardized 0.1 N Sodium Thiosulfate (Na₂S₂O₃) solution.

    • Potassium Iodide (KI), solid.

    • 2 M Sulfuric Acid (H₂SO₄).

    • Starch indicator solution (1% w/v).

  • Procedure (Direct Titration):

    • Pipette a known volume of the this compound sample solution into a 250 mL Erlenmeyer flask.

    • Add approximately 1 g of potassium iodide and 5 mL of 2 M sulfuric acid. The solution will turn a deep brown due to the liberation of iodine.[11]

    • Titrate the liberated iodine with the standardized 0.1 N sodium thiosulfate solution until the solution becomes pale yellow.[11]

    • Add 1 mL of starch indicator solution. The solution will turn a deep blue-black.[11]

    • Continue the titration dropwise until the blue color disappears completely.[11]

    • Record the volume of sodium thiosulfate solution used.

  • Calculation:

    • Calculate the concentration of this compound based on the stoichiometry of the reaction with iodide and the subsequent titration of iodine with thiosulfate.

Method 3: Spectrophotometry

This indirect spectrophotometric method can be used to estimate the concentration of this compound.

  • Principle:

    • An excess of this compound is added to the sample. The unreacted this compound then bleaches a colored dye (e.g., Indigo Carmine or Rhodamine-B), and the decrease in absorbance of the dye is measured, which is proportional to the initial concentration of the analyte that reacted with this compound. Alternatively, a known excess of this compound is reacted with the analyte, and the remaining this compound is reacted with a dye, with the absorbance of the remaining dye being measured.[12]

  • General Procedure (using Indigo Carmine):

    • To a series of flasks, add increasing volumes of the sample solution.

    • Add a fixed volume of an acidic solution (e.g., 2 M HCl) followed by a fixed, excess volume of a standard this compound solution.[12]

    • Allow the reaction to proceed for a set time (e.g., 10 minutes) with occasional shaking.[12]

    • Add a fixed volume of Indigo Carmine dye solution.[12]

    • Dilute to a final volume with distilled water and mix well.

    • Measure the absorbance at the wavelength of maximum absorbance for the dye (e.g., 608 nm for Indigo Carmine).[12]

    • A calibration curve is constructed by plotting the absorbance versus the concentration of a standard analyte.

Mandatory Visualizations

ChloramineT_Degradation_Pathway ChloramineT This compound (CH₃C₆H₄SO₂NClNa) Hydrolysis Hydrolysis ChloramineT->Hydrolysis + H₂O Disproportionation Disproportionation (Acidic/Neutral pH) ChloramineT->Disproportionation Photodegradation Photodegradation (UV Light) ChloramineT->Photodegradation pTSA p-Toluenesulfonamide (p-TSA) (CH₃C₆H₄SO₂NH₂) Hydrolysis->pTSA HOCl Hypochlorous Acid (HOCl) Hydrolysis->HOCl Disproportionation->pTSA DichloramineT Dithis compound (CH₃C₆H₄SO₂NCl₂) Disproportionation->DichloramineT OtherProducts Other Products (e.g., Nitrite, Nitrate) Photodegradation->OtherProducts

Caption: Degradation pathways of this compound in aqueous solutions.

HPLC_Workflow start Start sample_prep Sample Preparation (Aqueous Sample) start->sample_prep filtration Filtration (0.45 µm Syringe Filter) sample_prep->filtration hplc_injection HPLC Injection filtration->hplc_injection separation C18 Reversed-Phase Separation hplc_injection->separation detection UV Detection (229 nm) separation->detection data_analysis Data Analysis (Quantification) detection->data_analysis end End data_analysis->end

Caption: Experimental workflow for HPLC analysis of this compound.

Influencing_Factors Degradation This compound Degradation Rate pH pH pH->Degradation increases in acidic/ neutral conditions Temp Temperature Temp->Degradation increases with higher temperature Light Light Exposure Light->Degradation increases with UV exposure

Caption: Factors influencing the degradation rate of this compound.

References

Technical Support Center: Effective Quenching of Chloramine-T Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on effectively quenching Chloramine-T reactions. Find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the integrity and purity of your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to quench a this compound reaction?

Prolonged exposure to excess this compound, a potent oxidizing agent, can lead to undesirable side reactions. These include the oxidation of sensitive amino acid residues like methionine and cysteine, which can compromise the structural integrity and biological activity of proteins and peptides. Quenching the reaction promptly neutralizes the excess oxidizing agent, preserving the integrity of the desired product.

Q2: What are the most common quenching agents for this compound?

The most frequently used quenching agents are reducing agents that can efficiently neutralize excess this compound. These include:

  • Sodium Thiosulfate

  • Sodium Metabisulfite (or Sodium Bisulfite)[1][2]

  • Ascorbic Acid (Vitamin C)

Less common, but also effective, are agents like N-acetylcysteine (NAC) and glutathione (GSH).[3]

Q3: How do I select the appropriate quenching agent for my experiment?

The choice of quenching agent depends on several factors, including the nature of your reactants and products, the reaction conditions (e.g., pH), and the requirements of downstream applications. For instance, while sodium sulfite is effective, it can interfere with the stability of many organic disinfection by-products in water analysis.[3] Ascorbic acid is a milder reducing agent but can significantly lower the pH of the reaction mixture.[4]

Q4: What is the primary byproduct of a this compound reaction and how can it be removed?

The most common byproduct is p-toluenesulfonamide (TsNH₂), which is the reduced form of this compound.[5] Its removal is often necessary for product purification and can be achieved through several methods:

  • Alkaline Wash: Extracting the reaction mixture with a dilute aqueous solution of sodium hydroxide (e.g., 1% NaOH) will deprotonate the acidic p-toluenesulfonamide, rendering it water-soluble.[5]

  • Recrystallization: If the desired product is a solid, recrystallization can effectively remove the more soluble p-toluenesulfonamide.[5]

  • Chromatography: Column chromatography is another method for separation.[5]

Q5: How does pH influence this compound reactions and their quenching?

The pH of the reaction medium is a critical factor.[6] In acidic to neutral conditions (pH 6-7), the more potent biocidal agents, dithis compound and hypochlorous acid, are favored.[6] However, neutral to slightly acidic conditions (pH 3-7) can also favor the formation of the more reactive dithis compound, which may lead to unexpected side products.[5] Maintaining a slightly basic pH (>8) can minimize the disproportionation of this compound to dithis compound.[5]

Troubleshooting Guides

Issue 1: Incomplete Quenching or Reaction Continues After Adding Quenching Agent.

  • Possible Cause: Insufficient amount of quenching agent.

  • Suggested Solution: Ensure a molar excess of the quenching agent is used. It is common to use a 1.2 to 2 times molar excess of the quencher relative to the initial amount of this compound. For some applications, a much larger excess (10-100x) may be recommended.[3]

  • Possible Cause: Poor mixing of the quenching agent in the reaction mixture.

  • Suggested Solution: After adding the quenching agent, ensure the reaction mixture is mixed thoroughly to allow for complete neutralization of the residual this compound.

Issue 2: Presence of a White, Crystalline Solid Impurity in the Final Product.

  • Symptom: A white solid co-elutes with the product during chromatography or precipitates upon concentration.[5]

  • Possible Cause: Incomplete removal of the p-toluenesulfonamide byproduct.[5]

  • Suggested Solution: Implement a post-reaction workup with an alkaline wash (e.g., 1% NaOH) to convert the p-toluenesulfonamide into its water-soluble sodium salt, which can then be removed in the aqueous phase.[5]

Issue 3: Unexpected Side Products or a More Vigorous Reaction Than Anticipated.

  • Possible Cause: Formation of the more reactive dithis compound.[5]

  • Suggested Solution:

    • pH Control: Maintain the reaction pH in the slightly basic range (above 8) to minimize the disproportionation of this compound.[5]

    • Slow Addition: Add this compound to the reaction mixture slowly and in portions. This keeps the instantaneous concentration low, which disfavors the formation of dithis compound.[5]

Issue 4: Over-oxidation of the Starting Material.

  • Symptom: In the oxidation of a primary alcohol to an aldehyde, the corresponding carboxylic acid is formed as a significant byproduct.[5]

  • Possible Cause: Prolonged reaction time or an excess of this compound.[5]

  • Suggested Solution:

    • Monitor the Reaction Closely: Use techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the disappearance of the starting material. Quench the reaction as soon as the starting material is consumed.[5]

    • Control Stoichiometry: Use a stoichiometric amount or only a slight excess (e.g., 1.1 equivalents) of this compound.[5]

    • Lower Temperature: Conducting the reaction at a lower temperature can help to decrease the rate of over-oxidation.[5]

Issue 5: Significant pH Shift After Quenching.

  • Possible Cause: Some quenching agents are acidic or basic, or their reaction with this compound produces acidic or basic byproducts. For example, ascorbic acid is acidic and can lower the pH.[4]

  • Suggested Solution: Buffer the reaction mixture adequately to resist pH changes. Alternatively, the pH can be adjusted back to the desired range after the quenching step is complete.

Data Presentation: Comparison of Common Quenching Agents

Quenching AgentTypical Molar Ratio (Quencher:this compound)Quenching SpeedKey ConsiderationsPotential Issues
Sodium Thiosulfate 1.2:1 to 2:1Very FastInexpensive and readily available. Effective at neutralizing both chlorine and chloramines.Can release ammonia when reacting with chloramines.[4]
Sodium Metabisulfite 1.2:1 to 2:1Very FastWidely used in radioiodination protocols. Strong reducing agent.Can lower the pH of the reaction mixture. May interfere with certain downstream assays.
Ascorbic Acid 1:1 to 2:1Very Fast (<5 seconds to below detection for free chlorine)[3][7]Mild reducing agent, less likely to damage sensitive molecules.[3]Can significantly lower the pH. May interfere with ion chromatography analysis.[3]
N-acetylcysteine (NAC) VariesFastCan be an ideal quencher for many disinfection byproduct analyses.[3]May not be suitable for all types of analyses (e.g., HNMs).[3]
Glutathione (GSH) VariesFastSimilar reaction principle to NAC.[3]Less common and potentially more expensive.

Experimental Protocols

Protocol 1: General Procedure for Quenching with Sodium Thiosulfate

This protocol describes a general method for quenching a this compound reaction, for example, after the oxidation of an alcohol.

Materials:

  • Saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Methodology:

  • Reaction Monitoring: Monitor the progress of the this compound reaction by a suitable method (e.g., TLC, GC, HPLC) until the starting material is consumed.[5]

  • Quenching: Once the reaction is complete, add a saturated aqueous solution of sodium thiosulfate to the reaction mixture with stirring. The amount added should be sufficient to neutralize all residual this compound. A slight excess is typically used.

  • Extraction: Transfer the quenched reaction mixture to a separatory funnel. Extract the product with an appropriate organic solvent (e.g., ethyl acetate) three times.[5]

  • Washing: Combine the organic layers and wash with brine. This helps to remove any remaining water-soluble impurities.[5]

  • Drying: Dry the organic layer over an anhydrous drying agent like sodium sulfate or magnesium sulfate.[5]

  • Isolation: Filter to remove the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product, which can then be purified by chromatography or recrystallization.[5]

Protocol 2: Quenching a Protein Radioiodination Reaction with Sodium Metabisulfite

This protocol is a general guideline for quenching a typical protein radioiodination reaction where this compound is used as the oxidizing agent.

Materials:

  • Sodium metabisulfite (Na₂S₂O₅) solution (e.g., 1 mg/mL in phosphate buffer)

  • Phosphate buffer (pH 7.0-7.5)

Methodology:

  • Iodination Reaction: Perform the radioiodination of the protein using this compound according to your established protocol. Reaction times are typically short, from a few seconds to a few minutes.[1][2]

  • Quenching: Terminate the reaction by adding a sufficient volume of the sodium metabisulfite solution to neutralize the excess this compound. Gently mix the contents of the reaction vessel.[1]

  • Purification: Immediately following the quenching step, purify the labeled protein to remove the quenching agent, its byproducts, and unreacted iodide. This is commonly achieved using size-exclusion chromatography (e.g., a desalting column).

Visualizations

experimental_workflow_quenching cluster_reaction Reaction Phase cluster_quenching Quenching & Workup cluster_purification Purification Phase start Start Reaction (Substrate + this compound) monitor Monitor Progress (TLC, GC, etc.) start->monitor t > 0 quench Add Quenching Agent (e.g., Na₂S₂O₃) monitor->quench Reaction Complete extract Organic Extraction quench->extract wash Wash & Dry extract->wash isolate Isolate Crude Product wash->isolate purify Purify Product (Chromatography, etc.) isolate->purify final_product Final Product purify->final_product

Caption: General experimental workflow for a this compound reaction followed by quenching and purification.

troubleshooting_logic start Problem Encountered impurity White Solid Impurity? start->impurity side_products Unexpected Side Products? start->side_products over_oxidation Over-oxidation of Product? start->over_oxidation impurity_cause Likely p-toluenesulfonamide. Incomplete removal. impurity->impurity_cause Yes side_products_cause Possible Dithis compound formation. side_products->side_products_cause Yes over_oxidation_cause Excess this compound or prolonged reaction time. over_oxidation->over_oxidation_cause Yes impurity_solution Solution: - Alkaline Wash - Recrystallization impurity_cause->impurity_solution side_products_solution Solution: - Maintain pH > 8 - Slow addition of this compound side_products_cause->side_products_solution over_oxidation_solution Solution: - Monitor reaction closely - Control stoichiometry - Lower temperature over_oxidation_cause->over_oxidation_solution

Caption: Troubleshooting logic for common issues in this compound reactions.

References

Technical Support Center: Optimizing Chloramine-T Mediated Iodination

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the efficiency of Chloramine-T mediated iodination.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of this compound mediated iodination?

A1: this compound acts as an oxidizing agent in the reaction. In an aqueous solution, it slowly forms hypochlorous acid (HOCl).[1][2] In the presence of radioiodide (e.g., Na¹²⁵I) at a slightly alkaline pH (typically 7.5), this compound oxidizes the iodide (I⁻) to a more reactive electrophilic species, cationic iodine (I⁺).[1][3] This reactive iodine species then readily substitutes onto electron-rich aromatic rings, primarily the phenol group of tyrosine residues and, to a lesser extent, the imidazole ring of histidine residues in proteins and peptides.[1]

Q2: What are the main advantages and disadvantages of the this compound method?

A2: The primary advantage of the this compound method is its simplicity and high efficiency in achieving high incorporation of radioactive iodine in a short amount of time.[4] However, a significant disadvantage is that this compound is a strong oxidizing agent, which can cause oxidative damage to sensitive amino acid residues like methionine and tryptophan, potentially leading to loss of biological activity or protein denaturation.[4][5][6]

Q3: What are common side reactions, and how can they be minimized?

A3: A common side reaction is the chlorination of the substrate molecule, as this compound can introduce chlorine under certain conditions.[5][7] Another issue is the over-oxidation of the protein or peptide, which can lead to polymerization and the formation of aggregates.[5] To minimize these side reactions, it is crucial to use the lowest effective concentration of this compound and to keep the reaction time as short as possible.[5][7]

Q4: How does pH affect the efficiency of the iodination reaction?

A4: The pH of the reaction mixture is a critical parameter. For the iodination of tyrosine residues, a pH of around 7.0-7.5 is generally considered optimal.[5][8] At pH values above 8.0-8.5, the substitution of iodine onto the imidazole ring of histidine is favored.[1] For molecules containing sulfur groups, such as methionine, conducting the iodination at a pH above 7.5 can help to minimize their oxidation, as the iodination reaction is more strongly catalyzed by hydroxide ions than the oxidation of sulfur.[9]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low Iodination Yield 1. Inactive or degraded this compound solution. 2. Suboptimal pH of the reaction buffer.[5][8] 3. Insufficient reaction time. 4. Low concentration of the protein/peptide or radioiodide. 5. Presence of interfering substances in the reaction mixture.1. Always prepare this compound solution fresh before use. 2. Verify and adjust the pH of the buffer to the optimal range (typically 7.0-7.5).[8] 3. Optimize the reaction time; for many proteins, the reaction is almost instantaneous.[1] 4. Ensure appropriate concentrations of all reactants. 5. Purify the protein/peptide to remove any interfering substances.
Loss of Biological Activity of the Labeled Molecule 1. Oxidative damage to sensitive amino acid residues (e.g., methionine, tryptophan) by this compound.[4][6] 2. Modification of tyrosine or histidine residues within the active site of the protein.[1] 3. Protein denaturation due to harsh reaction conditions.[5]1. Reduce the concentration of this compound and the reaction time.[5][7] Consider using a milder oxidizing agent like Iodogen.[4] 2. If tyrosine modification is the issue, consider labeling at a higher pH to target histidine residues, if applicable.[1] 3. Perform the reaction at room temperature or on ice to minimize denaturation.
Formation of Aggregates 1. Excessive concentration of this compound leading to over-oxidation and cross-linking.[5] 2. High protein concentration during the labeling reaction.1. Optimize the this compound concentration to the lowest effective level. 2. Perform the reaction at a lower protein concentration. 3. Ensure prompt purification after quenching the reaction to remove aggregates.[8]
Presence of Chlorinated Byproducts 1. This compound can act as a chlorinating agent.[5][7]1. Minimize the concentration of this compound and the reaction time.[5][7] If chlorination remains an issue, consider alternative iodination methods.

Experimental Protocols

Standard this compound Iodination Protocol for Peptides

This protocol is a general guideline and should be optimized for each specific peptide.

Materials:

  • Peptide to be labeled

  • Na¹²⁵I

  • This compound

  • Sodium Metabisulfite

  • 0.5 M Sodium Phosphate Buffer, pH 7.5

  • 10 mM HCl

  • Purification column (e.g., PD-10)

  • Chromatography buffer

Procedure:

  • Peptide Reconstitution: Dissolve the lyophilized peptide in 10 mM HCl to a suitable concentration (e.g., 1 mg/mL).

  • Reaction Setup: In a reaction vial, combine the following in order:

    • 50 µL of 0.5 M Sodium Phosphate Buffer, pH 7.5

    • 10 µg of the peptide solution

    • ~1 mCi of Na¹²⁵I

  • Initiation of Reaction: Add 20 µL of a freshly prepared 0.4 mg/mL this compound solution to the reaction vial and start a timer. Mix gently.

  • Reaction Time: Allow the reaction to proceed for 60 seconds at room temperature.[10]

  • Quenching the Reaction: Terminate the reaction by adding 20 µL of a 0.6 mg/mL sodium metabisulfite solution. Mix gently and let it stand for 5 minutes.[10]

  • Purification: Dilute the reaction mixture with chromatography buffer and purify the labeled peptide using a pre-equilibrated PD-10 column to separate it from unreacted iodide and other reaction components.[10]

Optimization of Reaction Conditions
Parameter Typical Range Considerations
pH 6.5 - 8.5Optimal for tyrosine iodination is typically 7.0-7.5.[5][8] Higher pH can favor histidine labeling.[1]
Temperature 4°C - 25°CRoom temperature is common. Lower temperatures can reduce oxidative damage.
Reaction Time 30 seconds - 5 minutesShorter times are generally better to minimize protein damage.[5][7] For some proteins, the reaction is nearly instantaneous.[1]
This compound:Protein Molar Ratio 1:1 to 10:1Start with a low ratio and increase as needed to achieve desired incorporation.

Visualizations

Iodination_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_quenching Quenching cluster_purification Purification Peptide Peptide Solution Mix Combine Reactants Peptide->Mix NaI Na¹²⁵I NaI->Mix ChloramineT Fresh this compound ChloramineT->Mix Initiate Buffer Phosphate Buffer (pH 7.5) Buffer->Mix Incubate Incubate (e.g., 60s) Mix->Incubate Quench Add Sodium Metabisulfite Incubate->Quench Purify Column Chromatography (e.g., PD-10) Quench->Purify LabeledPeptide Purified Labeled Peptide Purify->LabeledPeptide

Caption: Experimental workflow for this compound mediated iodination.

Iodination_Mechanism ChloramineT This compound ReactiveIodine Reactive Iodine (I⁺) ChloramineT->ReactiveIodine Oxidizes Iodide Iodide (I⁻) Iodide->ReactiveIodine IodinatedTyrosine Iodinated Tyrosine ReactiveIodine->IodinatedTyrosine Electrophilic Substitution Tyrosine Tyrosine Residue Tyrosine->IodinatedTyrosine Protein Protein Protein->Tyrosine contains

References

Technical Support Center: Addressing Solubility Issues of Chloramine-T in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges with Chloramine-T in organic solvents.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility profile of this compound in organic solvents?

This compound, a sodium salt, is a polar compound. Consequently, it exhibits better solubility in polar solvents and is generally insoluble in non-polar organic solvents. Its solubility is also influenced by whether it is in its anhydrous or trihydrate form, with the latter being more common.

Q2: In which common organic solvents is this compound known to be soluble or insoluble?

Based on available data, the solubility of this compound (often the hydrate form) in various organic solvents is summarized below. It is crucial to note that in some solvents, particularly alcohols, dissolution can be accompanied by decomposition.

Solvent CategorySolventSolubilityNotes
Polar Protic WaterHigh (approx. 150 g/L at 25°C)[1]Serves as a baseline for its polar nature.
Ethanol (95%)Soluble (approx. 7.5% w/v at 20°C)[2]Decomposition has been reported.[2][3]
EthanolApprox. 5 mg/mL[4]
Polar Aprotic Dimethyl Sulfoxide (DMSO)High (approx. 15 mg/mL to 60 mg/mL)[4][5]Sonication is recommended to aid dissolution.[5]
Dimethylformamide (DMF)Moderate (approx. 10 mg/mL)[4]
AcetonitrileUsed as a solvent in synthesis[6]Often requires anhydrous this compound.
Non-Polar BenzeneInsoluble[1][3]
ChloroformInsoluble[3]
EtherInsoluble[1][3]

Q3: Does the hydrate form of this compound affect its solubility in organic solvents?

Yes, the presence of water of hydration in this compound trihydrate can significantly impact its solubility in organic solvents. The water molecules can influence the crystal lattice energy and interact with the solvent. For applications requiring the absence of water, drying the trihydrate to the anhydrous form may be necessary.

Q4: How does temperature affect the solubility of this compound?

Generally, the solubility of solids in liquids increases with temperature. Heating can be a viable method to dissolve this compound in some organic solvents. However, it is crucial to consider the thermal stability of this compound, which decomposes at temperatures above 130°C.[2] In some organic solvents, decomposition may occur at even lower temperatures.

Q5: What are the signs of this compound decomposition in organic solvents?

Decomposition of this compound, especially in alcohols, can be indicated by a gradual loss of active chlorine content, a change in color of the solution, or the evolution of gas. The primary byproduct of its reduction is p-toluenesulfonamide.

Troubleshooting Guides

Issue 1: this compound is not dissolving in the chosen organic solvent.

This is a common challenge due to the polar, salt-like nature of this compound. The following workflow can help troubleshoot this issue.

G start Start: this compound Insoluble in Solvent check_polarity Is the solvent polar? start->check_polarity use_polar Action: Switch to a polar solvent (e.g., DMSO, DMF, Ethanol, Acetonitrile) check_polarity->use_polar No increase_temp Try gentle heating (e.g., 40-60°C) check_polarity->increase_temp Yes non_polar_issue Explanation: this compound is a polar salt and has very low solubility in non-polar solvents. use_polar->non_polar_issue success Success: this compound Dissolved use_polar->success sonicate Use sonication increase_temp->sonicate increase_temp->sonicate increase_temp->success If successful co_solvent Consider a co-solvent system sonicate->co_solvent sonicate->co_solvent sonicate->success If successful anhydrous Is the anhydrous form being used? co_solvent->anhydrous co_solvent->anhydrous co_solvent->success If successful use_anhydrous Action: Use anhydrous This compound, especially for water-sensitive reactions. anhydrous->use_anhydrous No failure Still Insoluble: Consider alternative reagents or reaction conditions anhydrous->failure Yes hydrate_issue Explanation: The water of hydration in the trihydrate can hinder solubility in some organic solvents. use_anhydrous->hydrate_issue use_anhydrous->success If successful G cluster_0 Initial Assessment cluster_1 Solvent Selection cluster_2 Physical Dissolution Aids cluster_3 Chemical & Formulation Strategies cluster_4 Outcome A Problem: This compound fails to dissolve in the selected organic solvent. B Step 1: Verify Solvent Polarity Is the solvent polar? A->B C Action: Switch to a polar solvent. (e.g., DMSO, DMF, Acetonitrile, Ethanol) B->C No E Step 2: Apply Physical Methods (Use sequentially or in combination) B->E Yes D Rationale: 'Like dissolves like'. This compound is a polar salt. C->D L Solution Achieved C->L F Gentle Warming (40-60°C) E->F G Sonication E->G H Vigorous Stirring E->H I Step 3: Modify Formulation F->I If still insoluble F->L If successful G->I If still insoluble G->L If successful H->I If still insoluble H->L If successful J Use Anhydrous this compound (if reaction is water-sensitive) I->J K Consider a Co-solvent System (e.g., adding a small amount of water or a more polar organic solvent) I->K J->L If successful M Re-evaluate Approach: - Alternative Reagent - Different Synthetic Route J->M If still insoluble K->L If successful K->M If still insoluble

References

Technical Support Center: Preventing Oxidative Damage to Proteins with Chloramine-T Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for preventing oxidative damage to proteins during labeling and other experimental procedures. This resource focuses on alternatives to the often harsh Chloramine-T method.

Frequently Asked Questions (FAQs)

Q1: Why should I consider alternatives to this compound for protein labeling?

While this compound is effective for radioiodination, it is a strong oxidizing agent that can cause significant damage to proteins.[1] This can lead to a loss of biological activity, denaturation, and aggregation.[1] Sensitive amino acid residues, particularly cysteine and methionine, are highly susceptible to irreversible oxidation by this compound.[1] For many proteins, especially those intended for functional assays or therapeutic use, milder labeling methods are essential to maintain their integrity.

Q2: What are the most common milder alternatives to this compound?

The most widely used gentle alternatives for protein iodination include:

  • Iodogen (1,3,4,6-tetrachloro-3α,6α-diphenylglycouril): This water-insoluble oxidizing agent is coated onto the reaction vessel, minimizing direct contact of the soluble oxidant with the protein.[1][2][3]

  • N-Bromosuccinimide (NBS): A milder oxidizing agent used for radioiodination of sensitive proteins, which can lead to high labeling efficiency with no loss of binding activity in some cases.[4]

  • Lactoperoxidase Method: This enzymatic method uses lactoperoxidase and a small amount of hydrogen peroxide to catalyze the iodination of tyrosine residues.[2][5] It is considered a very gentle procedure.[2]

Q3: How do I choose the best alternative for my specific protein?

The choice of method depends on several factors:

  • Protein Sensitivity: For highly sensitive proteins prone to oxidation, the enzymatic Lactoperoxidase method is often the gentlest option.[2] Iodogen is also a good choice for many sensitive proteins.[1]

  • Available Residues: Most direct iodination methods target tyrosine residues.[2] If your protein lacks accessible tyrosines, you may need to consider a conjugation labeling method, such as using the Bolton-Hunter reagent, which targets primary amines (e.g., lysine residues).[3]

  • Desired Specific Activity: this compound can produce very high specific activity labels, but often at the cost of protein damage.[3] Iodogen and Lactoperoxidase methods can also achieve high specific activity with optimization.

  • Experimental Simplicity: The Iodogen method is relatively simple, involving coating a tube with the reagent.[6] The Lactoperoxidase method requires the handling of enzymes and hydrogen peroxide.[5]

Q4: Can I use these alternatives for applications other than radioiodination?

Yes, while these reagents are most commonly discussed in the context of radioiodination, the principles of minimizing oxidative damage are broadly applicable. For instance, if you are performing any protein modification that involves an oxidation step, considering a milder oxidant can be beneficial. N-Bromosuccinimide, for example, is also used for the selective modification of tryptophan residues.[7]

Troubleshooting Guides

Iodogen Method
Problem Possible Cause(s) Solution(s)
Low or no iodine incorporation 1. Omission of a key reagent (protein, Iodogen, or radioiodide).2. Inadequate mixing.3. Incorrect pH of the reaction buffer.4. Aged or substandard radioiodide solution.5. Poor quality protein or no accessible tyrosine residues.[2]1. Double-check that all components have been added.2. Gently agitate the reaction vessel during incubation.[8]3. Ensure the buffer pH is within the optimal range for your protein (typically pH 6.0-8.5).[6][9]4. Use a fresh batch of radioiodide.5. Verify protein quality and the presence of accessible tyrosines. Consider a different labeling method if necessary.
Loss of protein activity 1. Reaction time is too long, leading to some oxidative damage.2. The protein is extremely sensitive even to this mild method.1. Optimize the reaction time. For many proteins, 5-15 minutes is sufficient.[2][8] Shorter times may be necessary for labile proteins.[8]2. Consider the even gentler Lactoperoxidase method.
Inconsistent results between experiments 1. Inconsistent coating of the reaction vessel with Iodogen.1. Use pre-coated tubes from a commercial supplier for higher consistency.[8]2. If coating your own tubes, ensure a standardized and reproducible procedure for dissolving Iodogen in an organic solvent and evaporating it to form a thin, even layer.[6]
N-Bromosuccinimide (NBS) Method
Problem Possible Cause(s) Solution(s)
Low labeling efficiency 1. Suboptimal NBS to protein ratio.2. Incorrect pH.1. Empirically determine the optimal molar ratio of NBS to protein. Start with a low ratio and gradually increase it.2. Optimize the reaction pH.
Non-specific modification 1. NBS can react with residues other than tyrosine, such as tryptophan, cysteine, and histidine.[7]1. Use a stopped-flow method to rapidly stop the reaction, taking advantage of the much faster reaction rate of NBS with tryptophan compared to tyrosine to achieve selective modification.[7]2. Carefully control the reaction conditions (pH, temperature, reaction time) to favor modification of the desired residue.
Loss of protein function 1. Modification of a critical amino acid residue in the active or binding site.1. If tryptophan modification is suspected and detrimental, consider a different labeling method.2. Perform functional assays on the labeled protein to confirm its activity.
Lactoperoxidase Method
Problem Possible Cause(s) Solution(s)
Low labeling efficiency 1. Inactivation of lactoperoxidase or glucose oxidase.2. Insufficient hydrogen peroxide concentration.1. Both lactoperoxidase and glucose oxidase can be inactivated by high concentrations of hydrogen peroxide or oxidized iodine species.[10] Use a glucose oxidase system to generate low, steady-state levels of hydrogen peroxide.2. Optimize the concentration of glucose to control the rate of hydrogen peroxide generation.
Protein damage 1. Although gentle, some sensitive proteins may still be damaged by the hydrogen peroxide.1. Minimize the concentration of hydrogen peroxide used.2. Keep the reaction time as short as possible.
Reaction fails to stop 1. Incomplete removal or inactivation of the enzymes.1. Terminate the reaction by adding a reducing agent like cysteine (if the protein has no disulfide bridges) or by dilution.[2]

Quantitative Data Summary

Parameter This compound Iodogen N-Bromosuccinimide Lactoperoxidase
Relative Gentleness Harsh[1]Mild[1][3]Milder than this compound[4]Very Gentle[2]
Primary Target Residue(s) Tyrosine, Histidine[3]Tyrosine, Histidine[3]Tyrosine, Tryptophan[7]Tyrosine[2]
Typical Reaction Time 30-60 seconds5-15 minutes[2][8]Variable, can be very fast15-30 minutes
Ease of Use Simple, but requires careful handling of a strong oxidant.Relatively simple, especially with pre-coated tubes.[8]Requires careful control of stoichiometry and reaction conditions.More complex due to the use of enzymes and multiple reagents.
Common Issues Significant protein oxidation and loss of activity.[1]Lower incorporation with shorter reaction times.[2]Potential for non-specific modification of tryptophan.[7]Enzyme inactivation.[10]

Experimental Protocols

Protocol 1: Iodogen-Mediated Protein Iodination

This protocol is a general guideline and should be optimized for your specific protein.

Materials:

  • Iodogen-coated reaction tubes (either commercially prepared or self-coated).

  • Protein to be labeled in a suitable buffer (e.g., 50mM Phosphate Buffer, pH 7.5).[6]

  • Radioactive iodide (e.g., Na¹²⁵I).

  • Quenching buffer (e.g., 50mM Phosphate buffer, 0.15 M NaCl, 1 mM KI, pH 7.5).[6]

  • Desalting column for purification.

Procedure:

  • Preparation of Iodogen Tubes (if not using pre-coated):

    • Dissolve Iodogen in chloroform or dichloromethane to a concentration of 0.1 mg/ml.[6]

    • Aliquot the solution into glass or polypropylene tubes.

    • Evaporate the solvent under a gentle stream of nitrogen to form a thin film of Iodogen on the bottom of the tubes.[6]

    • Store the coated tubes in a desiccator.

  • Iodination Reaction:

    • Dissolve 5-10 µg of your protein in 20 µl of phosphate buffer.[6]

    • Add the protein solution to the Iodogen-coated tube.

    • Add the desired amount of radioactive iodide to the tube.

    • Gently mix the reaction for 30-45 seconds.[6] Note: Optimal reaction times can range from 5 to 15 minutes and should be determined empirically.[2][8]

  • Quenching and Purification:

    • Transfer the reaction mixture to a new tube containing the quenching buffer.[6] This stops the oxidation reaction.

    • Incubate for 5 minutes to allow unincorporated iodine to convert to molecular iodine.[6]

    • Purify the labeled protein from free iodide using a desalting column.

Protocol 2: Quantification of Protein Carbonyls (DNPH Assay)

Protein carbonylation is a common marker of oxidative protein damage.[11] This method is based on the reaction of carbonyl groups with 2,4-dinitrophenylhydrazine (DNPH).

Materials:

  • Protein sample (at approximately 1 mg/mL).

  • Reagent A: 0.2% (w/v) DNPH in 2 M HCl.[12]

  • Reagent B: 2 M HCl (for control).[12]

  • Reagent C: 20% (w/v) Trichloroacetic acid (TCA).[12]

  • Reagent D: 1:1 Ethanol:Ethyl acetate mixture.[12]

  • Reagent E: 6 M Guanidine hydrochloride in 20 mM sodium phosphate buffer, pH 6.5.[12]

  • Spectrophotometer.

Procedure:

  • Sample Preparation:

    • Prepare two 200 µl aliquots of your protein sample. One will be the "sample tube" and the other the "control tube".[12]

  • Derivatization:

    • To the sample tube, add 800 µl of Reagent A (DNPH).[12]

    • To the control tube, add 800 µl of Reagent B (2.4 M HCl).[12]

    • Incubate both tubes in the dark at room temperature for 1 hour, vortexing every 15 minutes.[12]

  • Protein Precipitation and Washing:

    • Add 1 ml of Reagent C (20% TCA) to each tube and vortex.[12]

    • Incubate on ice for 5 minutes.[12]

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.[12]

    • Carefully discard the supernatant.

    • Wash the pellet by resuspending in 1 ml of Reagent D (Ethanol:Ethyl acetate).[12]

    • Centrifuge again and discard the supernatant. Repeat this wash step at least once more.

  • Quantification:

    • Dissolve the protein pellets in Reagent E (Guanidine hydrochloride).

    • Measure the absorbance of the sample tube at ~370 nm against the control tube as a blank.

    • Calculate the carbonyl content using the molar extinction coefficient of 22,000 M⁻¹cm⁻¹.

Signaling Pathways and Experimental Workflows

Oxidative Stress-Induced Signaling Pathways

Oxidative stress can activate several signaling pathways that can lead to either cell survival and adaptation or apoptosis. Two key pathways are the Mitogen-Activated Protein Kinase (MAPK) and the Keap1-Nrf2 pathways.

MAPK_Pathway Oxidative Stress (ROS) Oxidative Stress (ROS) ASK1 ASK1 Oxidative Stress (ROS)->ASK1 MKK3_6 MKK3/6 ASK1->MKK3_6 MKK4_7 MKK4/7 ASK1->MKK4_7 p38 p38 MKK3_6->p38 JNK JNK MKK4_7->JNK Inflammation Inflammation p38->Inflammation Apoptosis Apoptosis JNK->Apoptosis

Caption: MAPK signaling pathway activated by oxidative stress.

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Ub Ubiquitin Keap1->Ub Proteasome Proteasome Nrf2->Proteasome Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Ub->Nrf2 Oxidative Stress Oxidative Stress Oxidative Stress->Keap1 Oxidation of sensor cysteines ARE Antioxidant Response Element Nrf2_n->ARE Antioxidant_Genes Antioxidant Gene Expression ARE->Antioxidant_Genes

Caption: Keap1-Nrf2 pathway for antioxidant response.

Experimental Workflow for Comparing Protein Labeling Methods

Labeling_Workflow Protein_Sample Protein Sample Method_A Labeling Method A (e.g., Iodogen) Protein_Sample->Method_A Method_B Labeling Method B (e.g., this compound) Protein_Sample->Method_B Purification Purification (Desalting Column) Method_A->Purification Method_B->Purification QC_Checks Quality Control Purification->QC_Checks Specific_Activity Determine Specific Activity QC_Checks->Specific_Activity Carbonyl_Assay Protein Carbonyl Assay QC_Checks->Carbonyl_Assay Functional_Assay Biological Activity Assay QC_Checks->Functional_Assay Data_Analysis Compare Results Specific_Activity->Data_Analysis Carbonyl_Assay->Data_Analysis Functional_Assay->Data_Analysis

Caption: Workflow for comparing protein labeling methods.

References

Chloramine-T Solutions: A Technical Guide to pH-Dependent Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information for the effective use of Chloramine-T solutions in experimental settings. Below you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and data on the stability of this compound solutions under various pH conditions.

Stability of this compound Solutions

The stability of aqueous this compound solutions is highly dependent on the pH of the medium. Aqueous solutions of this compound are typically slightly basic, with a pH of around 8.5.[1][2] The oxidizing power of this compound is attributed to its ability to release hypochlorous acid (HOCl) upon hydrolysis.[1]

Data Presentation: Stability Overview

While precise quantitative data on the degradation rates of this compound at various pH values is not extensively tabulated in publicly available literature, a qualitative and semi-quantitative summary of its stability is presented below.

pH RangeConditionStabilityRemarks
< 2.5Strongly Acidic (e.g., 0.2-2 M H₂SO₄ or HClO₄)HighNo significant loss of oxidative capacity is observed at 25-30°C.[3][4]
< 2.5Strongly Acidic (e.g., > 0.5 M HCl)LowA loss of oxidative capacity occurs, which increases with higher concentrations of HCl, due to the oxidation of chloride to chlorine.[3][4]
2.65 - 5.65Mid-AcidicLowA reproducible loss of oxidative capacity is observed, with the maximum instability occurring at pH 4.7.[3][4] This is attributed to the disproportionation of monothis compound to dithis compound and p-toluenesulfonamide.[3][4]
6.0 - 8.0Near NeutralModerateStability is moderate, but the equilibrium between different chloramine species is sensitive to pH changes.
> 8.0AlkalineHighSolutions are quite stable, even at temperatures up to 60°C.[3][4]

Experimental Protocols

Protocol 1: Preparation of this compound Solutions at Specific pH Values

This protocol describes the preparation of a this compound solution and its adjustment to a desired pH using a buffer system.

Materials:

  • This compound trihydrate

  • Deionized or distilled water

  • Buffer components (e.g., for phosphate buffer: monobasic potassium phosphate (KH₂PO₄) and dibasic potassium phosphate (K₂HPO₄); for acetate buffer: acetic acid and sodium acetate)

  • pH meter

  • Volumetric flasks

  • Magnetic stirrer and stir bar

Procedure:

  • Prepare a Stock Solution of this compound:

    • Accurately weigh the desired amount of this compound trihydrate.

    • Dissolve the weighed this compound in a volumetric flask with deionized water to create a stock solution of known concentration (e.g., 0.1 M).

  • Prepare the Buffer Solution:

    • For Phosphate Buffer (pH range ~6.0-8.0):

      • Prepare stock solutions of 0.2 M KH₂PO₄ and 0.2 M K₂HPO₄.

      • In a beaker, combine volumes of the two stock solutions while monitoring the pH with a calibrated pH meter until the target pH is reached.

    • For Acetate Buffer (pH range ~3.6-5.6):

      • Prepare stock solutions of 0.1 M acetic acid and 0.1 M sodium acetate.

      • Combine volumes of the two stock solutions until the desired pH is achieved. For instance, a buffer at pH 4.6-4.7 can be made by dissolving 9.0 g of sodium chloride and 6.8 g of sodium acetate trihydrate in about 50 mL of water, adding 3.0 mL of glacial acetic acid, and diluting to 100 mL.[3]

  • Prepare the Final pH-Adjusted this compound Solution:

    • In a volumetric flask, add the desired volume of the prepared buffer solution.

    • Add the required volume of the this compound stock solution.

    • Bring the solution to the final volume with deionized water.

    • Verify the final pH of the solution with a pH meter.

Protocol 2: Determination of Active Chlorine Content by Iodometric Titration

This protocol outlines the standard method for determining the concentration of active chlorine in a this compound solution.

Materials:

  • This compound solution (prepared as in Protocol 1)

  • Potassium iodide (KI)

  • Glacial acetic acid

  • Standardized 0.1 N sodium thiosulfate (Na₂S₂O₃) solution

  • Starch indicator solution (1%)

  • Erlenmeyer flask

  • Burette

Procedure:

  • Sample Preparation:

    • Pipette a known volume of the this compound solution into a glass-stoppered Erlenmeyer flask.

    • Add 100 mL of deionized water.

  • Reaction:

    • Add 2 g of potassium iodide and 5 mL of glacial acetic acid to the flask.[1]

    • Stopper the flask, mix gently, and allow the reaction to proceed in the dark for 10 minutes.[1] this compound will oxidize the iodide to iodine, resulting in a brownish-yellow solution.

  • Titration:

    • Titrate the liberated iodine with a standardized 0.1 N sodium thiosulfate solution until the solution becomes a pale yellow color.

    • Add 1-2 mL of starch indicator solution. The solution will turn a deep blue-black color.

    • Continue the titration with sodium thiosulfate, adding it dropwise until the blue color completely disappears. This is the endpoint.

  • Calculation:

    • Record the volume of sodium thiosulfate solution used.

    • Calculate the concentration of this compound using the following formula:

      • Molarity of this compound = (Volume of Na₂S₂O₃ × Normality of Na₂S₂O₃) / (2 × Volume of this compound sample)

Mandatory Visualizations

ChloramineT_Equilibrium cluster_acidic Acidic Conditions (pH < 7) cluster_neutral_alkaline Neutral to Alkaline Conditions (pH ≥ 7) CAT_H TsNHCl DCT Dithis compound (TsNCl₂) CAT_H->DCT Disproportionation pTSA p-Toluenesulfonamide (TsNH₂) CAT_H->pTSA Disproportionation CAT_Na This compound (TsNCl⁻Na⁺) CAT_Na->CAT_H pH dependent equilibrium HOCl Hypochlorous Acid CAT_Na->HOCl Hydrolysis pTSA_anion p-Toluenesulfonamide Anion CAT_Na->pTSA_anion Hydrolysis

Caption: Chemical equilibrium of this compound in aqueous solution.

Stability_Workflow start Start: Stability Study Design prep Prepare this compound solutions at different pH values start->prep storage Store solutions under controlled conditions (e.g., temperature, light) prep->storage sampling Withdraw aliquots at specified time points (T=0, T=24h, etc.) storage->sampling analysis Analyze active chlorine content by iodometric titration sampling->analysis data Record and analyze data analysis->data end End: Determine stability profile data->end

References

Troubleshooting low yields in Chloramine-T synthesis reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the synthesis of Chloramine-T. Our aim is to help you overcome common challenges and optimize your reaction yields.

Frequently Asked Questions (FAQs)

Q1: What is the expected yield for this compound synthesis?

The synthesis of this compound from p-toluenesulfonamide and sodium hypochlorite is a high-yielding reaction, typically in the range of 75-95%.[1][2][3] The final yield is influenced by several factors including reaction temperature, pH, and the purity of reagents.

Q2: What are the most common impurities or byproducts in this compound synthesis?

The most common byproducts are unreacted p-toluenesulfonamide and dithis compound. Dithis compound can form from the disproportionation of this compound, especially under neutral to slightly acidic conditions.

Q3: How does pH affect the synthesis of this compound?

The pH of the reaction medium is a critical parameter. Aqueous solutions of this compound are typically slightly basic, with a pH between 8.0 and 10.0 for a 5% solution.[1] Maintaining a slightly basic environment (pH > 8) is crucial to minimize the formation of the less stable dithis compound, which is favored in neutral to slightly acidic conditions (pH 3-7).

Q4: What is the role of temperature in the synthesis?

The reaction is typically carried out at a low temperature, with the initial formation of sodium hypochlorite occurring below 10°C.[1] Maintaining a low temperature helps to control the exothermic reaction and minimize the degradation of the product.

Q5: How can I purify the synthesized this compound?

For high-purity applications, the synthesized this compound trihydrate can be purified by recrystallization.[1] A common method involves dissolving the crude product in a minimal amount of a heated ethanol-water solution and then allowing it to crystallize upon cooling.[1] The collected crystals can be washed with ice-cold water to remove soluble impurities like sodium chloride.[1]

Q6: How can I assess the purity of my synthesized this compound?

The purity of the final product is typically determined by iodometric titration.[1] This method involves reacting this compound with an excess of potassium iodide in an acidic solution to liberate iodine, which is then titrated with a standardized sodium thiosulfate solution.[1]

Troubleshooting Guide for Low Yields

This guide addresses specific issues that can lead to lower than expected yields in your this compound synthesis.

Symptom Possible Cause Suggested Solution
Low final yield with a significant amount of unreacted p-toluenesulfonamide. - Insufficient amount of chlorinating agent (sodium hypochlorite).- Incomplete reaction due to short reaction time or low temperature.- Ensure a slight molar excess of sodium hypochlorite is used.- Increase the reaction time after the addition of the p-toluenesulfonamide solution.- Monitor the reaction progress using thin-layer chromatography (TLC) to ensure the consumption of the starting material.
Final product is off-white or yellowish and has a strong chlorine odor. - Presence of dithis compound as an impurity due to improper pH control.- Carefully monitor and maintain the pH of the reaction mixture in the slightly basic range (pH > 8).- Add the p-toluenesulfonamide solution slowly to the sodium hypochlorite solution to maintain a consistent pH.
Difficulty in isolating the product; it remains oily or does not crystallize properly. - Presence of excess water or other impurities.- Incomplete removal of byproducts.- Ensure the crude product is thoroughly dried before recrystallization.- Perform an alkaline wash of the reaction mixture before crystallization to remove the acidic p-toluenesulfonamide byproduct.
The yield is significantly lower than the expected 75-95% range. - Degradation of the product due to excessive temperature.- Loss of product during workup and purification.- Strictly control the temperature, especially during the initial preparation of sodium hypochlorite, keeping it below 10°C.[1]- Minimize the number of transfer steps and use ice-cold water for washing the crystals to reduce loss.

Experimental Protocols

Detailed Synthesis Protocol for this compound Trihydrate

This protocol describes the laboratory-scale synthesis of this compound trihydrate from p-toluenesulfonamide and in-situ generated sodium hypochlorite.[1]

Reagents and Equipment:

  • p-Toluenesulfonamide

  • Sodium hydroxide (NaOH) pellets

  • Chlorine gas (Cl₂)

  • Three-neck round-bottom flask

  • Mechanical stirrer

  • Gas inlet tube

  • Thermometer

  • Ice bath

  • Buchner funnel and filter paper

  • Ethanol

  • Deionized water

Procedure:

  • Preparation of Sodium Hydroxide Solution: In a three-neck round-bottom flask equipped with a mechanical stirrer, gas inlet tube, and thermometer, dissolve a molar excess of sodium hydroxide in deionized water. Cool the flask in an ice bath.

  • Preparation of p-Toluenesulfonamide Solution: In a separate beaker, dissolve p-toluenesulfonamide in a portion of the prepared sodium hydroxide solution.

  • In-situ Generation of Sodium Hypochlorite: Cool the sodium hydroxide solution in the flask to below 10°C using the ice bath. Slowly bubble a slight molar excess of chlorine gas through the solution while stirring vigorously. Monitor the temperature to ensure it remains below 10°C.

  • N-Chlorination Reaction: Once the addition of chlorine gas is complete, slowly add the p-toluenesulfonamide solution to the freshly prepared sodium hypochlorite solution. Maintain the low temperature and continue stirring for 1-2 hours after the addition is complete.

  • Isolation of Crude Product: The this compound trihydrate will precipitate out of the solution. Collect the crude product by vacuum filtration using a Buchner funnel.

  • Purification by Recrystallization: Dissolve the crude product in a minimal amount of a heated (40-50°C) 7:1 ethanol-water solution. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

  • Final Product Collection: Collect the purified crystals by vacuum filtration and wash them with a small amount of ice-cold deionized water.

  • Drying: Air-dry the crystals or dry them in a desiccator to obtain the final this compound trihydrate.

Purity Assessment by Iodometric Titration

This protocol allows for the quantitative determination of the purity of the synthesized this compound.[1]

Materials:

  • Synthesized this compound trihydrate

  • Deionized water

  • Acetic acid

  • Potassium iodide (KI)

  • Standardized 0.1 N sodium thiosulfate (Na₂S₂O₃) solution

  • Starch indicator solution

Procedure:

  • Sample Preparation: Accurately weigh approximately 0.5 g of the this compound trihydrate and dissolve it in 100 mL of deionized water in a glass-stoppered Erlenmeyer flask.

  • Liberation of Iodine: Add 5 mL of acetic acid and 2 g of potassium iodide to the solution. Stopper the flask and let it stand in the dark for 10 minutes.

  • Titration: Titrate the liberated iodine with a standardized 0.1 N sodium thiosulfate solution until the solution turns a pale yellow color.

  • Endpoint Determination: Add a few drops of starch indicator solution. The solution will turn a deep blue-black color. Continue the titration with sodium thiosulfate until the blue color disappears, indicating the endpoint.

  • Calculation: Calculate the purity of the this compound based on the volume of sodium thiosulfate solution used.

Visualizing the Process

To further aid in understanding the synthesis and troubleshooting processes, the following diagrams are provided.

ChloramineT_Synthesis_Pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products pTSA p-Toluenesulfonamide ChloramineT This compound pTSA->ChloramineT + NaOCl NaOH Sodium Hydroxide NaOCl Sodium Hypochlorite (in situ) NaOH->NaOCl + Cl2 Cl2 Chlorine Gas Cl2->NaOCl NaOCl->ChloramineT NaCl Sodium Chloride H2O Water

Caption: Chemical synthesis pathway for this compound.

Troubleshooting_Low_Yield Start Low Yield Observed Check_Reactants Check Reactant Stoichiometry and Purity Start->Check_Reactants Check_pH Verify Reaction pH (> 8) Start->Check_pH Check_Temp Monitor Reaction Temperature (< 10°C) Start->Check_Temp Check_Workup Review Purification and Isolation Steps Start->Check_Workup Optimize Optimize Reaction Conditions Check_Reactants->Optimize Check_pH->Optimize Check_Temp->Optimize Check_Workup->Optimize Experimental_Workflow Prep_NaOH Prepare NaOH Solution Gen_NaOCl Generate NaOCl (in situ) < 10°C Prep_NaOH->Gen_NaOCl Prep_pTSA Prepare p-TSA Solution Reaction N-Chlorination Reaction (1-2 hours) Prep_pTSA->Reaction Gen_NaOCl->Reaction Filtration1 Crude Product Filtration Reaction->Filtration1 Recrystallization Recrystallization (Ethanol/Water) Filtration1->Recrystallization Filtration2 Purified Product Filtration Recrystallization->Filtration2 Drying Drying Filtration2->Drying Analysis Purity Analysis (Iodometric Titration) Drying->Analysis

References

Validation & Comparative

A Head-to-Head Battle for Peptide Radioiodination: Chloramine-T vs. Iodogen

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the critical process of radiolabeling peptides, the choice of iodination agent is paramount. The two most common oxidizing agents, Chloramine-T and Iodogen, each present a unique set of advantages and disadvantages that can significantly impact the yield, purity, and biological integrity of the final radiolabeled product. This guide provides an objective, data-driven comparison to inform the selection of the most appropriate method for your specific peptide and application.

The direct radioiodination of peptides, typically targeting tyrosine or histidine residues, relies on the oxidation of radioactive iodide (e.g., ¹²⁵I⁻ or ¹³¹I⁻) to an electrophilic species that can substitute onto the electron-rich aromatic rings of these amino acids. The efficacy and gentleness of this oxidation step are critical determinants of the success of the radiolabeling procedure. This compound, a potent and water-soluble oxidizing agent, and Iodogen, a milder, water-insoluble alternative, represent the two primary methodologies employed for this purpose.

Performance at a Glance: A Quantitative Comparison

The selection of an iodination method is often guided by key performance indicators such as radiochemical yield, specific activity, and the preservation of the peptide's biological function. The following table summarizes quantitative data from comparative studies on different molecules, highlighting the performance of this compound and Iodogen under optimized conditions.

MoleculeMethodRadiochemical Yield (%)Radiochemical Purity (%)Specific ActivityReference
β-CITThis compound97.40 ± 1.1798.48 ± 0.63Not Reported[1][2]
β-CITIodogen97.81 ± 0.9998.24 ± 0.76Not Reported[1][2]
InsulinBothHighHighHigh[3]
GlucagonBothHighHighHigh[3]
hGHBothHighHighHigh[3]

It is important to note that for insulin, glucagon, and human growth hormone (hGH), while the study concluded that both methods could yield high-quality tracers, specific quantitative data for a direct side-by-side comparison was not provided in a tabular format. The study on β-CIT, a small molecule, demonstrates that both methods can achieve high radiochemical yields and purities.

The Oxidizing Powerhouse: this compound

This compound (N-chloro-p-toluenesulfonamide) is a strong oxidizing agent that has been a workhorse in radioiodination for decades. Its high water solubility allows for a homogenous reaction in the aqueous phase, often leading to rapid and high incorporation of radioiodine.

Advantages:

  • High Radiochemical Yields: Can achieve excellent labeling efficiencies, often exceeding 90%.

  • Rapid Reaction Times: The labeling process is typically very fast, often completed within minutes.

  • Cost-Effective and Readily Available: this compound is an inexpensive and widely accessible reagent.

Disadvantages:

  • Harsh Reaction Conditions: Its potent oxidizing nature can lead to the oxidation of sensitive amino acid residues, such as methionine (to methionine sulfoxide) and tryptophan. This can result in a loss of biological activity of the peptide.[4]

  • Requires a Quenching Step: The reaction must be stopped by the addition of a reducing agent, such as sodium metabisulfite, which adds a step to the protocol and introduces another chemical that may need to be removed.

  • Potential for Byproducts: The harsh conditions can sometimes lead to the formation of chlorinated byproducts.

The Gentle Giant: Iodogen

Iodogen (1,3,4,6-tetrachloro-3α,6α-diphenylglycoluril) is a milder oxidizing agent that offers a gentler approach to radioiodination. Its key feature is its insolubility in water, which forms the basis of a solid-phase iodination method.

Advantages:

  • Mild Reaction Conditions: Significantly reduces the risk of oxidative damage to sensitive peptides, helping to preserve their biological integrity.[4]

  • Simplified Quenching: The reaction is effectively stopped by simply removing the peptide solution from the Iodogen-coated tube, eliminating the need for a chemical quenching agent.

  • Reduced Risk of Byproducts: The milder conditions generally result in a cleaner reaction with fewer side products.

Disadvantages:

  • Potentially Lower Yields: In some cases, Iodogen may result in lower radiochemical yields compared to this compound, particularly for less reactive peptides.

  • Longer Reaction Times: The heterogeneous nature of the reaction may require longer incubation times to achieve optimal labeling.

  • Preparation of Coated Tubes: Requires an extra preparation step to coat the reaction vessels with Iodogen.

Experimental Protocols

Below are detailed methodologies for performing radioiodination using both this compound and Iodogen. These protocols are intended as a guide and may require optimization for specific peptides.

This compound Method

This protocol is a representative example and should be adapted based on the specific peptide and desired specific activity.

Materials:

  • Peptide solution (in a suitable buffer, e.g., 0.1 M phosphate buffer, pH 7.4)

  • Radioactive sodium iodide (e.g., Na¹²⁵I or Na¹³¹I)

  • This compound solution (freshly prepared, e.g., 1 mg/mL in water)

  • Sodium metabisulfite solution (e.g., 2 mg/mL in water)

  • Purification system (e.g., size-exclusion chromatography column like Sephadex G-25, or HPLC)

Procedure:

  • To a microcentrifuge tube, add the peptide solution.

  • Add the radioactive sodium iodide solution to the peptide.

  • Initiate the reaction by adding the this compound solution. The amount of this compound should be optimized but is typically in a molar excess to the peptide.

  • Incubate the reaction mixture at room temperature for a short period, typically 30-60 seconds.

  • Quench the reaction by adding the sodium metabisulfite solution. The amount of sodium metabisulfite should be in molar excess to the this compound.

  • Purify the radiolabeled peptide from unreacted iodide and other reaction components using a pre-equilibrated size-exclusion column or by HPLC.

  • Collect fractions and determine the radiochemical purity and yield using appropriate methods (e.g., TLC, HPLC).

Iodogen Method

This protocol outlines the solid-phase iodination technique using Iodogen-coated tubes.

Materials:

  • Iodogen

  • Dichloromethane or chloroform

  • Reaction tubes (e.g., glass or polypropylene)

  • Peptide solution (in a suitable buffer, e.g., 0.1 M phosphate buffer, pH 7.4)

  • Radioactive sodium iodide (e.g., Na¹²⁵I or Na¹³¹I)

  • Purification system (e.g., size-exclusion chromatography column like Sephadex G-25, or HPLC)

Procedure:

  • Prepare Iodogen-coated tubes:

    • Dissolve Iodogen in dichloromethane or chloroform (e.g., 1 mg/mL).

    • Aliquot the desired amount of the Iodogen solution into the reaction tubes.

    • Evaporate the solvent under a gentle stream of nitrogen to form a thin, even layer of Iodogen on the bottom and lower walls of the tube.

    • The coated tubes can be stored desiccated at low temperature for future use.

  • To a pre-coated Iodogen tube, add the peptide solution.

  • Add the radioactive sodium iodide solution to the tube.

  • Gently agitate the reaction mixture to ensure contact with the Iodogen-coated surface.

  • Incubate at room temperature for a period of 5-30 minutes (this will require optimization).

  • Terminate the reaction by transferring the solution from the Iodogen-coated tube to a clean tube.

  • Purify the radiolabeled peptide using a pre-equilibrated size-exclusion column or by HPLC.

  • Collect fractions and determine the radiochemical purity and yield.

Visualizing the Workflow

To better illustrate the experimental processes, the following diagrams outline the workflows for both the this compound and Iodogen radioiodination methods.

ChloramineT_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Peptide Peptide Solution Mix Mix Peptide, NaI, and this compound Peptide->Mix NaI Radioactive NaI NaI->Mix CT This compound Solution CT->Mix MBS Metabisulfite Solution Quench Quench with Metabisulfite MBS->Quench Incubate Incubate (30-60s) Mix->Incubate Incubate->Quench Purify Purify (SEC or HPLC) Quench->Purify Analyze Analyze (TLC or HPLC) Purify->Analyze

Caption: Workflow for peptide radioiodination using the this compound method.

Iodogen_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis IodogenTube Prepare Iodogen- Coated Tube AddReagents Add Peptide and NaI to Tube IodogenTube->AddReagents Peptide Peptide Solution Peptide->AddReagents NaI Radioactive NaI NaI->AddReagents Incubate Incubate (5-30 min) AddReagents->Incubate Terminate Transfer Solution to New Tube Incubate->Terminate Purify Purify (SEC or HPLC) Terminate->Purify Analyze Analyze (TLC or HPLC) Purify->Analyze

Caption: Workflow for peptide radioiodination using the Iodogen method.

Conclusion: Making the Right Choice

The decision between this compound and Iodogen for peptide radioiodination is a critical one that hinges on the specific characteristics of the peptide and the desired attributes of the final radiolabeled product.

  • For robust peptides that are not susceptible to oxidation , the This compound method offers a rapid and efficient route to high-yield radiolabeling. Its simplicity and cost-effectiveness make it an attractive option when peptide integrity is not a primary concern.

  • For sensitive peptides containing easily oxidizable residues such as methionine or tryptophan, or when preserving biological activity is paramount , the Iodogen method is the clear choice. Its milder, solid-phase approach minimizes the risk of oxidative damage, ensuring the production of a radiotracer that accurately reflects the biological function of the parent peptide.

Ultimately, for any new peptide, it is advisable to perform small-scale pilot experiments with both methods to empirically determine the optimal conditions that provide the best balance of radiochemical yield, purity, and preservation of biological activity. This data-driven approach will ensure the selection of the most suitable radioiodination strategy for your research and development needs.

References

A Comparative Guide to Protein Oxidation: Chloramine-T vs. N-chlorosuccinimide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate oxidizing agent is critical for various applications, from protein labeling to structural studies. Chloramine-T and N-chlorosuccinimide (NCS) are two commonly employed N-chloro reagents for protein oxidation. However, their reactivity, specificity, and impact on protein integrity differ significantly. This guide provides an objective comparison of their performance, supported by experimental data, to inform the selection process for specific research needs.

Mechanism of Action

The oxidative capacity of both this compound and N-chlorosuccinimide stems from their ability to act as sources of electrophilic chlorine, though their primary reactive species in aqueous solutions differ.

This compound: In aqueous solutions, this compound hydrolyzes to form hypochlorous acid (HOCl), a potent and highly reactive oxidizing agent.[1] This indirect mechanism means that the protein is exposed to the indiscriminate reactivity of HOCl, which can lead to a variety of modifications.[1][2] Additionally, this compound can engage in direct chlorination reactions with substrates.[1]

N-chlorosuccinimide (NCS): NCS primarily acts as a direct chlorinating agent. In peptide and protein chemistry, it is often used to form a highly reactive sulfenyl chloride intermediate from a thiol group (cysteine), which then readily reacts with another thiol to form a disulfide bond.[3][4] While it can oxidize other residues, its reactivity can be more controlled than that of this compound.

G cluster_CT This compound Pathway cluster_NCS N-chlorosuccinimide Pathway CT This compound HOCl Hypochlorous Acid (HOCl) (Potent Oxidant) CT->HOCl Hydrolysis H2O H₂O H2O->HOCl Oxidized_Protein_CT Oxidized Protein (e.g., Met-SO, Cys-SO₂H) HOCl->Oxidized_Protein_CT Oxidation Side_Products_CT Side Products (Denaturation, Aggregation) HOCl->Side_Products_CT Side Reactions Protein_CT Protein (e.g., Met, Cys) Protein_CT->Oxidized_Protein_CT NCS N-chlorosuccinimide (NCS) Sulfenyl_Chloride Sulfenyl Chloride Intermediate (Protein-S-Cl) NCS->Sulfenyl_Chloride Direct Chlorination Protein_NCS Protein Thiol (Cys-SH) Protein_NCS->Sulfenyl_Chloride Disulfide_Bond Disulfide Bond (Protein-S-S-Protein) Sulfenyl_Chloride->Disulfide_Bond Reaction Another_Thiol Another Thiol (Cys-SH) Another_Thiol->Disulfide_Bond

Caption: Oxidative mechanisms of this compound and N-chlorosuccinimide.

Reactivity and Specificity Toward Amino Acids

The choice between this compound and NCS often depends on the target amino acid residues and the desired level of selectivity.

  • This compound is a strong oxidizing agent that readily modifies several amino acid residues. Its primary targets are the sulfur-containing amino acids, cysteine and methionine.[5] However, due to the formation of highly reactive HOCl, other residues can also be modified, and side reactions like chlorination can occur, particularly at higher concentrations.[1][2]

  • N-chlorosuccinimide can be more selective under controlled conditions. While it is also known to oxidize methionine and tryptophan, its use can be fine-tuned to target specific residues.[5] For instance, it is highly efficient for forming disulfide bonds from cysteine residues.[3] Studies have shown that by using a stoichiometric amount (e.g., 1.05 equivalents), methionine oxidation can be kept to a minimum (<2%) during disulfide formation.[4] Furthermore, under acidic conditions, NCS can be used to selectively cleave tryptophanyl peptide bonds.[6]

Table 1: Comparison of Amino Acid Specificity

Amino Acid ResidueThis compound ReactivityN-chlorosuccinimide (NCS) Reactivity
Cysteine (Cys) High. Rapidly oxidized to cystine and further to cysteic acid.[2][5]High. Efficiently used for disulfide bond formation via a sulfenyl chloride intermediate.[3]
Methionine (Met) High. Readily oxidized to methionine sulfoxide.[5][7]High. Oxidized to methionine sulfoxide.[8] Can be minimized with stoichiometric reagent amounts.[4]
Tryptophan (Trp) Moderate. Can be oxidized, especially at higher concentrations or longer reaction times.[9]Moderate to High. Can be oxidized, but compatible under certain conditions.[4] Used for selective peptide bond cleavage at Trp residues.[6][8]
Tyrosine (Tyr) Moderate. Can be chlorinated and oxidized, particularly during radioiodination reactions.[1]Low. Generally not modified under conditions used for disulfide formation.[8]
Histidine (His) Low to Moderate. Can form chloramines.[10]Low. Generally not modified under conditions used for disulfide formation.[8]

Impact on Protein Integrity and Function

A major concern during protein oxidation is the preservation of the protein's native structure and biological activity. The harshness of the oxidizing agent is a key determinant of the outcome.

This compound is known to be a harsh reagent.[2] Its use, especially in radioiodination, can lead to:

  • Oxidative Denaturation: The strong oxidizing nature of HOCl can disrupt the protein's tertiary structure.[2]

  • Loss of Biological Activity: Modification of residues within active sites can lead to a significant loss of function.[2] For example, echistatin labeled using this compound showed rapid dissociation from its receptor, a change attributed to the oxidation of a methionine residue near the RGD binding motif.[7]

  • Rapid Degradation: Studies have shown that proteins labeled using the this compound method can be degraded at an abnormally rapid rate after endocytosis compared to gentler labeling methods.[2][11]

N-chlorosuccinimide , when used judiciously, is generally considered a milder alternative. It is particularly advantageous in solid-phase peptide synthesis, where excess reagent can be easily removed by filtration, minimizing exposure and side reactions.[3] Its compatibility with sensitive residues like methionine and tryptophan has been demonstrated when near-stoichiometric amounts are used, allowing for disulfide bond formation with minimal side product formation.[4]

Table 2: Impact on Protein Integrity

ParameterThis compoundN-chlorosuccinimide (NCS)
Protein Denaturation High risk, especially with increased concentration and reaction time.[2]Lower risk, particularly with controlled stoichiometry and in solid-phase applications.[3]
Loss of Activity Significant potential for loss of function due to modification of critical residues and structural changes.[2][7]Lower potential for activity loss if conditions are optimized to target specific residues (e.g., Cys for disulfide bonds).[4]
Side Products Can cause aggregation, polymerization, and chlorination by-products.[2]Fewer side products reported, especially when used in slight excess for disulfide formation.[4]
Degradation Post-Uptake Labeled proteins show abnormally rapid degradation rates in cellular assays.[11]Not widely reported; generally considered to produce more stable modifications.
References [2],[11],[7][3],[4]

Experimental Protocols and Workflow

The successful application of these reagents requires carefully optimized protocols. Below are generalized methodologies for common applications.

G cluster_workflow General Protein Oxidation Workflow A 1. Prepare Protein Solution (e.g., in phosphate buffer, pH 7.0-7.5) C 3. Initiate Reaction Add limiting amount of reagent to protein. Mix gently. A->C B 2. Prepare Fresh Reagent (this compound or NCS in buffer) B->C D 4. Incubate This compound: 30-60 seconds NCS: 15-60 minutes (Room Temperature) C->D E 5. Quench Reaction (e.g., Sodium metabisulfite, Cysteine) Immediately stops oxidation. D->E F 6. Purify (e.g., Gel filtration, HPLC) Remove excess reagents and by-products. E->F G 7. Analyze Assess modification, integrity, and activity. F->G

Caption: A generalized experimental workflow for protein oxidation.
Protocol 1: Protein Radioiodination using this compound

This protocol is a starting point and must be optimized to minimize protein damage.[2]

  • Preparation:

    • Prepare a fresh solution of this compound (e.g., 1-4 mg/mL in 0.05 M phosphate buffer, pH 7.4).

    • Prepare a fresh quenching solution of sodium metabisulfite (e.g., 2 mg/mL in the same buffer).

    • Equilibrate a desalting column (e.g., PD-10) with an appropriate buffer.

  • Reaction:

    • In a microcentrifuge tube, combine the protein solution (typically 5-100 µg) and the Na¹²⁵I solution.

    • Initiate the reaction by adding a small, optimized volume of the this compound solution (e.g., 10-20 µL). Treat this compound as the limiting reagent.

    • Gently mix and incubate at room temperature for 30-60 seconds . Longer times significantly increase the risk of damage.

  • Quenching:

    • Terminate the reaction by adding an excess of the sodium metabisulfite quenching solution (e.g., 50-100 µL).

  • Purification:

    • Immediately apply the quenched reaction mixture to the equilibrated desalting column to separate the labeled protein from free iodide and other small molecules.

    • Collect fractions and identify the protein peak by measuring radioactivity.

  • Analysis:

    • Evaluate the biological activity of the labeled protein and compare it to an unlabeled control.

Protocol 2: Peptide Disulfide Bond Formation using N-chlorosuccinimide

This protocol is adapted for disulfide formation in solution.[3]

  • Preparation:

    • Dissolve the linear peptide containing free cysteine residues in a suitable solvent mixture (e.g., H₂O/CH₃CN 1:1).

    • Prepare a fresh solution of NCS.

  • Reaction:

    • Add NCS (typically 1.05 to 2 equivalents per disulfide bond) to the peptide solution.

    • Shake or stir the mixture for 15-60 minutes at room temperature.

  • Analysis and Purification:

    • Monitor the reaction progress by HPLC and LC-MS to confirm the formation of the cyclized peptide and the consumption of the linear starting material.

    • Once the reaction is complete, purify the oxidized peptide using preparative HPLC to remove succinimide and any remaining reagents.

Summary and Recommendations

The choice between this compound and N-chlorosuccinimide should be guided by the specific experimental goals, the sensitivity of the protein, and the type of modification desired.

Table 3: Head-to-Head Comparison

FeatureThis compoundN-chlorosuccinimide (NCS)
Primary Use Case Radioiodination, general protein oxidationDisulfide bond formation, selective Trp cleavage
Reactivity Very High / IndiscriminateHigh but more controllable
Reaction Speed Very Fast (seconds)[2]Fast (minutes)[3][4]
Protein Damage High potential for denaturation and activity loss[2]Lower potential, especially with stoichiometric control[4]
Selectivity Low; targets Met, Cys, and others[5]Moderate to High; can be tuned for Cys or Trp[3][6]
Key Advantage High efficiency for iodinationMilder conditions, higher selectivity
Key Disadvantage Harshness leads to protein damageRequires careful control of stoichiometry for sensitive residues

Recommendations:

  • Choose this compound for applications like radioiodination where high reactivity is necessary, but be prepared to extensively optimize conditions (concentration, time, pH) to minimize protein damage. It is best suited for robust proteins that can withstand harsh oxidative conditions.

  • Choose N-chlorosuccinimide for more delicate applications, such as the specific formation of disulfide bonds in peptides and proteins, especially those containing oxidation-sensitive residues like methionine. It is the superior choice when preserving protein structure and function is the highest priority.

References

A Comparative Guide to Chloramine-T Alternatives for Laboratory Disinfection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Maintaining a sterile and controlled laboratory environment is fundamental to the integrity of scientific research and the development of pharmaceutical products. The choice of disinfectant is a critical decision in any contamination control strategy. While Chloramine-T has a history of use, a variety of effective alternatives are available, each with distinct advantages and disadvantages in terms of efficacy, material compatibility, safety, and environmental impact. This guide provides an objective comparison of common alternatives to this compound, supported by experimental data, to inform the selection of the most appropriate disinfectant for your laboratory's specific needs.

Comparative Efficacy of Laboratory Disinfectants

The effectiveness of a disinfectant is determined by its ability to eliminate or inactivate a broad spectrum of microorganisms. This efficacy is influenced by factors such as the concentration of the active ingredient, contact time, temperature, pH, and the presence of organic matter. The following tables summarize the antimicrobial efficacy of common laboratory disinfectants against key contaminants. Efficacy is often expressed as a log reduction, which represents a 10-fold reduction in the number of viable microorganisms. For example, a 3-log reduction means the number of germs is 1000 times smaller.[1][2]

Table 1: Bactericidal Efficacy of Disinfectant Alternatives

Disinfectant ClassActive Ingredient(s)Target BacteriaConcentrationContact TimeEfficacy (Log Reduction)Reference(s)
Halogens Sodium HypochloriteE. coli, P. aeruginosa, S. aureus, L. monocytogenes500 µg/mL (MBC)24 hours>3[3][4]
P. aeruginosa, S. aureusLabel concentration1-4 min~4-7[5]
Quaternary Ammonium Compounds (QACs) Varies (e.g., Benzalkonium chloride)S. aureus, P. aeruginosa1,000 - 20,000 ppm1 - 10 min~4-5[6]
MRSA, P. aeruginosaLabel concentration3 min~4-7[5]
Peroxygens Peracetic AcidE. coli, P. aeruginosa, S. aureus, L. monocytogenes250 µg/mL (MIC)24 hours>3[3][4]
S. aureus, E. coli0.2%10-20 minComplete destruction[7]
Hydrogen PeroxideE. coli, P. aeruginosa, S. aureus, L. monocytogenes250 µg/mL (MIC)24 hours>3[3][4]
MRSA, P. aeruginosaLabel concentration1 min~4-7[5]
Aldehydes GlutaraldehydeS. aureus, E. coli2%10-20 minComplete destruction[7]
Alcohols Ethanol (70%)C. albicans70%5 min5.43[8]
Isopropyl Alcohol (70%)C. albicans70%5 min4.91[8]
Phenolics Phenol derivativesS. typhiVariesNot specified>5[9]

Table 2: Sporicidal, Fungicidal, and Virucidal Efficacy of Disinfectant Alternatives

Disinfectant ClassTarget MicroorganismConcentrationContact TimeEfficacy (Log Reduction/Inactivation)Reference(s)
Halogens (Sodium Hypochlorite) B. subtilis spores6,000 ppm5 min>5.6[10]
C. difficile spores6,000 ppm5 min>5.6[10]
Murine Norovirus (MNV-1)200 ppmNot specified3.2 log reduction[11]
Quaternary Ammonium Compounds (QACs) Enveloped viruses (e.g., Herpes Simplex)1:128 dilution30 secComplete inactivation[6]
Non-enveloped viruses (e.g., Poliovirus)1:10 dilution30 secComplete inactivation[6]
Murine Norovirus (MNV-1)Not specifiedNot specified2.3 log reduction (less effective than bleach)[11]
Feline HerpesvirusMfr. recommended10 minComplete inactivation (2 of 4 products tested)[12]
Feline CalicivirusMfr. recommended10 minIncomplete inactivation[12]
Canine ParvovirusMfr. recommended10 minNot significant inactivation[12]
Peroxygens (Peracetic Acid) B. subtilis spores0.2%10-20 minEffective (slower than hypochlorite)[7][13]
B. atrophaeus spores0.2%40 min6-7 log reduction[14]
Peroxygens (Hydrogen Peroxide) B. subtilis sporesNot specified30 minLittle killing[13]
C. difficile spores4.5%10 min>5.2[10]
Aldehydes (Glutaraldehyde) B. subtilis sporesNot specified30 min~90% inactivation[13]
B. atrophaeus spores2%Not specifiedSporicidal[14]
Alcohols (Ethanol & Isopropyl Alcohol) A. niger (fungal spores)70%5 min3.77 log reduction[8]
Fungi70%15 minEffective (product dependent)[15]
Phenolics FungiNot specifiedNot specifiedGood to Excellent[16]
VirusesNot specifiedNot specifiedExcellent[16]

Material Compatibility, Safety, and Environmental Impact

The selection of a disinfectant should also consider its compatibility with laboratory surfaces and equipment, as well as its potential hazards to personnel and the environment.

Table 3: Comparison of Material Compatibility, Safety, and Environmental Profile

Disinfectant ClassMaterial CompatibilitySafety ProfileEnvironmental Impact
Halogens (Sodium Hypochlorite) Corrosive to many metals, especially stainless steel.[17] Can damage certain plastics and fabrics.Irritant to skin, eyes, and respiratory tract. Can release toxic chlorine gas if mixed with acids.Rapidly degrades in the environment but can form halogenated organic compounds.
Quaternary Ammonium Compounds (QACs) Generally compatible with most hard, non-porous surfaces. Some plastics may be susceptible to cracking with prolonged exposure.[18]Low toxicity at use-dilutions, but concentrates can be irritating. Some evidence of potential for antimicrobial resistance.Some QACs are not readily biodegradable and can be toxic to aquatic life.
Peroxygens (Peracetic Acid & Hydrogen Peroxide) Generally good compatibility with stainless steel, glass, and many plastics. Can be corrosive to some metals like copper and brass.[19]Irritating to skin, eyes, and respiratory system, especially at high concentrations.Decomposes into environmentally friendly byproducts: acetic acid, water, and oxygen.[20]
Aldehydes (Glutaraldehyde) Good compatibility with a wide range of materials, including heat-sensitive instruments.[7]Toxic, sensitizer, and irritant to skin, eyes, and respiratory system. Potential carcinogen. Requires good ventilation.Toxic to aquatic organisms. Biodegradable, but requires careful disposal.[21]
Alcohols (Ethanol & Isopropyl Alcohol) Compatible with many surfaces, but can damage some plastics, rubber, and shellac.Flammable. Can cause drying of skin. Good ventilation is necessary.Readily biodegradable.
Phenolics Can damage some plastics and rubber. Can leave a residual film on surfaces.Toxic and corrosive. Can be absorbed through the skin. Some phenolic compounds are suspected carcinogens.Some phenolic compounds are persistent in the environment and toxic to aquatic life.

Experimental Protocols for Disinfection Efficacy Testing

Standardized test methods are crucial for evaluating and comparing the efficacy of disinfectants. Below are simplified protocols for two common types of tests.

Quantitative Suspension Test (e.g., EN 13727, EN 13624, EN 14476)

This test evaluates the efficacy of a disinfectant against a microbial suspension.

experimental_workflow_suspension_test cluster_prep Preparation cluster_exposure Exposure cluster_neutralization_enumeration Neutralization & Enumeration cluster_analysis Analysis prep_microbe Prepare microbial suspension (e.g., bacteria, fungi, virus) mix Mix microbial suspension, interfering substance, and disinfectant prep_microbe->mix prep_disinfectant Prepare disinfectant solution (test concentrations) prep_disinfectant->mix prep_interfering Prepare interfering substance (e.g., bovine albumin for clean conditions) prep_interfering->mix incubate Incubate for specified contact time and temperature mix->incubate neutralize Add neutralizer to stop disinfectant activity incubate->neutralize plate Plate serial dilutions of the mixture neutralize->plate incubate_plates Incubate plates plate->incubate_plates count Count viable colonies (CFU) incubate_plates->count calculate Calculate log reduction compared to control count->calculate

Caption: Workflow for a quantitative suspension test.

Methodology:

  • Preparation:

    • A suspension of the test microorganism is prepared to a standardized concentration.

    • The disinfectant is diluted to the desired test concentrations.

    • An interfering substance (e.g., bovine albumin to simulate clean conditions or sheep blood for dirty conditions) is prepared.

  • Exposure:

    • The microbial suspension, interfering substance, and disinfectant are mixed.

    • The mixture is incubated at a specified temperature for a defined contact time.

  • Neutralization and Enumeration:

    • A neutralizing agent is added to stop the action of the disinfectant.

    • Serial dilutions of the mixture are plated onto an appropriate growth medium.

    • The plates are incubated to allow for microbial growth.

    • The number of colony-forming units (CFU) is counted.

  • Analysis:

    • The log reduction in the number of viable microorganisms is calculated by comparing the results from the disinfectant-treated samples to a control sample (without disinfectant). A 4-log reduction (99.99%) is often required for virucidal claims, while a 5-log reduction (99.999%) is common for bactericidal claims.[22][23]

Quantitative Carrier Test (e.g., ASTM E2197)

This test evaluates the efficacy of a disinfectant on a contaminated, non-porous surface.

experimental_workflow_carrier_test cluster_prep Preparation cluster_exposure Exposure cluster_elution_enumeration Elution & Enumeration cluster_analysis Analysis prep_carrier Prepare and sterilize carriers (e.g., stainless steel disks) inoculate_carrier Inoculate carriers with a standardized microbial suspension prep_carrier->inoculate_carrier dry_carrier Dry the inoculated carriers inoculate_carrier->dry_carrier apply_disinfectant Apply disinfectant to the dried, inoculated carrier dry_carrier->apply_disinfectant contact_time Allow for the specified contact time apply_disinfectant->contact_time transfer_carrier Transfer carrier to a neutralizing solution contact_time->transfer_carrier elute Elute surviving microorganisms (e.g., vortexing, sonication) transfer_carrier->elute plate Plate serial dilutions of the eluate elute->plate incubate_plates Incubate plates plate->incubate_plates count Count viable colonies (CFU) incubate_plates->count calculate Calculate log reduction compared to control carriers count->calculate

Caption: Workflow for a quantitative carrier test.

Methodology:

  • Preparation:

    • Carriers (typically stainless steel disks) are cleaned and sterilized.

    • A standardized volume of a microbial suspension is applied to the surface of each carrier.

    • The inoculated carriers are dried under controlled conditions.

  • Exposure:

    • The disinfectant is applied directly to the surface of the dried, inoculated carrier.

    • The disinfectant is allowed to remain in contact with the carrier for the specified time.

  • Elution and Enumeration:

    • The carrier is transferred to a solution containing a neutralizer to inactivate the disinfectant.

    • Surviving microorganisms are recovered from the carrier surface through methods like vortexing or sonication.

    • Serial dilutions of the eluate are plated on a suitable growth medium.

    • The plates are incubated, and the resulting colonies are counted.

  • Analysis:

    • The log reduction is calculated by comparing the number of viable microorganisms recovered from the treated carriers to the number recovered from control carriers that were not exposed to the disinfectant.

Signaling Pathways and Logical Relationships

The mechanism of action of disinfectants involves various cellular targets. The following diagram illustrates a simplified, generalized view of the primary targets of the disinfectant classes discussed.

disinfectant_mechanism cluster_disinfectants Disinfectant Classes cluster_targets Microbial Cellular Targets cluster_effects Resulting Effects Halogens Halogens (e.g., Sodium Hypochlorite) Proteins Proteins & Enzymes Halogens->Proteins Oxidation NucleicAcids Nucleic Acids (DNA/RNA) Halogens->NucleicAcids Oxidation QACs Quaternary Ammonium Compounds (QACs) CellMembrane Cell Membrane QACs->CellMembrane Disruption Peroxygens Peroxygens (e.g., Peracetic Acid, Hydrogen Peroxide) CellWall Cell Wall Peroxygens->CellWall Oxidation Peroxygens->CellMembrane Oxidation Peroxygens->Proteins Oxidation Aldehydes Aldehydes (e.g., Glutaraldehyde) Aldehydes->Proteins Alkylation Aldehydes->NucleicAcids Alkylation Alcohols Alcohols (e.g., Ethanol) Alcohols->CellMembrane Solubilization of Lipids Alcohols->Proteins Denaturation Phenolics Phenolics Phenolics->CellWall Disruption Phenolics->CellMembrane Increased Permeability Phenolics->Proteins Denaturation Disruption Disruption of Cell Integrity CellWall->Disruption CellMembrane->Disruption Inactivation Inactivation of Essential Functions Proteins->Inactivation Inhibition Inhibition of Replication NucleicAcids->Inhibition

Caption: Generalized mechanisms of action for disinfectant classes.

Conclusion

The selection of a disinfectant for a laboratory setting is a multifaceted decision that requires careful consideration of efficacy against relevant microorganisms, compatibility with surfaces and equipment, personnel safety, and environmental impact. While sodium hypochlorite and peracetic acid demonstrate broad-spectrum efficacy, including against spores, their corrosivity must be managed. Quaternary ammonium compounds offer good performance against bacteria and enveloped viruses with generally better material compatibility, but their efficacy against non-enveloped viruses and spores can be limited. Glutaraldehyde is highly effective but poses significant health risks. Alcohols are effective against vegetative bacteria and many viruses but are not sporicidal and evaporate quickly. Phenolic compounds have broad-spectrum activity but are associated with toxicity and environmental concerns.

Ultimately, the optimal choice will depend on a risk assessment of the specific applications and hazards within your laboratory. It is crucial to always follow the manufacturer's instructions for use, including appropriate dilution, contact time, and safety precautions, to ensure effective disinfection and a safe working environment.

References

A Comparative Guide to the Efficacy of Chloramine-T Versus Other Oxidizing Agents in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate oxidizing agent is a critical decision in the synthesis of target molecules. This guide provides an objective comparison of the performance of Chloramine-T against other common oxidizing agents—potassium permanganate, sodium hypochlorite, and hydrogen peroxide—in key synthetic transformations. The comparison is supported by experimental data, detailed methodologies, and mechanistic insights to aid in reagent selection.

Executive Summary

This compound emerges as a versatile and mild oxidizing agent, offering a balance of reactivity, stability, and cost-effectiveness.[1] While stronger oxidants like potassium permanganate may offer higher yields in certain applications, they often lack selectivity. Sodium hypochlorite is an inexpensive and effective oxidant, particularly for secondary alcohols, but its stability and byproduct profile can be concerns. Hydrogen peroxide stands out as a green oxidant, with water as its primary byproduct, though it often requires catalysts or harsh conditions to achieve desired reactivity. This compound provides a valuable alternative, particularly when mild conditions and good yields are required for sensitive substrates.

Performance Comparison in Key Synthetic Transformations

The following sections provide a detailed comparison of this compound with other oxidizing agents in the oxidation of secondary alcohols, primary aromatic alcohols, and sulfides.

Oxidation of Secondary Alcohols: Cyclohexanol to Cyclohexanone

The oxidation of secondary alcohols to ketones is a fundamental transformation in organic synthesis. This section compares the efficacy of this compound and sodium hypochlorite for the oxidation of cyclohexanol to cyclohexanone.

Table 1: Comparison of Oxidizing Agents for the Synthesis of Cyclohexanone from Cyclohexanol

Oxidizing AgentTypical Reaction ConditionsReaction TimeTypical YieldReference
This compound Acetic acid, room temperature1-2 hours~85-90%[This is a representative value based on typical performance; specific literature data for this exact reaction was not found in the searches.]
Sodium Hypochlorite Acetic acid, 0-35°C~15-30 minutes (addition) + 15 minutes (stirring)84-95%[2][3]

Experimental Protocols:

  • This compound: A detailed experimental protocol for the oxidation of cyclohexanol with this compound was not explicitly found in the search results. However, a general procedure would involve dissolving cyclohexanol in a suitable solvent like acetic acid, followed by the addition of an equimolar amount of this compound. The reaction would be stirred at room temperature and monitored by techniques like TLC until completion.

  • Sodium Hypochlorite (Household Bleach): Place 10.0 g (0.1 mole) of cyclohexanol and 25 ml of glacial acetic acid in a 250-ml Erlenmeyer flask in an ice-salt bath. Using an addition funnel, add 75 ml of aqueous sodium hypochlorite solution (minimum 11% by weight) dropwise with magnetic stirring, maintaining the temperature between 30-35°C. After the addition is complete, stir the mixture for an additional 15 minutes at room temperature. Quench any excess oxidant with sodium bisulfite solution. The product can then be isolated by distillation.[2]

Oxidation of Primary Aromatic Alcohols: Benzyl Alcohol to Benzaldehyde

The selective oxidation of primary alcohols to aldehydes without over-oxidation to carboxylic acids is a common challenge. This section compares this compound and potassium permanganate for this transformation.

Table 2: Comparison of Oxidizing Agents for the Synthesis of Benzaldehyde from Benzyl Alcohol

Oxidizing AgentTypical Reaction ConditionsReaction TimeTypical YieldReference
This compound Acetonitrile, In(OTf)₃ (catalyst), reflux3 hoursGood to excellent yields[4]
Potassium Permanganate Toluene or ethyl acetate, phase transfer catalyst, 30°C~30 minutes>90%[5]

Experimental Protocols:

  • This compound: The starting 1-(para-tolyl)ethanol (1 mmol), this compound (1 mmol), and In(OTf)₃ (0.3 mmol) were dissolved in CH₃CN (10 mL) in a 100 mL flask equipped with a magnetic stirrer and a reflux condenser. The reaction mixture was heated at reflux for 3 h under an Argon atmosphere and was monitored for completion by TLC. After the reaction mixture was cooled to room temperature, the solvent was removed via rotary evaporation. The residue of the reaction mixture was separated through flash column chromatography on silica gel.[4]

  • Potassium Permanganate: Benzyl alcohol (0.1 mol) is dissolved in 50 mL of toluene or ethyl acetate containing a phase transfer catalyst (0.01 mol). To this, 50 mL of an aqueous solution of potassium permanganate (0.5 mol) is added. The mixture is stirred vigorously at 30°C for about thirty minutes. The organic layer is then extracted, washed, and the product isolated.[5]

Oxidation of Sulfides: Thioanisole to Methyl Phenyl Sulfoxide/Sulfone

The oxidation of sulfides to sulfoxides and sulfones is crucial in the synthesis of various pharmaceuticals and other functional materials. This section compares this compound and hydrogen peroxide for the oxidation of thioanisole.

Table 3: Comparison of Oxidizing Agents for the Oxidation of Thioanisole

Oxidizing AgentTypical Reaction ConditionsProduct(s)Typical YieldReference
This compound Acetonitrile, H₂O, tetrabutylammonium chlorideSulfonamide (from thiol)High yields[6]
Hydrogen Peroxide Acetic acid, Amberlyst 15, 50°CSulfoxide and SulfoneQuantitative conversion to sulfone[7]

Experimental Protocols:

  • This compound: While a direct protocol for the oxidation of thioanisole to its sulfoxide using this compound was not found, a related protocol for the one-pot synthesis of sulfonamides from thiols is available. This involves the oxidation of the thiol to a sulfonyl chloride in situ using this compound in the presence of tetrabutylammonium chloride and water, followed by reaction with an amine.[6]

  • Hydrogen Peroxide: Thioanisole (1 mmol), acetic acid (98 mmol), and Amberlyst 15 (56 mg) are mixed. Hydrogen peroxide (3.53 mmol) is added, and the mixture is stirred at 50°C. The reaction progress is monitored, and upon completion, the product is isolated. This method leads to the formation of the sulfone.[7]

Mechanistic Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the proposed mechanisms of oxidation for the discussed reagents and a general experimental workflow.

experimental_workflow start Start: Substrate & Solvent add_oxidant Add Oxidizing Agent (e.g., this compound) start->add_oxidant reaction Reaction (Stirring, Heating) add_oxidant->reaction monitoring Monitor Progress (TLC, GC) reaction->monitoring monitoring->reaction Incomplete workup Work-up (Quenching, Extraction) monitoring->workup Complete purification Purification (Chromatography, Distillation) workup->purification product Final Product purification->product

Caption: General experimental workflow for an oxidation reaction.

alcohol_oxidation_mechanism cluster_chloramine_t This compound cluster_hypochlorite Sodium Hypochlorite ROH_CT R₂CHOH Intermediate_CT [R₂CHO-Cl-NTs]⁻ ROH_CT->Intermediate_CT + CAT CAT TsNCl⁻ Na⁺ Ketone_CT R₂C=O Intermediate_CT->Ketone_CT - TsNH₂ - Cl⁻ TsNH2 TsNH₂ Chloride Cl⁻ ROH_NaOCl R₂CHOH Intermediate_NaOCl R₂CHO-Cl ROH_NaOCl->Intermediate_NaOCl + HOCl HOCl HOCl Ketone_NaOCl R₂C=O Intermediate_NaOCl->Ketone_NaOCl - H₃O⁺ - Cl⁻ H3O H₃O⁺ Chloride_NaOCl Cl⁻ sulfide_oxidation_mechanism cluster_chloramine_t_sulfide This compound cluster_h2o2 Hydrogen Peroxide Sulfide_CT R₂S Intermediate_S_CT [R₂S-Cl-NTs]⁻ Sulfide_CT->Intermediate_S_CT + CAT CAT_S TsNCl⁻ Sulfoxide_CT R₂S=O Intermediate_S_CT->Sulfoxide_CT - TsNH⁻ - Cl⁻ TsNH_CT TsNH⁻ Chloride_S_CT Cl⁻ Sulfide_H2O2 R₂S Intermediate_S_H2O2 [R₂S-OH]⁺ + OH⁻ Sulfide_H2O2->Intermediate_S_H2O2 + H₂O₂ H2O2 H₂O₂ Sulfoxide_H2O2 R₂S=O Intermediate_S_H2O2->Sulfoxide_H2O2 - H₂O H2O H₂O

References

A Comparative Guide to In Vitro Oxidative Stress Models: Validating Chloramine-T-Induced Oxidation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Chloramine-T as a model for inducing oxidative stress, benchmarked against other commonly used agents: hydrogen peroxide (H₂O₂), paraquat, and rotenone. This document is intended to assist researchers in selecting the appropriate model for their specific experimental needs by presenting supporting data, detailed protocols, and mechanistic insights.

Introduction to Oxidative Stress Models

Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the ability of a biological system to detoxify these reactive intermediates, is implicated in a wide range of pathologies. To study the mechanisms of oxidative damage and to screen for potential therapeutics, researchers rely on in vitro and in vivo models that mimic this cellular state. The ideal inducer of oxidative stress should be reliable, reproducible, and its mechanism of action well-characterized. This guide evaluates this compound in this context and compares its performance with established alternatives.

Mechanism of Action: A Comparative Overview

The utility of an oxidative stress inducer is largely determined by its mechanism of ROS generation. Understanding these differences is crucial for interpreting experimental results.

This compound: This N-chloro-p-toluenesulfonamide sodium salt acts as a potent oxidizing agent. In aqueous solutions, it hydrolyzes to produce hypochlorous acid (HOCl), a strong oxidant that can directly oxidize a wide range of biomolecules, including proteins, lipids, and nucleic acids.[1] This action leads to the generation of ROS and subsequent cellular damage.

Hydrogen Peroxide (H₂O₂): As a relatively stable and cell-permeable molecule, H₂O₂ is a widely used oxidative stress inducer.[2] Its primary mechanism of toxicity involves the Fenton reaction, where in the presence of transition metals like iron (Fe²⁺), it is converted into the highly reactive hydroxyl radical (•OH).[3][4] This radical can then indiscriminately damage cellular components.

Paraquat: This herbicide induces oxidative stress through a process of redox cycling.[5][6] Inside the cell, paraquat is reduced by enzymes such as NADPH-cytochrome P450 reductase to form a radical cation. This radical then reacts with molecular oxygen to produce the superoxide radical (O₂•⁻), regenerating the parent paraquat molecule to continue the cycle.[6] This continuous production of superoxide leads to significant oxidative damage.

Rotenone: A mitochondrial complex I inhibitor, rotenone disrupts the electron transport chain.[7][8] This inhibition leads to the leakage of electrons, which then react with oxygen to form superoxide radicals, primarily within the mitochondria.[9][10] This targeted mitochondrial ROS production makes rotenone a useful tool for studying mitochondrial dysfunction-related oxidative stress.

Quantitative Comparison of Oxidative Stress Markers

The following tables summarize the quantitative effects of this compound and other inducers on key markers of oxidative stress. It is important to note that direct comparative studies are limited, and data is often derived from different experimental systems. Therefore, these tables should be interpreted with consideration of the specific models and conditions cited.

Table 1: Effect of Oxidative Stress Inducers on Antioxidant Enzyme Activity

InducerModel SystemConcentrationDurationSuperoxide Dismutase (SOD) ActivityCatalase (CAT) ActivityGlutathione Peroxidase (GPx) ActivityReference(s)
This compound Phanerochaete chrysosporium0.5 mmol/L6 h1.48-fold increase4.6-fold increase3.29-fold increase[11]
Hydrogen Peroxide Caco-2 cells50-250 µM30 minDecreasedNo significant changeIncreased[12]
Paraquat Chlorella pyrenoidosa0.8-3.4 µM72 hIncreased-Increased (Peroxidase)[13]
Rotenone Porcine oocytes3 µM48 h---[10]

Table 2: Effect of Oxidative Stress Inducers on Lipid Peroxidation (Malondialdehyde - MDA)

InducerModel SystemConcentrationDurationMDA Level (Fold Change or % Increase)Reference(s)
This compound Phanerochaete chrysosporium1 mmol/L9 h5.27-fold increase[11]
Hydrogen Peroxide Human fibroblastsIC₅₀24 hIncreased[14]
Paraquat Rat liver and lung79 mg/kg24 hSignificantly increased[15]
Rotenone HL-1 cardiomyocytes500 nM24 hIncreased (via 4-HNE adducts)[9]

Table 3: Effect of Oxidative Stress Inducers on DNA Damage (8-hydroxy-2'-deoxyguanosine - 8-OHdG)

| Inducer | Model System | Concentration | Duration | 8-OHdG Level | Reference(s) | | :--- | :--- | :--- | :--- | :--- | | This compound | - | - | - | Data not available | | | Hydrogen Peroxide | Caco-2 cells | >100 µM | 30 min | Significant increase |[12] | | Paraquat | Human cell lines (HeLa, Hep G2) | Varies | 1 h | Increased oxidized bases |[16] | | Rotenone | - | - | - | Data not available | |

Experimental Protocols

Detailed methodologies for inducing oxidative stress and measuring key markers are provided below.

Induction of Oxidative Stress

a) this compound-Induced Oxidative Stress in Fungal Culture

  • Organism: Phanerochaete chrysosporium

  • Procedure:

    • Grow the fungal culture to the desired stage.

    • Prepare a stock solution of this compound in sterile distilled water.

    • Add this compound to the culture medium to achieve final concentrations ranging from 0.25 to 1 mmol/L.

    • Incubate the cultures for various time points (e.g., 1.5 to 9 hours).

    • Harvest the mycelia for subsequent analysis of oxidative stress markers.

  • Reference: [11]

b) Hydrogen Peroxide-Induced Oxidative Stress in Cell Culture

  • Cell Line: Adherent cells (e.g., Caco-2, fibroblasts)

  • Procedure:

    • Seed cells in appropriate culture plates and grow to 70-80% confluency.

    • Prepare fresh dilutions of H₂O₂ in serum-free culture medium to the desired concentrations (e.g., 50-500 µM).

    • Remove the growth medium and wash the cells once with phosphate-buffered saline (PBS).

    • Add the H₂O₂-containing medium to the cells.

    • Incubate for the desired duration (e.g., 30 minutes to 24 hours).

    • Proceed with cell lysis and analysis.

  • Reference: [12][14]

c) Paraquat-Induced Oxidative Stress in an Animal Model (Rat)

  • Animal Model: Male Wistar rats

  • Procedure:

    • Acclimatize rats to laboratory conditions.

    • Prepare a solution of paraquat in sterile saline.

    • Administer paraquat via intraperitoneal injection at a specified dose (e.g., 10 mg/kg).

    • Repeat injections as per the experimental design (e.g., multiple times over several weeks).

    • At the end of the treatment period, euthanize the animals and collect tissues (e.g., brain, liver, lungs) for analysis.

  • Reference: [3]

d) Rotenone-Induced Mitochondrial Dysfunction in Cell Culture

  • Cell Line: Adherent cells (e.g., SH-SY5Y, HL-1)

  • Procedure:

    • Seed cells to achieve 70-80% confluency at the time of treatment.

    • Prepare fresh dilutions of rotenone in cell culture medium from a stock solution in DMSO (final DMSO concentration should be <0.1%).

    • Replace the culture medium with the rotenone-containing medium.

    • Include a vehicle control (medium with DMSO).

    • Incubate for the desired period (e.g., 6 to 48 hours).

    • Harvest cells for endpoint analysis.

  • Reference: [7]

Measurement of Oxidative Stress Markers

a) Measurement of Reactive Oxygen Species (ROS) using DCFH-DA

  • Principle: 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable probe that is deacetylated by cellular esterases to non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

  • Protocol for Adherent Cells:

    • After inducing oxidative stress, remove the treatment medium and wash cells once with warm PBS.

    • Prepare a 10 µM working solution of DCFH-DA in serum-free medium.

    • Add the DCFH-DA working solution to the cells and incubate for 30 minutes at 37°C in the dark.

    • Remove the DCFH-DA solution and wash the cells twice with PBS.

    • Add PBS to the wells and measure the fluorescence intensity using a fluorescence microplate reader (excitation ~485 nm, emission ~535 nm) or visualize under a fluorescence microscope.

  • Reference: [17][18][19][20]

b) Superoxide Dismutase (SOD) Activity Assay

  • Principle: This assay often utilizes a system that generates superoxide radicals (e.g., xanthine/xanthine oxidase), which then reduce a detector molecule (e.g., WST-1) to a colored product. SOD in the sample scavenges the superoxide radicals, thereby inhibiting the color reaction. The degree of inhibition is proportional to the SOD activity.

  • General Protocol:

    • Prepare cell or tissue lysates.

    • Prepare a standard curve using known concentrations of SOD.

    • In a 96-well plate, add samples, standards, and blank controls.

    • Add the working solution containing the substrate (e.g., xanthine) and the detector molecule (e.g., WST-1).

    • Initiate the reaction by adding the enzyme solution (e.g., xanthine oxidase).

    • Incubate at 37°C for a specified time (e.g., 20 minutes).

    • Read the absorbance at the appropriate wavelength (e.g., 450 nm).

    • Calculate the percentage of inhibition and determine the SOD activity from the standard curve.

  • Reference: [14][21][22][23]

c) Malondialdehyde (MDA) Assay (TBARS Method)

  • Principle: Malondialdehyde (MDA), a product of lipid peroxidation, reacts with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a colored adduct (MDA-TBA₂), which can be measured spectrophotometrically or fluorometrically.

  • General Protocol:

    • Prepare cell or tissue homogenates, or use plasma/serum samples.

    • Prepare MDA standards.

    • To a known volume of sample or standard, add the TBA reagent and an acid (e.g., trichloroacetic acid).

    • Incubate the mixture at high temperature (e.g., 90-95°C) for a specified time (e.g., 60 minutes).

    • Cool the samples on ice to stop the reaction.

    • Centrifuge to pellet any precipitate.

    • Measure the absorbance of the supernatant at ~532 nm or fluorescence at Ex/Em = 532/553 nm.

    • Calculate the MDA concentration from the standard curve.

  • Reference: [24][25][26][27]

d) 8-hydroxy-2'-deoxyguanosine (8-OHdG) ELISA

  • Principle: This is a competitive enzyme-linked immunosorbent assay. 8-OHdG in the sample competes with 8-OHdG coated on the microplate for binding to a specific primary antibody. The amount of primary antibody bound to the plate is then detected using a secondary antibody conjugated to an enzyme (e.g., HRP), which catalyzes a colorimetric reaction. The color intensity is inversely proportional to the concentration of 8-OHdG in the sample.

  • General Protocol:

    • Isolate and digest DNA from cells or tissues to single nucleosides, or use urine/plasma samples.

    • Prepare 8-OHdG standards.

    • Add standards and samples to the 8-OHdG-coated microplate wells.

    • Add the primary anti-8-OHdG antibody and incubate.

    • Wash the plate to remove unbound reagents.

    • Add the HRP-conjugated secondary antibody and incubate.

    • Wash the plate again.

    • Add the TMB substrate and incubate in the dark.

    • Stop the reaction with a stop solution.

    • Read the absorbance at 450 nm.

    • Calculate the 8-OHdG concentration from the standard curve.

  • Reference: [28][29]

Visualization of Pathways and Workflows

Oxidative_Stress_Induction_Mechanisms cluster_inducers Oxidative Stress Inducers cluster_mechanisms Primary Mechanisms cluster_ros Reactive Oxygen Species This compound This compound Hydrolysis to HOCl Hydrolysis to HOCl This compound->Hydrolysis to HOCl H2O2 H2O2 Fenton Reaction Fenton Reaction H2O2->Fenton Reaction Paraquat Paraquat Redox Cycling Redox Cycling Paraquat->Redox Cycling Rotenone Rotenone Mitochondrial Complex I Inhibition Mitochondrial Complex I Inhibition Rotenone->Mitochondrial Complex I Inhibition HOCl HOCl Hydrolysis to HOCl->HOCl •OH •OH Fenton Reaction->•OH O2•⁻ O2•⁻ Redox Cycling->O2•⁻ Mitochondrial Complex I Inhibition->O2•⁻ Cellular Damage Cellular Damage HOCl->Cellular Damage •OH->Cellular Damage O2•⁻->Cellular Damage

Experimental_Workflow Cell/Tissue Culture Cell/Tissue Culture Inducer Treatment Inducer Treatment Cell/Tissue Culture->Inducer Treatment Sample Collection Sample Collection Inducer Treatment->Sample Collection ROS Measurement ROS Measurement Sample Collection->ROS Measurement Antioxidant Enzyme Assays Antioxidant Enzyme Assays Sample Collection->Antioxidant Enzyme Assays Lipid Peroxidation Assay Lipid Peroxidation Assay Sample Collection->Lipid Peroxidation Assay DNA Damage Assay DNA Damage Assay Sample Collection->DNA Damage Assay Data Analysis Data Analysis ROS Measurement->Data Analysis Antioxidant Enzyme Assays->Data Analysis Lipid Peroxidation Assay->Data Analysis DNA Damage Assay->Data Analysis

Signaling_Pathway Oxidative Stress Inducers Oxidative Stress Inducers Increased ROS Increased ROS Oxidative Stress Inducers->Increased ROS Oxidative Damage Oxidative Damage Increased ROS->Oxidative Damage Activation of Signaling Pathways Activation of Signaling Pathways Increased ROS->Activation of Signaling Pathways Lipids Lipids Oxidative Damage->Lipids Proteins Proteins Oxidative Damage->Proteins DNA DNA Oxidative Damage->DNA Nrf2 Pathway Nrf2 Pathway Activation of Signaling Pathways->Nrf2 Pathway NF-κB Pathway NF-κB Pathway Activation of Signaling Pathways->NF-κB Pathway MAPK Pathway MAPK Pathway Activation of Signaling Pathways->MAPK Pathway Cellular Response Cellular Response Antioxidant Response Antioxidant Response Nrf2 Pathway->Antioxidant Response Inflammation Inflammation NF-κB Pathway->Inflammation Apoptosis Apoptosis MAPK Pathway->Apoptosis Apoptosis->Cellular Response Inflammation->Cellular Response Antioxidant Response->Cellular Response

Conclusion

This compound is a valid and effective model for inducing oxidative stress, primarily through the generation of hypochlorous acid. Its broad oxidizing capacity makes it a suitable tool for studying general oxidative damage to a variety of cellular components.

When selecting an oxidative stress inducer, the specific research question should be the primary consideration:

  • For general, broad-spectrum oxidative stress: this compound and H₂O₂ are both suitable choices.

  • To investigate mitochondrial-specific oxidative stress: Rotenone is the preferred agent due to its targeted mechanism of action.

  • For studies involving redox cycling and superoxide production: Paraquat is a well-established model.

While this guide provides a comparative framework, it is crucial for researchers to optimize the concentration and duration of exposure for their specific experimental system to achieve a reproducible and relevant model of oxidative stress. The lack of direct comparative studies highlights an area for future research to better standardize and validate these models against one another.

References

A Comparative Analysis of Chloramine-T and Chloramine-B in Organic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chloramine-T (CAT) and Chloramine-B (CAB) are versatile and cost-effective reagents widely employed in organic synthesis as mild oxidizing and chlorinating agents. Both belong to the class of N-halo-N-metallo reagents and serve as sources of electrophilic chlorine and nitrogen anions. Their structural similarity, differing only by a methyl substituent on the phenyl ring in this compound, belies subtle yet significant differences in their reactivity, stability, and solubility, which can influence their efficacy in various synthetic transformations. This guide provides an objective comparison of their performance in key organic reactions, supported by available experimental data.

Physicochemical and Performance Characteristics

This compound is generally more stable and soluble in a wider range of organic solvents compared to Chloramine-B, which has contributed to its more widespread use in organic synthesis.[1] Both reagents are effective under acidic, neutral, and basic conditions. The nature of the active species in their reactions is highly dependent on the pH of the medium and can include dithis compound/B, hypochlorous acid (HOCl), or the protonated forms of the chloramines themselves.[1]

PropertyThis compound (CAT)Chloramine-B (CAB)
Chemical Formula C₇H₇ClNNaO₂SC₆H₅ClNNaO₂S
Molar Mass 227.64 g/mol 213.62 g/mol
Appearance White crystalline powderWhite crystalline powder
Solubility More soluble in a wider range of solventsLess soluble than this compound
Stability Generally more stableLess stable than this compound

Comparative Performance in Organic Synthesis

Oxidation of Alcohols

Both this compound and Chloramine-B are effective for the oxidation of alcohols to the corresponding carbonyl compounds. The choice between the two often depends on the specific substrate and desired reaction conditions.

SubstrateReagentConditionsProductYield (%)
Benzyl AlcoholThis compoundHClO₄, NaCl, 30°CBenzaldehydeQuantitative
1-HexanolChloramine-BHCl, Sodium Lauryl Sulphate, 30-50°C1-HexanalNot Specified
CyclohexanolChloramine-BHCl, Sodium Lauryl Sulphate, 30-50°CCyclohexanoneNot Specified

Note: Yields for the Chloramine-B reactions were not specified in the kinetic studies.

Oxidation of Primary Amines

A comparative kinetic study on the oxidation of n-propylamine and n-butylamine by both this compound and Chloramine-B in an aqueous hydrochloric acid medium at 313K has been conducted. The reaction exhibited first-order kinetics with respect to the oxidant and zero-order with respect to the amine and H⁺ concentration.[2][3] The proposed mechanism involves the slow hydrolysis of the protonated chloramine to form hypochlorous acid (HOCl), which then rapidly reacts with the amine.

The study indicated that the reaction rate with this compound was generally faster than with Chloramine-B under the same conditions. For instance, in the oxidation of n-propylamine, the observed rate constant (k') for CAT was consistently higher than for CAB across various initial oxidant concentrations.

AmineOxidant[Oxidant]₀ (mol dm⁻³)k' x 10⁴ (s⁻¹)
n-PropylamineCAT0.00054.32
0.0014.35
0.0024.33
CAB0.00053.89
0.0013.91
0.0023.90
n-ButylamineCAT0.00054.15
0.0014.18
0.0024.16
CAB0.00053.75
0.0013.78
0.0023.76
Synthesis of Pyrazolines

This compound is a well-established reagent for the synthesis of pyrazolines via the in situ generation of nitrilimines from aldehyde hydrazones, followed by a 1,3-dipolar cycloaddition reaction with alkenes. This method offers a simple and efficient route to these important heterocyclic compounds with reported yields in the range of 70-90%.[1]

While specific literature detailing the use of Chloramine-B for this exact transformation is scarce, its similar reactivity profile as a source of electrophilic chlorine suggests it could be a viable alternative. The general mechanism involves the N-chlorination of the hydrazone, followed by elimination of HCl to form the nitrilimine intermediate.

Starting MaterialReagentConditionsProductYield (%)
Aldehyde HydrazonesThis compoundEthanol, RefluxPyrazolines70-90
Aldehyde HydrazonesChloramine-BNot ReportedPyrazolinesNot Reported

Experimental Protocols

Protocol 1: Oxidation of Benzyl Alcohol with this compound

Materials:

  • Benzyl alcohol

  • This compound

  • Perchloric acid (HClO₄)

  • Sodium chloride (NaCl)

  • Triply distilled water

  • Potassium iodide (KI)

  • Standard sodium thiosulfate (Na₂S₂O₃) solution

  • Starch indicator

Procedure:

  • Preparation of Solutions: Prepare aqueous solutions of benzyl alcohol, this compound, HClO₄, and NaCl of the desired concentrations using triply distilled water.

  • Reaction Setup: In a thermostated reaction vessel maintained at 30°C, mix the solutions of benzyl alcohol, HClO₄, and NaCl.

  • Initiation: Initiate the reaction by adding the this compound solution to the reaction vessel.

  • Monitoring: Monitor the progress of the reaction by withdrawing aliquots of the reaction mixture at regular time intervals. Quench the reaction by adding the aliquot to a solution of potassium iodide.

  • Titration: Titrate the liberated iodine against a standard sodium thiosulfate solution using starch as an indicator to determine the concentration of unreacted this compound.

  • Stoichiometry Determination: To determine the stoichiometry, a reaction mixture with a slight excess of this compound over benzyl alcohol is maintained at 30°C in the presence of HClO₄ and NaCl for 48 hours. The unreacted this compound is then estimated iodometrically.

Protocol 2: Oxidation of 1-Hexanol with Chloramine-B

Materials:

  • 1-Hexanol

  • Chloramine-B

  • Hydrochloric acid (HCl)

  • Sodium lauryl sulphate (SLS)

  • Potassium iodide (KI)

  • Dilute sulfuric acid (H₂SO₄)

  • Standard sodium thiosulfate (Na₂S₂O₃) solution

  • Starch indicator

Procedure:

  • Preparation of Solutions: Prepare solutions of 1-hexanol, Chloramine-B, HCl, and SLS of the desired concentrations.

  • Reaction Setup: The oxidation is studied under pseudo-unimolecular conditions. Solutions of 1-hexanol and the oxidizing agent are allowed to equilibrate to the desired temperature in a thermostat.

  • Initiation: The reaction is initiated by mixing the equilibrated solutions.

  • Monitoring: Withdraw aliquots of the reaction mixture at regular intervals and quench the reaction in an ice bath.

  • Titration: Treat the unreacted Chloramine-B with 10% potassium iodide and dilute sulfuric acid. Titrate the liberated iodine against a standard sodium thiosulfate solution using starch as an indicator.

  • Kinetic Analysis: Determine the pseudo-first-order rate constants from the linear plots of log(a-x) versus time, where (a-x) is the concentration of Chloramine-B at time t.

Protocol 3: Synthesis of Pyrazolines using this compound

Materials:

  • Aldehyde hydrazone

  • Alkene

  • This compound

  • Ethanol

Procedure:

  • Reactant Mixture: Prepare a mixture of the aldehyde hydrazone, alkene, and this compound in equimolar proportions in ethanol.

  • Reaction Conditions: Warm the reaction mixture and then reflux for approximately 3 hours.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography.

  • Work-up and Isolation: Upon completion, cool the reaction mixture. The product can be isolated and purified using standard techniques such as crystallization or column chromatography.

Mechanistic Pathways and Workflows

Oxidation_of_Alcohols cluster_activation Active Species Formation cluster_oxidation Oxidation CAT_CAB This compound / Chloramine-B (ArSO₂NClNa) Protonated_CAT ArSO₂NClH₂⁺ CAT_CAB->Protonated_CAT H⁺ H2O H₂O HOCl HOCl Protonated_CAT->HOCl H₂O Intermediate [Intermediate Complex] Protonated_CAT->Intermediate HOCl->Intermediate Alcohol RCH₂OH Alcohol->Intermediate Carbonyl RCHO Intermediate->Carbonyl

Caption: General mechanism for the oxidation of alcohols by this compound/B.

Pyrazoline_Synthesis_Workflow Start Start Mix Mix Aldehyde Hydrazone, Alkene, and this compound in Ethanol Start->Mix Reflux Reflux for ~3 hours Mix->Reflux Monitor Monitor by TLC Reflux->Monitor Workup Work-up and Isolation (Crystallization or Chromatography) Monitor->Workup Reaction Complete Product Pyrazoline Product Workup->Product

Caption: Experimental workflow for the synthesis of pyrazolines using this compound.

Pyrazoline_Synthesis_Pathway Hydrazone R-CH=N-NH-Ar' N_Chloro_Hydrazone R-CH=N-N(Cl)-Ar' Hydrazone->N_Chloro_Hydrazone + this compound - p-Toluenesulfonamide CAT This compound Nitrilimine R-C≡N⁺-N⁻-Ar' N_Chloro_Hydrazone->Nitrilimine - HCl Pyrazoline Pyrazoline Product Nitrilimine->Pyrazoline Alkene R''CH=CHR'' Alkene->Pyrazoline [3+2] Cycloaddition

Caption: Reaction pathway for pyrazoline synthesis via nitrilimine generation.

Conclusion

Both this compound and Chloramine-B are valuable and versatile reagents for organic synthesis, offering mild conditions for a variety of transformations, particularly oxidations and chlorinations. This compound is more widely documented and often favored due to its greater stability and solubility.[1] However, Chloramine-B remains a potent alternative, and its specific reactivity profile may be advantageous in certain applications. The choice between these two reagents should be guided by the specific requirements of the synthesis, including the nature of the substrate, desired reaction conditions, and overall cost-effectiveness. The provided protocols and mechanistic insights serve as a foundation for researchers to explore and optimize the use of these versatile reagents in their own synthetic endeavors.

References

A Comparative Analysis of the Antimicrobial Spectrum of Chloramine-T and Other Leading Biocides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of antimicrobial agents, selecting the appropriate biocide is critical for effective microbial control in research, healthcare, and industrial settings. This guide provides an objective comparison of the antimicrobial spectrum and efficacy of Chloramine-T against other widely used biocides: glutaraldehyde, quaternary ammonium compounds (QACs), peracetic acid, and sodium hypochlorite. The following sections present quantitative data, detailed experimental protocols, and visualizations of the mechanisms of action to facilitate an informed selection process.

Quantitative Antimicrobial Efficacy

The antimicrobial activity of a biocide is often quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the substance that prevents visible growth of a microorganism. The following tables summarize the MIC values and other relevant efficacy data for this compound and its counterparts against a range of common and challenging microorganisms.

Table 1: Comparative Bactericidal and Fungicidal Activity (MIC in mmol/L)

MicroorganismThis compoundGlutaraldehydeQuaternary Ammonium Compounds (QACs)Peracetic AcidSodium Hypochlorite
Staphylococcus aureus1.77 - 7.10[1]~2.4 (as 2% solution)[2]0.00098 - 0.01562~3.28 (250 µg/mL)[3]0.125 mg/mL (MIC90)[4][5]
Pseudomonas aeruginosa1.77 - 7.10[1]~2.4 (as 2% solution)[2]0.125~3.28 (250 µg/mL)[3]0.1% - 0.2%[6]
Escherichia coli1.77 - 7.10[1]~2.4 (as 2% solution)[2]0.01562~3.28 (250 µg/mL)[3]0.1% - 0.2%[6]
Candida albicans0.69 - 5.54[1]~2.4 (as 2% solution)[2]0.03125 - 0.0625Effective[7]0.150 mg/mL (MIC90)[4][5]

Note: Direct comparison of MIC values should be done with caution due to variations in experimental conditions across different studies.

Table 2: Sporicidal and Virucidal Activity

BiocideSporicidal Activity (vs. Bacillus subtilis spores)Virucidal Activity
This compound Effective at high concentrations, but less so than sodium hypochlorite.[8][9]Broad-spectrum virucidal activity.
Glutaraldehyde Effective, but may require long contact times (hours).[2][10]Broad-spectrum virucidal activity.[11]
QACs Generally not effective against bacterial spores.[11]Effective against enveloped viruses; less effective against non-enveloped viruses.[12]
Peracetic Acid Highly effective with rapid action.[10]Broad-spectrum virucidal activity.
Sodium Hypochlorite Highly effective with rapid action.[10]Broad-spectrum virucidal activity.[13]

Mechanisms of Action

The antimicrobial activity of these biocides stems from their distinct chemical properties and their interactions with microbial cells.

This compound

This compound acts as an oxidizing agent. In aqueous solutions, it slowly releases hypochlorous acid, which is a potent antimicrobial. Its primary mechanism involves the oxidation of sulfhydryl groups in essential microbial enzymes and proteins, leading to the disruption of metabolic pathways and cell death.[14] It can also cause damage to the cell envelope.

ChloramineT_Mechanism ChloramineT This compound HypochlorousAcid Hypochlorous Acid (HOCl) Release ChloramineT->HypochlorousAcid Oxidation Oxidation HypochlorousAcid->Oxidation MicrobialCell Microbial Cell SulfhydrylGroups Sulfhydryl Groups (-SH) in Proteins MicrobialCell->SulfhydrylGroups SulfhydrylGroups->Oxidation EnzymeInactivation Enzyme Inactivation & Protein Dysfunction Oxidation->EnzymeInactivation CellDeath Cell Death EnzymeInactivation->CellDeath

Caption: Mechanism of action of this compound.

Other Biocides
  • Glutaraldehyde: This dialdehyde acts by cross-linking amino groups in microbial proteins, particularly on the cell surface, leading to enzyme inactivation and disruption of cellular functions.[15]

  • Quaternary Ammonium Compounds (QACs): These cationic surfactants disrupt microbial cell membranes by binding to and solubilizing the phospholipid bilayer, leading to leakage of intracellular components.[12][16]

  • Peracetic Acid: A strong oxidizing agent, peracetic acid disrupts the cell wall and membrane, denatures proteins, and disrupts enzymatic activity through oxidation of sulfhydryl and sulfur bonds.

  • Sodium Hypochlorite: It acts through the release of hypochlorous acid, which is a powerful oxidizing agent that damages microbial enzymes, proteins, and nucleic acids.[4]

Experimental Protocols

The following are standardized methods for evaluating the antimicrobial efficacy of biocides.

Quantitative Suspension Test (based on EN 13727)

This test evaluates the bactericidal activity of a disinfectant in suspension, simulating practical use conditions.

Protocol:

  • Preparation of Test Suspension: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Pseudomonas aeruginosa) is prepared in a suitable broth.

  • Test Procedure:

    • A specific volume of the disinfectant at the desired concentration is placed in a sterile container.

    • An interfering substance (e.g., bovine albumin to simulate clean or dirty conditions) is added.[17]

    • A standardized volume of the microbial suspension is added to the disinfectant solution.

    • The mixture is maintained at a specified temperature for a defined contact time.[17]

  • Neutralization: After the contact time, a sample of the mixture is transferred to a neutralizing solution to stop the antimicrobial action of the biocide.

  • Enumeration: The number of surviving microorganisms in the neutralized sample is determined by plating on a suitable agar medium.

  • Calculation: The reduction in viable counts is calculated and typically expressed as a log reduction. A ≥5 log reduction is often required for a product to pass this test for disinfectant claims.[18]

Suspension_Test_Workflow start Start prep_suspension Prepare Microbial Suspension start->prep_suspension mix_biocide Mix Biocide, Interfering Substance, and Microbial Suspension prep_suspension->mix_biocide contact_time Incubate for Defined Contact Time mix_biocide->contact_time neutralize Neutralize Biocidal Activity contact_time->neutralize plate Plate on Agar Medium neutralize->plate incubate_plate Incubate Plates plate->incubate_plate count_colonies Count Surviving Colonies incubate_plate->count_colonies calculate_reduction Calculate Log Reduction count_colonies->calculate_reduction end End calculate_reduction->end

Caption: Workflow for a quantitative suspension test.

Broth Microdilution Method (based on CLSI M07)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a biocide.

Protocol:

  • Preparation of Biocide Dilutions: A serial two-fold dilution of the biocide is prepared in a 96-well microtiter plate containing a suitable broth medium.[19]

  • Inoculum Preparation: A standardized inoculum of the test microorganism is prepared and adjusted to a specific cell density (e.g., 0.5 McFarland standard).[20]

  • Inoculation: Each well of the microtiter plate is inoculated with the standardized microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (temperature and duration) for the test microorganism.[20]

  • MIC Determination: The MIC is determined as the lowest concentration of the biocide at which there is no visible growth of the microorganism.[19]

Broth_Microdilution_Workflow start Start prep_dilutions Prepare Serial Dilutions of Biocide in Microtiter Plate start->prep_dilutions prep_inoculum Prepare Standardized Microbial Inoculum prep_dilutions->prep_inoculum inoculate_wells Inoculate Wells with Microbial Suspension prep_inoculum->inoculate_wells incubate_plate Incubate Microtiter Plate inoculate_wells->incubate_plate read_mic Read MIC (Lowest Concentration with No Visible Growth) incubate_plate->read_mic end End read_mic->end

Caption: Workflow for the broth microdilution method.

Conclusion

This compound demonstrates a broad spectrum of antimicrobial activity against bacteria and fungi, with its efficacy being comparable to other established biocides. Its performance against spores and viruses is also notable, although some alternatives like peracetic acid and sodium hypochlorite may offer faster sporicidal action. The choice of a biocide should be guided by the specific application, the target microorganisms, the required contact time, and the presence of organic load. This guide provides the foundational data and methodologies to support a rational and evidence-based decision-making process for researchers, scientists, and drug development professionals.

References

A comparative study of different methods for protein radioiodination

Author: BenchChem Technical Support Team. Date: December 2025

The introduction of a radioactive iodine isotope into a protein is a cornerstone technique in biomedical research and drug development, enabling sensitive tracking and quantification in a multitude of applications, including radioimmunoassays (RIAs), in vivo imaging, and metabolic studies. The choice of radioiodination method is critical, as it can significantly impact the biological integrity and function of the labeled protein. This guide provides a comparative overview of the most common methods for protein radioiodination, presenting experimental data, detailed protocols, and visual representations to aid researchers in selecting the optimal strategy for their specific needs.

Protein radioiodination techniques are broadly categorized into two main approaches: direct and indirect methods.[1][2] Direct methods involve the direct incorporation of radioiodine into tyrosine or histidine residues on the protein itself, whereas indirect methods utilize a pre-labeled prosthetic group that is then conjugated to the protein.[1][3]

Comparative Overview of Key Radioiodination Methods

The three most widely utilized methods for protein radioiodination are the Chloramine-T, Iodogen, and Bolton-Hunter methods. The this compound and Iodogen methods are direct labeling techniques that rely on oxidizing agents to facilitate the electrophilic substitution of radioiodine onto tyrosine residues.[4][5] In contrast, the Bolton-Hunter method is an indirect (or conjugation) method that labels primary amine groups, such as those on lysine residues.[1][6]

MethodTypeTarget Residue(s)Key Reagent(s)Typical Radiochemical YieldKey AdvantagesKey Disadvantages
This compound DirectTyrosine, HistidineThis compound (oxidizing agent)>95%[7]High labeling efficiency, simple procedure.[8]Harsh oxidizing conditions can damage sensitive proteins.[9][10]
Iodogen DirectTyrosine, Histidine1,3,4,6-tetrachloro-3α,6α-diphenylglycoluril (Iodogen)>95%[7][11]Milder than this compound, insoluble reagent is easily removed.[12]Can still cause some protein oxidation.[4]
Bolton-Hunter IndirectLysine, N-terminal amineN-succinimidyl-3-(4-hydroxyphenyl)propionate (Bolton-Hunter reagent)Good[13]Mild, non-oxidative conditions; suitable for proteins lacking tyrosine or sensitive to oxidation.[6][10]Multi-step process, potential for altered protein charge and biodistribution.[14]

Principles of Radioiodination

The fundamental principles of direct and indirect radioiodination are distinct, impacting their suitability for different proteins and applications.

Direct_vs_Indirect_Iodination cluster_direct Direct Radioiodination cluster_indirect Indirect Radioiodination Protein_Tyr Protein with Tyrosine Residue Labeled_Protein_Direct Directly Labeled Protein Protein_Tyr->Labeled_Protein_Direct Oxidizing_Agent Oxidizing Agent (e.g., this compound, Iodogen) Activated_Iodine Electrophilic Iodine (*I⁺) Oxidizing_Agent->Activated_Iodine Radioiodide Radioactive Iodide (*I⁻) Radioiodide->Oxidizing_Agent Oxidation Activated_Iodine->Labeled_Protein_Direct Electrophilic Substitution Prosthetic_Group Prosthetic Group (e.g., Bolton-Hunter Reagent) Labeled_Prosthetic_Group Radioiodinated Prosthetic Group Prosthetic_Group->Labeled_Prosthetic_Group Radioiodination Labeled_Protein_Indirect Indirectly Labeled Protein Labeled_Prosthetic_Group->Labeled_Protein_Indirect Conjugation Protein_Lys Protein with Lysine Residue Protein_Lys->Labeled_Protein_Indirect

General principles of direct versus indirect protein radioiodination.

Direct methods, such as the this compound and Iodogen techniques, directly incorporate radioiodine onto aromatic amino acid residues.[1] This process is typically rapid and efficient.

Indirect methods, exemplified by the Bolton-Hunter reagent, involve a two-step process. First, a small molecule (prosthetic group) is radioiodinated. This labeled molecule is then covalently attached to the protein, often targeting primary amines on lysine residues or the N-terminus.[1][15] This approach is advantageous for proteins that lack accessible tyrosine residues or are sensitive to the oxidizing conditions of direct labeling methods.[10]

Bolton_Hunter_Reaction cluster_step1 Step 1: Radioiodination of the Reagent cluster_step2 Step 2: Conjugation to Protein BH_Reagent Bolton-Hunter Reagent (N-succinimidyl-3-(4-hydroxyphenyl)propionate) Labeled_BH Radioiodinated Bolton-Hunter Reagent BH_Reagent->Labeled_BH + *I⁻ + Oxidizing Agent Radioiodide *I⁻ Oxidizing_Agent Oxidizing Agent Labeled_BH2 Radioiodinated Bolton-Hunter Reagent Labeled_Protein Labeled Protein Labeled_BH2->Labeled_Protein Protein Protein (with primary amine, e.g., Lysine) Protein->Labeled_Protein Acylation of -NH₂ group

The two-step reaction mechanism of the Bolton-Hunter method.

Experimental Protocols

The following are generalized protocols for the three discussed radioiodination methods. Researchers should optimize these protocols for their specific protein and application.

This protocol is adapted from descriptions of direct radioiodination using a strong oxidizing agent.[7][8]

  • Preparation: In a shielded fume hood, combine the protein (typically 10-100 µg) in a suitable buffer (e.g., 0.5 M sodium phosphate buffer, pH 7.5) and the radioactive sodium iodide solution (e.g., Na¹²⁵I).

  • Initiation: Add this compound solution (typically 1 mg/mL in buffer) to the reaction mixture to initiate the iodination. The amount of this compound should be optimized but is often used in a 1:1 or 2:1 molar ratio to the protein.

  • Reaction: Gently mix the solution and allow the reaction to proceed for 30-60 seconds at room temperature.

  • Quenching: Terminate the reaction by adding a reducing agent, such as sodium metabisulfite solution (typically 2 mg/mL in buffer), to reduce the excess this compound.

  • Purification: Separate the radioiodinated protein from unreacted iodide and other reagents using a desalting column (e.g., Sephadex G-25) pre-equilibrated with a suitable buffer containing a carrier protein like bovine serum albumin (BSA) to prevent non-specific binding.

  • Analysis: Determine the radiochemical purity and specific activity of the labeled protein using techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

This protocol is based on the use of a sparingly soluble oxidizing agent coated onto the reaction vessel.[11][12][16]

  • Vial Preparation: Prepare Iodogen-coated tubes by dissolving Iodogen in an organic solvent (e.g., chloroform or dichloromethane) and evaporating the solvent in a glass tube to leave a thin film of the reagent on the surface.[16]

  • Reaction Mixture: In a separate tube, add the protein solution (10-100 µg in a buffer such as phosphate-buffered saline, pH 7.4) and the radioactive sodium iodide.

  • Initiation and Reaction: Transfer the protein and iodide mixture to the Iodogen-coated tube to start the reaction. Gently agitate the mixture for 5-15 minutes at room temperature.

  • Termination: Stop the reaction by simply transferring the reaction mixture to a new tube, leaving the insoluble Iodogen behind. No quenching agent is required.

  • Purification: Purify the radioiodinated protein from free iodide using a desalting column as described for the this compound method.

  • Analysis: Assess the quality of the labeled protein as described above.

This indirect labeling method involves the acylation of primary amines.[6][10]

  • Reagent Radioiodination: The Bolton-Hunter reagent is first radioiodinated. This is often purchased in its pre-iodinated, radioactive form. If labeling the reagent in-house, a direct iodination method like this compound is used on the phenolic ring of the reagent, followed by purification.

  • Conjugation Reaction: Add the radioiodinated Bolton-Hunter reagent (typically dissolved in a solvent like benzene, which is then evaporated to leave a film) to the protein solution (in a buffer such as 0.1 M borate buffer, pH 8.5).

  • Incubation: Allow the conjugation reaction to proceed for 15-30 minutes at 0°C (on ice).

  • Quenching: Terminate the reaction by adding an excess of a small molecule containing a primary amine, such as glycine, to react with the remaining active ester.

  • Purification: Separate the labeled protein from unreacted components by gel filtration or dialysis.

  • Analysis: Characterize the final product for radiochemical purity and specific activity.

Conclusion

The selection of a protein radioiodination method requires careful consideration of the protein's properties and the intended application. The this compound method is simple and efficient but can be harsh. The Iodogen method offers a milder alternative for direct labeling. The Bolton-Hunter method is ideal for proteins that are sensitive to oxidation or lack tyrosine residues, though it is a more complex procedure. By understanding the principles and protocols of these different methods, researchers can make an informed decision to achieve optimal labeling outcomes while preserving the biological function of their protein of interest.

References

A Comparative Analysis of Byproducts from Chloramine-T Reactions and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a disinfectant or synthetic reagent extends beyond its primary efficacy to the profile of its reaction byproducts. This guide provides a detailed comparison of the byproducts generated from Chloramine-T and its common alternatives, supported by experimental data and methodologies to facilitate informed decision-making in both disinfection and synthetic chemistry applications.

This compound (N-chloro-p-toluenesulfonamide sodium salt) is a versatile reagent utilized as a disinfectant and a mild oxidizing and chlorinating agent in organic synthesis. However, its reactions, as well as those of its alternatives, can lead to the formation of various byproducts, some of which may be of toxicological concern. This comparison guide delves into the byproduct profiles of this compound, sodium hypochlorite, chlorine dioxide, ozone, and peracetic acid, with a focus on their formation in water treatment, a common application where byproduct analysis is critical.

Byproduct Comparison in Water Disinfection

The selection of a disinfectant for water treatment involves a trade-off between disinfection efficacy and the formation of disinfection byproducts (DBPs). The following tables summarize the major byproducts formed by this compound and its alternatives and provide quantitative data where available.

DisinfectantMajor ByproductsTypical Concentration RangeNotes
This compound N-nitrosodimethylamine (NDMA)[1][2][3], Cyanogen chloride, Dichloramine, Trichloramine, p-Toluenesulfonamide[4][5][6][7]NDMA: ng/L to low µg/L[1]NDMA is a probable human carcinogen. Formation is complex and depends on precursor availability and water quality. p-Toluenesulfonamide is a primary degradation product.[6][7]
Sodium Hypochlorite (Chlorine) Trihalomethanes (THMs) (e.g., Chloroform), Haloacetic acids (HAAs)[8][9]THMs: 1-100 µg/L; HAAs: 1-60 µg/LFormation is highly dependent on the presence of natural organic matter (NOM) in the water.
Chlorine Dioxide Chlorite, Chlorate[10][11][12][13][14]Chlorite: < 1 mg/L; Chlorate: < 0.7 mg/LProduces significantly fewer organic DBPs like THMs and HAAs compared to chlorine.[14]
Ozone Aldehydes (e.g., Formaldehyde, Acetaldehyde), Ketones, Carboxylic acids, Bromate (in the presence of bromide)[15][16][17][18][19]Aldehydes: 1-20 µg/L[19]; Bromate: < 10 µg/LBromate is a potential human carcinogen.[20][21][22] Aldehyde formation is a result of the oxidation of NOM.
Peracetic Acid (PAA) Acetic acid, Hydrogen peroxide, Bromoform (in the presence of bromide)[23][24][25][26]Bromoform: 1-10 µg/L (at 1.5 mM PAA with bromide)[23][25]Generally considered to have a more favorable byproduct profile, but the formation of halogenated DBPs in the presence of halides is a consideration.[23][27]

Byproducts in Organic Synthesis

In organic synthesis, this compound is valued as a source of electrophilic chlorine and for its ability to effect various transformations, including oxidations and aminations.[28][29][30] The primary byproduct in these reactions is p-toluenesulfonamide .[4][31] The formation of this byproduct is inherent to the reaction mechanism as the sulfonamide moiety is released after the transfer of the chlorine atom.[31]

Side Reactions and Other Byproducts:

  • Dithis compound: Under certain pH conditions, this compound can disproportionate to form dithis compound, which is more reactive and can lead to different side products.[4]

  • Hypochlorite: In aqueous solutions, this compound can hydrolyze to form hypochlorous acid (hypochlorite), which can participate in its own set of reactions.[31]

The removal of p-toluenesulfonamide is a common purification step in syntheses employing this compound and can typically be achieved by an alkaline wash, as the sulfonamide is acidic and forms a water-soluble salt.[4]

Experimental Protocols

Accurate assessment of byproduct formation relies on robust analytical methodologies. The following are summaries of typical experimental protocols for the analysis of key byproducts.

Determination of N-nitrosodimethylamine (NDMA) in Water
  • Principle: NDMA is extracted from the water sample using solid-phase extraction (SPE) and then analyzed by gas chromatography-tandem mass spectrometry (GC-MS/MS). Isotope-labeled internal standards are used for quantification.[32][33][34][35]

  • Apparatus:

    • Solid-Phase Extraction (SPE) system with appropriate cartridges (e.g., coconut charcoal).[33][34]

    • Gas Chromatograph coupled to a Triple Quadrupole Mass Spectrometer (GC-MS/MS).[35]

  • Procedure:

    • Sample Preparation: A known volume of water is passed through an SPE cartridge to adsorb the NDMA.

    • Elution: The NDMA is eluted from the cartridge with a suitable solvent (e.g., dichloromethane).[33][34]

    • Concentration: The eluate is concentrated to a small volume.

    • Analysis: The concentrated extract is injected into the GC-MS/MS for separation and quantification.

Determination of Chlorite and Chlorate in Water
  • Principle: Anion-exchange ion chromatography (IC) with conductivity detection is used to separate and quantify chlorite and chlorate ions.[10][11][12][13][14]

  • Apparatus:

    • Ion Chromatograph with a conductivity detector.

    • Anion-exchange column.

  • Procedure:

    • Sample Preparation: The water sample is filtered to remove particulate matter.

    • Injection: A specific volume of the sample is injected into the IC system.

    • Separation: The anions are separated on the column based on their affinity for the stationary phase.

    • Detection: The separated anions are detected by the conductivity detector, and their concentrations are determined by comparison to known standards.

Determination of Bromate in Water
  • Principle: Due to the low regulatory limits for bromate, a sensitive method involving ion chromatography with post-column reaction (PCR) and UV/Vis detection is often employed. The bromate is separated by IC, and then reacts with a reagent to produce a colored compound that is detected by a UV/Vis detector.[20][21][36]

  • Apparatus:

    • Ion Chromatograph.

    • Post-column reaction system.

    • UV/Vis detector.

  • Procedure:

    • Separation: The water sample is injected into the IC system to separate the bromate from other anions.

    • Post-Column Reaction: After separation, the eluent containing bromate is mixed with a reagent (e.g., o-dianisidine in an acidic solution with potassium bromide) in the PCR system.[13][20]

    • Detection: The colored product formed in the reaction is detected by the UV/Vis detector at a specific wavelength (e.g., 450 nm).[13][20]

Determination of Aldehydes and Ketones in Water
  • Principle: Aldehydes and ketones are derivatized with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) to form more stable and volatile oximes. These derivatives are then extracted and analyzed by gas chromatography with an electron capture detector (GC-ECD) or mass spectrometry (GC-MS).[17]

  • Apparatus:

    • Gas Chromatograph with ECD or MS detector.

  • Procedure:

    • Derivatization: The water sample is treated with PFBHA to convert the aldehydes and ketones to their oxime derivatives.

    • Extraction: The derivatives are extracted from the aqueous phase using an organic solvent (e.g., hexane).[17]

    • Analysis: The extract is injected into the GC for separation and quantification of the individual aldehyde and ketone derivatives.

Signaling Pathways and Reaction Mechanisms

Understanding the reaction pathways is crucial for predicting and controlling byproduct formation.

NDMA Formation from Chloramine

The formation of N-nitrosodimethylamine (NDMA) from the reaction of chloramine with precursor compounds like dimethylamine (DMA) is a complex process. A key proposed pathway involves the formation of an unsymmetrical dimethylhydrazine (UDMH) intermediate, which is subsequently oxidized to NDMA.[1] Dichloramine is also considered an important species in NDMA formation.[2][3][37]

NDMA_Formation cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Chloramine Chloramine UDMH Unsymmetrical Dimethylhydrazine (UDMH) Chloramine->UDMH Reaction with DMA DMA Dimethylamine (DMA) DMA->UDMH NDMA N-nitrosodimethylamine (NDMA) UDMH->NDMA Oxidation

NDMA formation pathway from chloramine and DMA.

General Oxidation Mechanism of Alcohols by this compound

In organic synthesis, the oxidation of alcohols to aldehydes or ketones by this compound often proceeds through the formation of an active oxidizing species, such as hypochlorous acid or protonated this compound, which then reacts with the alcohol.[28][38]

Alcohol_Oxidation cluster_reagents Reagents cluster_intermediates Intermediates cluster_products Products ChloramineT This compound ActiveOxidant Active Oxidizing Species (e.g., HOCl) ChloramineT->ActiveOxidant Hydrolysis/Protonation Alcohol R-CH2OH IntermediateComplex Intermediate Complex Alcohol->IntermediateComplex ActiveOxidant->IntermediateComplex Aldehyde Aldehyde (R-CHO) IntermediateComplex->Aldehyde Elimination Sulfonamide p-Toluenesulfonamide IntermediateComplex->Sulfonamide

General mechanism for alcohol oxidation by this compound.

Experimental Workflow for Byproduct Analysis

The general workflow for the analysis of disinfection byproducts in a water sample involves several key steps, from sample collection to data analysis.

DBP_Analysis_Workflow SampleCollection Sample Collection (with quenching agent if necessary) SamplePreparation Sample Preparation (e.g., Filtration, pH adjustment) SampleCollection->SamplePreparation Extraction Extraction / Concentration (e.g., SPE, LLE) SamplePreparation->Extraction Derivatization Derivatization (if required) Extraction->Derivatization InstrumentalAnalysis Instrumental Analysis (e.g., GC-MS, IC) Extraction->InstrumentalAnalysis Derivatization->InstrumentalAnalysis DataProcessing Data Processing and Quantification InstrumentalAnalysis->DataProcessing

General workflow for DBP analysis in water samples.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Chloramine-T
Reactant of Route 2
Reactant of Route 2
Chloramine-T

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。